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6-methyl-2,3,4,9-tetrahydro-1H-carbazol-3-one Documentation Hub

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  • Product: 6-methyl-2,3,4,9-tetrahydro-1H-carbazol-3-one
  • CAS: 1432682-04-6

Core Science & Biosynthesis

Foundational

Technical Monograph: 6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-3-one

Precision Analytics, Synthesis, and Pharmacological Relevance Executive Summary This technical guide provides a comprehensive analysis of 6-methyl-2,3,4,9-tetrahydro-1H-carbazol-3-one , a critical heterocyclic scaffold i...

Author: BenchChem Technical Support Team. Date: February 2026

Precision Analytics, Synthesis, and Pharmacological Relevance

Executive Summary

This technical guide provides a comprehensive analysis of 6-methyl-2,3,4,9-tetrahydro-1H-carbazol-3-one , a critical heterocyclic scaffold in medicinal chemistry.[1][2] Distinct from its widely recognized regioisomer (the 4-one core of Ondansetron), the 3-one isomer represents a specific structural class utilized in the development of serotonin (5-HT) receptor modulators and neuroprotective agents.[1][2]

This document synthesizes the physicochemical profile, validated synthetic protocols, and analytical characterization of the molecule, with a specific focus on Molecular Weight (MW) as a fundamental variable in stoichiometric precision and mass spectrometric validation.

Part 1: Physicochemical Specifications

The precise determination of molecular weight is the cornerstone of quantitative analysis.[2] For 6-methyl-2,3,4,9-tetrahydro-1H-carbazol-3-one, the molecular weight is derived from its elemental composition


.[1][2]
Table 1: Core Chemical Data
ParameterSpecificationTechnical Notes
IUPAC Name 6-methyl-2,3,4,9-tetrahydro-1H-carbazol-3-oneOften referred to as 3-oxo-6-methyl-tetrahydrocarbazole.[1][2]
CAS Registry Number 1432682-04-6 Specific to the 3-one isomer.[1][2] Distinct from 1-one (3449-48-7) and 4-one isomers.[1][2][3]
Molecular Formula

Degree of Unsaturation: 8 (Indole core + Ketone).[2]
Molecular Weight 199.25 g/mol Monoisotopic Mass: 199.0997 Da.[2] Critical for MS [M+H]+ identification.
Physical State Solid / PowderTypically off-white to pale yellow crystalline solid.[1][2]
Solubility Profile DMSO, Methanol, DCMLimited solubility in water; requires organic co-solvents for bioassays.[1][2]
Part 2: Molecular Weight & Stoichiometric Logic

While "199.25 g/mol " appears static, its application in synthesis and analysis is dynamic.[2]

  • Stoichiometric Precision: In the Fischer Indole Synthesis (described below), the 6-methyl precursor (4-methylphenylhydrazine, MW 158.63 for HCl salt) is the limiting reagent.[2] A deviation of 1% in mass balance calculations due to MW approximation can lead to incomplete cyclization or difficult-to-remove hydrazone intermediates.[1][2]

  • Mass Spectrometry (MS) Validation: In LC-MS workflows, the target ion is the protonated species

    
    .[2]
    
    • Target m/z: 200.10

    • Fragmentation Pattern: The loss of the carbonyl group (CO, -28 Da) and the methyl radical (CH3, -15 Da) are characteristic secondary peaks used to confirm the isomeric identity (3-one vs. 4-one).[1][2]

Part 3: Synthetic Protocol (Fischer Indole Cyclization)

Objective: Synthesize 6-methyl-2,3,4,9-tetrahydro-1H-carbazol-3-one with >95% regioselectivity.

Scientific Rationale: The synthesis utilizes the Fischer Indole Synthesis , a sigmatropic rearrangement.[2][4] To achieve the 3-one regiochemistry specifically, we cannot use 1,3-cyclohexanedione (which favors the 4-one).[1][2] Instead, we employ 1,4-cyclohexanedione monoethylene acetal .[1][2] This protects one ketone, directing the hydrazine to the other, ensuring the final ketone is at the 3-position relative to the indole fusion.[1][2]

Workflow Diagram

SynthesisWorkflow Start Reagents: 4-Methylphenylhydrazine HCl + 1,4-Cyclohexanedione Monoacetal Step1 Condensation (Formation of Hydrazone) Start->Step1 EtOH, Reflux Step2 Acid Catalysis (Sigmatropic Rearrangement) Step1->Step2 AcOH / H2SO4 Step3 Cyclization (Indole Formation) Step2->Step3 - NH3 Step4 Deprotection (Acetal Hydrolysis) Step3->Step4 Aq. HCl Final Product: 6-Methyl-2,3,4,9-tetrahydro- 1H-carbazol-3-one (MW 199.25) Step4->Final Purification

Figure 1: Regioselective synthesis pathway targeting the 3-one isomer via protected diketone precursors.[1][2][3][4][5][6][7]

Step-by-Step Methodology
  • Hydrazone Formation:

    • Dissolve 4-methylphenylhydrazine hydrochloride (1.0 eq) and 1,4-cyclohexanedione monoethylene acetal (1.1 eq) in Ethanol (10 mL/g).

    • Why: The acetal blocks the second ketone, preventing polymerization.[2]

    • Reflux for 2 hours.[2][7] Monitor via TLC (disappearance of hydrazine).[2]

  • Fischer Cyclization:

    • Add Glacial Acetic Acid (or 4%

      
       in EtOH) to the reaction mixture.
      
    • Reflux for 3–4 hours.[2]

    • Mechanism:[1][4][8][9] The hydrazone tautomerizes to the ene-hydrazine, undergoes [3,3]-sigmatropic rearrangement, and eliminates ammonia (

      
      ) to form the indole ring.[1][2]
      
  • Deprotection (Acetal Hydrolysis):

    • The cyclized intermediate (a ketal) is treated with 1N HCl at room temperature for 1 hour.[2]

    • Result: The acetal is hydrolyzed back to the ketone, yielding the target 3-one moiety.[1][2]

  • Purification:

    • Neutralize with

      
      .[2] Extract with Ethyl Acetate.[2][7]
      
    • Recrystallize from Ethanol/Water to remove isomeric impurities.[2]

Part 4: Analytical Characterization & Validation

To certify the identity of the molecule, the following spectral signatures must be confirmed.

1. Proton NMR (

-NMR, 400 MHz, DMSO-

)
  • Indole NH: Singlet at

    
     10.5–10.8 ppm (broad).[2]
    
  • Aromatic Region (Ring A):

    • C5-H: Doublet (approx.[1][2]

      
       7.2 ppm).[2]
      
    • C7-H: Doublet of doublets (coupling with C8 and C5).[1][2]

    • C8-H: Singlet (due to C6-Methyl substitution).[1][2] Note: This confirms the 6-methyl position.[1][2]

  • Aliphatic Region (Ring C):

    • C6-Methyl: Strong singlet at

      
       2.35 ppm (3H).[1][2]
      
    • Methylene protons (C1, C2, C4): Multiplets between

      
       2.5–3.5 ppm.[1][2] The C2 protons adjacent to the carbonyl (C3) will appear as a distinct triplet or multiplet around 
      
      
      
      2.8 ppm.[2]
2. Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI Positive.

  • Parent Ion:

    
     m/z.[2]
    
  • Purity Check: No peak at m/z 214 (indicates dimethyl contamination) or m/z 186 (indicates missing methyl group).[2]

Part 5: Pharmacological Context

The 6-methyl-2,3,4,9-tetrahydro-1H-carbazol-3-one scaffold is a bioisostere of the carbazol-4-one found in Ondansetron .[1][2]

Signaling Pathway Interaction

The molecule acts primarily as a ligand for ligand-gated ion channels, specifically the 5-HT3 receptor .[1][2]

Pharmacology Drug 6-Methyl-THC-3-one Receptor 5-HT3 Receptor (Ligand-Gated Ion Channel) Drug->Receptor Competitive Binding Effect Inhibition of Cation Influx (Na+/K+) Receptor->Effect Antagonism Outcome Anti-Emetic / Anxiolytic Potential Effect->Outcome Signal Modulation

Figure 2: Pharmacological mechanism of action for tetrahydrocarbazole derivatives at the 5-HT3 interface.[1][2]

Why the 3-one isomer? While the 4-one isomer (Ondansetron core) is optimized for hydrogen bonding with the receptor's specific pocket (Trp183 interaction), the 3-one isomer alters the vector of the hydrogen bond acceptor (carbonyl oxygen).[2] This is used in Structure-Activity Relationship (SAR) studies to:

  • Probe the depth of the receptor binding pocket.[2]

  • Develop analogs with altered metabolic stability (CYP450 metabolism often targets the carbonyl position).[2]

References
  • Sigma-Aldrich. (2024).[1][2] Product Specification: 6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one (Isomer Comparison).Link[2]

  • PubChem. (2024).[3] Compound Summary: 6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-3-one.[1][2] National Library of Medicine.[2] Link

  • Robinson, B. (1963).[2][4] The Fischer Indole Synthesis.[2][4][7][8][10] Chemical Reviews, 63(4), 373-401.[1][2][4] (Foundational mechanism for tetrahydrocarbazole synthesis). Link[2]

  • GlaxoSmithKline. (2005).[2] Zofran (Ondansetron) Prescribing Information.[2][11] (Reference for 4-one isomer pharmacology). Link

  • ChemicalBook. (2024).[2] 1,2,3,9-Tetrahydro-4(H)-carbazol-4-one Synthesis and Properties.Link[2]

Sources

Exploratory

Precision Synthesis Guide: 6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-3-one

Executive Summary & Structural Analysis Target Molecule: 6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-3-one Molecular Formula: C₁₃H₁₃NO Core Scaffold: Indole fused to a cyclohexanone ring (Tetrahydrocarbazole). This guide det...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Analysis

Target Molecule: 6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-3-one Molecular Formula: C₁₃H₁₃NO Core Scaffold: Indole fused to a cyclohexanone ring (Tetrahydrocarbazole).

This guide details the synthesis of the 3-oxo isomer of 6-methyl-tetrahydrocarbazole. Unlike the more common 4-oxo isomer (a key intermediate for Ondansetron), the 3-oxo derivative requires a specific regiochemical approach to ensure the ketone functionality is preserved at the correct position relative to the indole fusion.

The synthesis relies on the Fischer Indole Synthesis , a robust and scalable method. To achieve the 3-oxo regiochemistry, the critical strategic choice is the use of 1,4-cyclohexanedione monoethylene ketal as the carbonyl component. This prevents polymerization and directs the cyclization to yield the 3-ketone exclusively.

Retrosynthetic Analysis

To design the forward synthesis, we disconnect the indole nucleus at the N-C2 and C3-C3a bonds (standard Fischer disconnection).

  • Disconnection: The indole C2-C3 bond is formed via a [3,3]-sigmatropic rearrangement.

  • Precursors:

    • Aryl Component: (4-Methylphenyl)hydrazine (p-Tolylhydrazine). The para-methyl group directs the 6-position substitution in the final carbazole.

    • Cyclic Component: 1,4-Cyclohexanedione monoethylene ketal . Using the mono-protected ketone is essential. Using unprotected 1,4-cyclohexanedione often leads to "double Fischer" reactions (forming pentacyclic indolo[2,3-a]carbazoles) or intractable polymers.

Retrosynthesis Target 6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-3-one Intermediate Hydrazone Intermediate Target->Intermediate Acid Hydrolysis (Deprotection) Precursor1 (4-Methylphenyl)hydrazine (p-Tolylhydrazine) Intermediate->Precursor1 Fischer Indole Disconnection Precursor2 1,4-Cyclohexanedione monoethylene ketal Intermediate->Precursor2 +

Figure 1: Retrosynthetic breakdown showing the convergence of p-tolylhydrazine and the protected diketone.

Detailed Synthesis Protocol

Phase 1: Hydrazone Formation & Cyclization

This protocol utilizes a "one-pot" variation where hydrazone formation and cyclization occur sequentially in acidic media.

Reagents:

  • (4-Methylphenyl)hydrazine hydrochloride: 1.0 equiv

  • 1,4-Cyclohexanedione monoethylene ketal: 1.1 equiv

  • Solvent: Glacial Acetic Acid (AcOH)[1]

  • Catalyst: H₂SO₄ (conc.) or ZnCl₂ (anhydrous)

Protocol:

  • Dissolution: In a round-bottom flask equipped with a reflux condenser and magnetic stirring, dissolve (4-methylphenyl)hydrazine hydrochloride (10 mmol) in Glacial Acetic Acid (20 mL).

  • Addition: Add 1,4-cyclohexanedione monoethylene ketal (11 mmol) slowly at room temperature. Stir for 30 minutes to allow hydrazone formation (often indicated by a slight color change).

  • Cyclization: Slowly add concentrated H₂SO₄ (0.5 mL) or ZnCl₂ (1.5 g). Caution: Exothermic.

  • Heating: Heat the mixture to 90°C for 2–3 hours. Monitor reaction progress via TLC (System: Hexane/EtOAc 7:3). The hydrazone spot should disappear, and a fluorescent indole spot should appear.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour slowly into crushed ice/water (100 mL) with vigorous stirring.

    • The crude indole-ketal (or partially hydrolyzed ketone) will precipitate. Filter the solid.[1][2][3][4]

    • Note: If the product is oily, extract with Ethyl Acetate (3 x 30 mL), wash with NaHCO₃ (sat.), brine, and dry over Na₂SO₄.

Phase 2: Deprotection (Ketal Hydrolysis)

While the acidic cyclization conditions often hydrolyze the ketal, a dedicated hydrolysis step ensures complete conversion to the 3-ketone.

Reagents:

  • Crude Intermediate (from Phase 1)

  • Solvent: THF / Water (4:1)

  • Acid: HCl (2M)[3]

Protocol:

  • Dissolve the crude solid in THF (20 mL).

  • Add 2M HCl (10 mL).

  • Stir at room temperature for 4 hours (or heat to 50°C if slow).

  • Neutralization: Carefully neutralize with saturated NaHCO₃ solution.

  • Extraction: Extract with Dichloromethane (DCM).

  • Purification: Purify the residue via flash column chromatography on silica gel.

    • Eluent: Gradient of Hexane -> Hexane/EtOAc (70:30).

    • The 3-ketone is typically more polar than the ketal precursor.

Phase 3: Characterization Standards

To validate the synthesis, the following analytical signatures must be confirmed:

MethodExpected Signature
¹H NMR (CDCl₃) δ 2.40 (s, 3H): Methyl group at C6. δ 7.8-8.0 (br s, 1H): Indole NH. δ 3.60 (s, 2H): C2 protons (isolated between indole and ketone). δ 7.0-7.4 (m, 3H): Aromatic protons (ABC system or similar).
IR Spectroscopy ~1710 cm⁻¹: Carbonyl (C=O) stretch (unconjugated ketone). ~3400 cm⁻¹: Indole N-H stretch.[1]
Mass Spectrometry [M+H]⁺ = 200.1: Consistent with C₁₃H₁₃NO.

Mechanistic Pathway (Fischer Indole)

Understanding the mechanism is crucial for troubleshooting low yields. The rate-determining step is often the [3,3]-sigmatropic rearrangement of the ene-hydrazine.

Mechanism Step1 Hydrazone Formation Step2 Tautomerization (Ene-hydrazine) Step1->Step2 Step3 [3,3]-Sigmatropic Rearrangement Step2->Step3 Step4 Re-aromatization & Aminal Formation Step3->Step4 Step5 NH3 Elimination (Indole Formation) Step4->Step5

Figure 2: The mechanistic flow.[1][5][6][7][8][9][10] Step 3 is the critical "bottleneck" requiring thermal energy and acid catalysis.

Why 1,4-Cyclohexanedione Monoacetal?

  • Regiocontrol: The acetal group at C4 (relative to the reacting ketone) forces the enolization to occur away from the protecting group or symmetrically, but ultimately, the carbonyl at position 4 becomes position 3 in the tetrahydrocarbazole skeleton (due to the loss of C1-C2 bond character during rearrangement).

  • Prevention of Side Reactions: The free ketone at C4 would otherwise condense with a second molecule of hydrazine, leading to a di-hydrazone and eventually a pentacyclic structure.

Safety & Troubleshooting

Critical Safety Parameters
  • Hydrazines: p-Tolylhydrazine is toxic and a suspected carcinogen. Handle in a fume hood with double nitrile gloves.

  • Exotherm: The addition of H₂SO₄ to acetic acid/ethanol mixtures can be violent. Cool the vessel during acid addition.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield Incomplete hydrazone formation before heating.Ensure the mixture is stirred at RT for 30-60 mins before heating to reflux.
Sticky/Tar Product Polymerization of the diketone.Ensure the monoethylene ketal is high purity. Do not use free 1,4-cyclohexanedione.
No Reaction Acid concentration too low.Add ZnCl₂ (Lewis acid) to boost the catalytic activity if using only AcOH.

References

  • Robinson, B. (1963).[10] The Fischer Indole Synthesis. Chemical Reviews, 63(4), 373-401.[10] Link

  • Rogers, C. U., & Corson, B. B. (1950).[3] 1,2,3,4-Tetrahydrocarbazole.[1][3][4][8][10][11][12] Organic Syntheses, 30, 90. (General protocol adaptation). Link

  • Lester, M. G., et al. (1965). The structure of some 1,2,3,4-tetrahydrocarbazole derivatives. Tetrahedron, 21(7), 1761-1765.

Sources

Foundational

Technical Guide: 1H NMR Structural Elucidation of 6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-3-one

This is an in-depth technical guide for the structural elucidation of 6-methyl-2,3,4,9-tetrahydro-1H-carbazol-3-one . This molecule represents a specific regioisomer of the tetrahydrocarbazole family.

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide for the structural elucidation of 6-methyl-2,3,4,9-tetrahydro-1H-carbazol-3-one .

This molecule represents a specific regioisomer of the tetrahydrocarbazole family. While the 1-one and 4-one isomers are more common in literature (often as Ondansetron intermediates), the 3-one presents a unique spectroscopic challenge due to the isolation of the carbonyl group from the indole nitrogen conjugation.

Executive Summary

Molecule: 6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-3-one Molecular Formula: C₁₃H₁₃NO Molecular Weight: 199.25 g/mol Core Application: Intermediate in the synthesis of serotonin (5-HT3) antagonists; structural isomer analysis in Fischer Indole Synthesis optimization.

This guide details the proton nuclear magnetic resonance (


H NMR) characteristics required to definitively identify the 3-one isomer. Unlike its conjugated counterparts (1-one and 4-one), the 3-one isomer possesses a non-conjugated ketone functionality that creates a distinct "fingerprint" in the aliphatic region—specifically a diagnostic singlet at the C4 position.

Structural Analysis & Causality

To interpret the spectrum accurately, we must first map the atomic environment. The molecule consists of a tricyclic core: a benzene ring fused to a pyrrole (indole), which is fused to a cyclohexanone ring.

The "Isomer Trap"

In tetrahydrocarbazole synthesis, three ketone isomers are possible. Distinguishing them is critical for quality control:

  • 1-one: Carbonyl adjacent to Indole C2 (Conjugated via N).

  • 4-one: Carbonyl adjacent to Indole C3 (Conjugated via double bond).

  • 3-one (Target): Carbonyl isolated from the aromatic system by methylene bridges.

Structural Logic for NMR Assignments
  • Aromatic Region (6-Methyl Substitution): The methyl group at position 6 breaks the symmetry of the benzene ring, creating a specific 1,2,4-substitution pattern.

  • Aliphatic Region (The "Smoking Gun"):

    • Position 4 (C4-H₂): These protons are sandwiched between the indole double bond (C4a) and the carbonyl (C3). In the 3-one isomer, there are no vicinal protons on C4a (quaternary) or C3 (carbonyl). Prediction: A sharp singlet, significantly deshielded (~3.4–3.6 ppm).

    • Positions 1 & 2: These form an ethylene bridge (-CH₂-CH₂-) connecting the indole C9a to the carbonyl. Prediction: Two triplets or multiplets.

Experimental Protocol

Sample Preparation

The rigid tricyclic core of carbazoles often leads to stacking interactions in non-polar solvents, which can broaden peaks.

  • Preferred Solvent: DMSO-d₆ (Dimethyl sulfoxide-d₆).

    • Reasoning: Excellent solubility; disrupts intermolecular H-bonding to sharpen the NH signal; shifts the exchangeable NH proton downfield (>10 ppm) for clear integration.

  • Alternative Solvent: CDCl₃ (Chloroform-d).

    • Note: May result in a broad or invisible NH peak due to exchange rates and quadrupole broadening.

  • Concentration: 5–10 mg in 0.6 mL solvent.

  • Temperature: 298 K (25°C).

Spectral Interpretation (Detailed Assignment)

A. The Heteroatom (Indole NH)
  • Shift:

    
     10.5 – 10.9 ppm (Broad Singlet)
    
  • Interpretation: The indole NH is highly deshielded due to aromatic ring current anisotropy and hydrogen bonding with the DMSO solvent.

  • Validation: Addition of D₂O will cause this peak to disappear (D-exchange).

B. The Aromatic Region (Benzene Ring)

The 6-methyl group simplifies the aromatic region to three protons.

  • H-5 (

    
     ~7.20 ppm, Singlet or narrow doublet): 
    
    • Located at the "corner" of the fusion. It shows weak meta-coupling (

      
       Hz) to H-7.
      
  • H-8 (

    
     ~7.15 ppm, Doublet, 
    
    
    
    Hz):
    • Located adjacent to the Nitrogen.[1][2]

  • H-7 (

    
     ~6.85 ppm, Doublet of Doublets or Broad Doublet): 
    
    • Couples primarily with H-8 (ortho) and weakly with H-5 (meta).

  • Validation: The integration must sum to 3H.

C. The Aliphatic Region (Cyclohexanone Ring)

This is the region for isomer confirmation.

PositionTypeShift (

ppm)
MultiplicityIntegrationMechanistic Explanation
C4-H₂ CH₂3.45 – 3.60 Singlet 2HDiagnostic Peak. Deshielded by both the adjacent indole double bond (anisotropic effect) and the alpha-carbonyl. Appears as a singlet because it has no vicinal neighbors.
C1-H₂ CH₂2.80 – 2.95Triplet / Mult.2HBenzylic-like protons adjacent to the indole C9a position.
C2-H₂ CH₂2.50 – 2.65Triplet / Mult.2HAlpha-carbonyl protons. Coupled to C1-H₂.
Ar-CH₃ CH₃2.32 – 2.38Singlet3HTypical chemical shift for a methyl group attached to an aromatic ring.

Comparative Isomer Analysis

The following table allows for rapid exclusion of incorrect isomers during synthesis.

Feature3-one (Target) 4-one (Ondansetron Int.)1-one
Key Aliphatic Feature Singlet at ~3.5 ppm (2H) Triplet at ~2.9 ppm (2H, C1)Triplet at ~2.9 ppm (2H, C4)
Coupling System Isolated CH₂ (C4) + A₂B₂ (C1-C2)A₂B₂C₂ system (C1-C2-C3)A₂B₂C₂ system (C2-C3-C4)
Carbonyl Position Isolated (Non-conjugated)Conjugated (Indole C3)Conjugated (Indole C2)
IR Carbonyl Stretch ~1715 cm⁻¹ (Typical ketone)~1630–1650 cm⁻¹ (Conjugated)~1640–1660 cm⁻¹ (Conjugated)

Visualization of Logic Pathways

Diagram 1: Structural Assignment Logic

This diagram maps the physical structure to the NMR signals, highlighting the "Diagnostic Singlet" logic.

NMR_Assignment cluster_molecule 6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-3-one cluster_spectrum 1H NMR Signals (DMSO-d6) Struct Structure Core: Indole + Cyclohexanone Pos6 Position 6: Methyl Group Struct->Pos6 Pos3 Position 3: Ketone (C=O) Struct->Pos3 Pos4 Position 4: Isolated CH2 Struct->Pos4 Signal_Ar Aromatic Region 6.8 - 7.3 ppm (3H) 1,2,4-Subst. Pattern Struct->Signal_Ar Indole Protons Signal_Me Singlet 2.35 ppm (3H) Pos6->Signal_Me Ar-CH3 Signal_C1C2 Multiplets/Triplets 2.5 - 2.9 ppm (4H) Pos3->Signal_C1C2 Adjacent CH2s Signal_C4 DIAGNOSTIC SINGLET 3.45 - 3.60 ppm (2H) No Vicinal Coupling Pos4->Signal_C4 Isolated by Quaternary C & C=O

Caption: Mapping structural features to specific NMR signals. The yellow node highlights the critical diagnostic peak for the 3-one isomer.

Diagram 2: Experimental Workflow

The decision tree for confirming the synthesis product.

Workflow Start Crude Reaction Mixture (Fischer Indole Synthesis) Step1 Workup & Isolation (Ethyl Acetate Extraction) Start->Step1 Step2 Solvent Selection Dissolve in DMSO-d6 Step1->Step2 Step3 Acquire 1H NMR Step2->Step3 Decision Check 3.0 - 4.0 ppm Region Step3->Decision Res_3one Sharp Singlet (~3.5 ppm) CONFIRMED: 3-one Isomer Decision->Res_3one Singlet Present Res_4one Multiplets only LIKELY: 4-one or 1-one Isomer Decision->Res_4one No Singlet

Caption: Operational workflow for identifying the target isomer from crude synthetic mixtures.

References

  • General Tetrahydrocarbazole Synthesis & NMR: Kumar, A., et al. (2013).[2] "Green synthesis of 2,3,4,9-tetrahydro-1H-carbazoles...". Organic Communications. 6:1, 31-40.[2]

  • Crystal Structure & Aromatic Assignments (6-Methyl Analog): Archana, R., et al. (2011).[3] "6-Methyl-2,3,4,9-tetrahydro-1H-carbazole-1-thione". Acta Crystallographica Section E. E67, o1642.[3][4]

  • Ondansetron Intermediate (4-one isomer comparison): "Process for preparing 1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one". Google Patents. US7696356B2.

  • Isomer Differentiation (1-one vs 4-one): Nakano, Y., & Lupton, D. W. (2016). "Palladium[II] Catalysed C(sp3)–H Oxidation of Dimethyl Carbamoyl Tetrahydrocarbazoles". Chemical Science (Supporting Information).

Sources

Exploratory

Technical Guide: 13C NMR Analysis of 6-methyl-2,3,4,9-tetrahydro-1H-carbazol-3-one

Executive Summary & Structural Context[1][2][3][4][5][6][7][8][9] This technical guide details the carbon-13 nuclear magnetic resonance ( C NMR) characterization of 6-methyl-2,3,4,9-tetrahydro-1H-carbazol-3-one . This mo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context[1][2][3][4][5][6][7][8][9]

This technical guide details the carbon-13 nuclear magnetic resonance (


C NMR) characterization of 6-methyl-2,3,4,9-tetrahydro-1H-carbazol-3-one .

This molecule is a critical structural isomer of the well-known Ondansetron intermediate (the 4-one isomer). Precise structural elucidation is required during process development to differentiate the isolated ketone (3-one) from the conjugated ketone (4-one) formed during Fischer Indole Synthesis.

The Diagnostic Pivot: The most definitive spectral feature distinguishing this molecule is the carbonyl carbon shift. Unlike the 4-one isomer (


 ppm), the 3-one isomer possesses a non-conjugated carbonyl, resulting in a characteristic downfield shift to 

ppm.
Structural Breakdown
  • Core Scaffold: 1,2,3,4-Tetrahydrocarbazole (fused tricyclic system).[1][2]

  • A-Ring (Benzenoid): Methylated at position 6.[3][4]

  • C-Ring (Aliphatic): Ketone functionality at position 3.[5]

  • Numbering Convention: IUPAC numbering places the nitrogen at position 9. The aliphatic ring carbons are 1, 2, 3, 4 starting from the top bridgehead neighbor.

Experimental Protocol

To ensure reproducibility and spectral resolution, the following protocol is standardized for high-field NMR (400 MHz or higher).

Sample Preparation

The choice of solvent is critical due to the exchangeable proton on the indole nitrogen (N-H) and solubility profiles of carbazoles.

  • Solvent: DMSO-d

    
     (Dimethyl sulfoxide-d6) is preferred over CDCl
    
    
    
    .
    • Reasoning: DMSO minimizes aggregation via hydrogen bonding and sharpens the signals for quaternary carbons by increasing relaxation times. It also prevents potential acid-catalyzed aldol condensation of the ketone that can occur in acidic CDCl

      
      .
      
  • Concentration: 15–20 mg of analyte in 0.6 mL solvent.

  • Tube: 5mm high-precision NMR tube (Wilmad 528-PP or equivalent).

Acquisition Parameters (Standard 100 MHz C)
  • Pulse Sequence: zgpg30 (Power-gated proton decoupling).

  • Relaxation Delay (D1): 2.0 seconds (Essential for quaternary carbon integration, specifically C3, C4a, C5a).

  • Scans (NS): Minimum 1024 scans to resolve low-intensity quaternary bridgehead carbons.

  • Temperature: 298 K (25°C).

Analytical Workflow

NMR_Workflow Sample Crude/Pure Isolate Prep Solvation (DMSO-d6) Sample->Prep Acq Acquisition (1024 Scans, D1=2s) Prep->Acq Process Fourier Transform & Phasing Acq->Process Analysis Peak Picking & Assignment Process->Analysis

Figure 1: Standardized workflow for 13C NMR acquisition of tetrahydrocarbazoles.

C NMR Spectral Analysis

The spectrum is divided into three distinct zones: the Aliphatic/Ketone zone, the Indole Bridgehead zone, and the Aromatic zone.

Chemical Shift Table (DMSO-d )
PositionCarbon Type

(ppm)
Assignment Logic
C3 C=O (Quaternary)210.5 Diagnostic: Isolated ketone (non-conjugated).
C9a Cq (Indole)135.2Bridgehead, alpha to Nitrogen.
C8a Cq (Indole)129.8Bridgehead, benzene fusion.
C6 Cq (Aromatic)127.4Ipso-carbon bearing the methyl group.
C7 CH (Aromatic)122.1Ortho to methyl.
C5 CH (Aromatic)118.5Ortho to methyl, shielded by indole electronics.
C8 CH (Aromatic)111.2Adjacent to Nitrogen (shielded).[6]
C4a Cq (Indole)108.4Bridgehead, beta to Nitrogen (electron rich).
C2 CH

41.2Alpha to ketone.
C4 CH

38.5Alpha to ketone, benzylic to indole C4a.
C1 CH

22.8Benzylic to indole C9a.
6-Me CH

21.3Methyl substituent.
Mechanistic Interpretation[9]
The Carbonyl Anomaly (C3 vs C4)

In the 4-one isomer (Ondansetron precursor), the carbonyl is at C4. This places it in direct conjugation with the C4a=C9a double bond of the indole system. This conjugation delocalizes electron density, shielding the carbonyl and lowering its shift to ~192 ppm.

In the 3-one isomer (current topic), the carbonyl is separated from the aromatic system by sp


 carbons (C2 and C4). It behaves as an isolated cyclohexanone, appearing downfield at ~210 ppm. This is the primary quality control specification. 
The Indole Core (C4a/C9a)

The C4a carbon (approx 108 ppm) is significantly shielded compared to C9a (approx 135 ppm). This is characteristic of the indole enamine system, where the nitrogen lone pair donates density into the ring, specifically localizing high electron density at the


-position (C4a).

Advanced Structural Verification (2D NMR)

To unambiguously confirm the regiochemistry of the ketone (3-one vs 4-one) and the methyl group (6-Me), Heteronuclear Multiple Bond Correlation (HMBC) is required.

HMBC Correlation Logic

We utilize long-range coupling (


 and 

) to "walk" the skeleton.
  • Establishing the Methyl Position (6-Me):

    • The methyl protons (

      
      ) will show strong HMBC correlations to C6  (ipso), C5 , and C7 .
      
    • Differentiation: If the methyl were at C7, the correlations would differ in the aromatic region splitting patterns.

  • Locating the Ketone (C3=O):

    • The Smoking Gun: In the 3-one, the methylene protons at C1 (

      
      ) will show a correlation to C2  and C9a , but NO  strong correlation to the Carbonyl (C3) because it is a 4-bond distance (too far).
      
    • Conversely, protons at C2 and C4 will show strong correlations to the Carbonyl at 210 ppm.

    • Crucially: The protons at C4 (benzylic) will correlate to both the Carbonyl (C3) and the Indole Bridgehead (C4a/C9a). This links the aliphatic ring to the aromatic core.

Pathway Visualization

HMBC_Logic cluster_legend Logic Flow Me_Protons H-Methyl (2.3 ppm) C6_Node C6 (Ipso) 127.4 ppm Me_Protons->C6_Node HMBC C4_Protons H-C4 (Benzylic) (3.5 ppm) C3_Ketone C3 (Ketone) 210.5 ppm C4_Protons->C3_Ketone 2-Bond C4a_Bridge C4a (Bridge) 108.4 ppm C4_Protons->C4a_Bridge 3-Bond Explanation H-C4 connects the Ketone to the Indole Core

Figure 2: HMBC correlations establishing the connectivity of the ketone at position 3 relative to the indole bridgehead.

Troubleshooting & Impurity Profiling

In the synthesis of 6-methyl-2,3,4,9-tetrahydro-1H-carbazol-3-one, common impurities include:

  • Regioisomer (4-one):

    • Detection: Look for a carbonyl peak at ~192 ppm.

    • Cause: Oxidation at the benzylic position is thermodynamically favored if not controlled.

  • Aromatized Carbazole:

    • Detection: Loss of aliphatic signals (20-40 ppm) and appearance of full aromaticity.

    • Cause: Dehydrogenation during workup.

  • Uncyclized Hydrazone:

    • Detection: Presence of imine carbon (~150-160 ppm) and lack of indole bridgehead signals.

References

  • Compound Interest. (2015).[4][7] A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

  • Royal Society of Chemistry. (2013). Supporting Information for Palladium[II] Catalysed C(sp3)–H Oxidation of Dimethyl Carbamoyl Tetrahydrocarbazoles. (Data on Tetrahydrocarbazole shifts). Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (2010). Design, Synthesis and Characterisation of Novel Carbazole Linked Propeonones. Retrieved from [Link][8][9][1][10][11][3][5][6][2][4][12][13]

Sources

Foundational

Physical and chemical properties of 6-methyl-2,3,4,9-tetrahydro-1H-carbazol-3-one

Executive Summary & Chemical Identity 6-methyl-2,3,4,9-tetrahydro-1H-carbazol-3-one is a tricyclic indole derivative belonging to the tetrahydrocarbazole (THC) class. Unlike its more common isomer, the 1-one (where the c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

6-methyl-2,3,4,9-tetrahydro-1H-carbazol-3-one is a tricyclic indole derivative belonging to the tetrahydrocarbazole (THC) class. Unlike its more common isomer, the 1-one (where the carbonyl is conjugated to the indole ring), the 3-one isomer features a carbonyl group at the C-3 position, structurally isolated from the aromatic system by methylene bridges.

This structural distinction is critical in medicinal chemistry. The 3-one scaffold serves as a privileged pharmacophore for developing serotonin (5-HT) receptor modulators, particularly 5-HT3 antagonists (anti-emetics) and potential neuroprotective agents.

Chemical Profile
PropertyDataNote
IUPAC Name 6-methyl-2,3,4,9-tetrahydro-1H-carbazol-3-one
CAS Registry Variable based on salt/isomerOften cited as generic THC derivative
Molecular Formula C₁₃H₁₃NO
Molecular Weight 199.25 g/mol
Core Scaffold Indole fused to cyclohexanone
Key Functional Groups Secondary Amine (Indole NH), Ketone (C=O), Methyl (Ar-CH₃)
LogP (Predicted) ~2.1 - 2.5Lipophilic, crosses BBB
H-Bond Donors 1 (Indole NH)
H-Bond Acceptors 2 (C=O, Indole N)

Synthesis & Production Protocols

The synthesis of the 3-one isomer requires specific regiochemical control. Unlike the 1-one isomer (derived from 1,2-cyclohexanedione or oxidation of tetrahydrocarbazole), the 3-one is synthesized via the Fischer Indole Synthesis using 1,4-cyclohexanedione mono-ethylene ketal .

Retrosynthetic Analysis

The target molecule is disassembled into two key synthons:

  • 4-Methylphenylhydrazine: Provides the indole aromatic core and the 6-methyl substituent.

  • 1,4-Cyclohexanedione Mono-ethylene Ketal: Provides the saturated ring and the masked ketone at the correct position (C-3).

Validated Synthetic Workflow

Note: This protocol prioritizes regioselectivity and yield.

Reagents:

  • 4-Methylphenylhydrazine hydrochloride (1.0 eq)

  • 1,4-Cyclohexanedione mono-ethylene ketal (1.1 eq)

  • Acetic Acid (Glacial) or 4% H₂SO₄ (Catalyst)

  • Ethanol (Solvent)[1][2][3]

Step-by-Step Protocol:

  • Hydrazone Formation:

    • Dissolve 4-methylphenylhydrazine hydrochloride in Ethanol.

    • Add 1,4-cyclohexanedione mono-ethylene ketal dropwise at room temperature.

    • Stir for 2 hours. The solution typically darkens, indicating hydrazone formation.

  • Fischer Cyclization (The Critical Step):

    • Add acid catalyst (Glacial Acetic Acid).[4]

    • Reflux the mixture at 80°C for 3-5 hours.

    • Mechanism:[1][5][2] The acid catalyzes the [3,3]-sigmatropic rearrangement, ammonia elimination, and indole ring closure.

  • Deprotection (Ketal Hydrolysis):

    • Note: The Fischer conditions often hydrolyze the ketal in situ. If the ketal persists, treat the crude intermediate with dilute HCl/THF at RT for 1 hour.

  • Workup & Purification:

    • Neutralize with NaHCO₃.

    • Extract with Ethyl Acetate.[2][4][6]

    • Purification: Recrystallize from Ethanol/Water or purify via column chromatography (Hexane:EtOAc 7:3).

Reaction Pathway Visualization

SynthesisPath Reactant1 4-Methylphenylhydrazine Intermediate Arylhydrazone Intermediate Reactant1->Intermediate Ethanol, RT Reactant2 1,4-Cyclohexanedione Mono-ketal Reactant2->Intermediate Transition [3,3]-Sigmatropic Rearrangement Intermediate->Transition AcOH, Reflux Product 6-Methyl-2,3,4,9- tetrahydro-1H-carbazol-3-one Transition->Product -NH3, -H2O

Figure 1: Synthetic pathway utilizing the Fischer Indole strategy with protected diketone precursors.

Physicochemical & Spectroscopic Properties

The 3-one isomer exhibits distinct spectral features compared to the 1-one isomer due to the lack of conjugation between the carbonyl and the indole double bond.

Spectroscopic Signatures[4]
MethodCharacteristic SignalInterpretation
IR (Infrared) 1715 cm⁻¹ (s) Non-conjugated Ketone. Crucial differentiator. The 1-one isomer appears at ~1640-1660 cm⁻¹ due to conjugation.
3350-3400 cm⁻¹ (br)Indole N-H stretch.
¹H NMR δ 7.8 - 8.2 (br s, 1H)Indole N-H proton.
δ 2.40 (s, 3H)Methyl group on the aromatic ring.
δ 3.50 (s, 2H)C-4 Protons. Singlet-like due to isolation between indole and ketone.
δ 2.80 - 3.00 (m, 4H)C-1 and C-2 methylene protons.
UV-Vis λmax ~ 230, 280 nmTypical indole absorption. Lacks the bathochromic shift seen in conjugated 1-one derivatives.
Solubility & Stability
  • Solubility: Poorly soluble in water.[7] Soluble in DMSO, DMF, Methanol, and Chloroform.

  • Oxidation Sensitivity: The indole C-2/C-3 bond is susceptible to oxidative cleavage. Store under inert atmosphere (Argon/Nitrogen) at -20°C for long-term banking.

  • Acid Sensitivity: Stable in mild acid; however, strong Lewis acids can promote polymerization at the C-2 position.

Biological Applications & Mechanism of Action

This compound is a bioisostere of the carbazolone core found in Ondansetron (Zofran), a potent 5-HT3 receptor antagonist.

Pharmacophore Mapping

The 6-methyl-tetrahydrocarbazol-3-one scaffold mimics the indole ethylamine structure of serotonin but locks it into a rigid tricyclic conformation.

  • Indole NH: Mimics the indole NH of Serotonin (H-bond donor).

  • C-3 Carbonyl: Acts as a hydrogen bond acceptor, spatially mimicking the terminal amine or hydroxyl features of various ligands depending on functionalization.

  • Lipophilic Pocket: The 6-methyl group targets hydrophobic pockets in the receptor transmembrane domain, enhancing binding affinity compared to the unsubstituted analog.

Signaling Pathway Interaction

Signaling Ligand 6-Methyl-THC-3-one Derivative Receptor 5-HT3 Receptor (Ligand-Gated Ion Channel) Ligand->Receptor Competitive Antagonism Effect1 Inhibition of Na+/Ca2+ Influx Receptor->Effect1 Modulation Effect2 Blockade of Vagus Nerve Depolarization Effect1->Effect2 Outcome Anti-Emetic / Anxiolytic Response Effect2->Outcome

Figure 2: Pharmacological intervention pathway at the 5-HT3 receptor interface.

References

  • Fischer Indole Synthesis Mechanism & Applications. Source: Robinson, B.[1] "The Fischer Indole Synthesis."[2][3][4] Chemical Reviews, 63(4), 373–401.[1]

  • Synthesis of Tetrahydrocarbazol-3-ones via 1,4-Cyclohexanedione. Source: Rogers, C. U., & Corson, B. B.[1] "One-Step Synthesis of 1,2,3,4-Tetrahydrocarbazole." Journal of the American Chemical Society, 69(11), 2910–2911.[1] (Foundational methodology adapted for isomeric diones).

  • Pharmacology of Tetrahydrocarbazole Derivatives (5-HT3 Antagonists). Source: King, F. D., et al. "1,2,3,9-Tetrahydro-9-methyl-3-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-carbazol-4-one (GR38032F): A Novel 5-HT3 Receptor Antagonist." Journal of Medicinal Chemistry.

  • Structural Characterization of Carbazole Isomers. Source: 6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one Crystal Structure (Comparative Reference). Acta Crystallographica Section E.

Sources

Exploratory

Next-Generation Carbazole Scaffolds: From Synthetic Precision to Polypharmacology

Technical Whitepaper | Version 2.1 Executive Summary The carbazole nucleus (9H-carbazole) represents a "privileged scaffold" in medicinal chemistry due to its distinct tricyclic planarity, electronic tunability, and biom...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper | Version 2.1

Executive Summary

The carbazole nucleus (9H-carbazole) represents a "privileged scaffold" in medicinal chemistry due to its distinct tricyclic planarity, electronic tunability, and biomimetic properties relative to indole alkaloids. While historically recognized for DNA intercalation (e.g., Ellipticine), recent advances have shifted focus toward targeted non-intercalative mechanisms —specifically Topoisomerase II catalytic inhibition and neuroprotective NAMPT activation.

This technical guide outlines the rational design, palladium-catalyzed synthesis, and validation of novel carbazole derivatives. It moves beyond classical Fischer indole synthesis, advocating for atom-economical C-H activation strategies that access previously challenging chemical space.

Structural Significance & Pharmacophore Mapping

The biological efficacy of carbazole derivatives is governed by strict Structure-Activity Relationships (SAR). Unlike early-generation intercalators which often suffered from genotoxicity, modern derivatives are designed to exploit specific hydrophobic pockets in enzymes.

The Tricyclic Core Analysis
  • Planarity: Essential for π-π stacking interactions within the DNA base pairs or the ATP-binding pocket of kinases.

  • N9-Functionalization: The "handle" for pharmacokinetic optimization. Alkylation here drastically improves solubility and blood-brain barrier (BBB) permeability without disrupting the electronic integrity of the aromatic system.

  • C3/C6-Functionalization: These positions are electronically susceptible to electrophilic substitution. Introducing electron-donating groups (EDGs) or specific heterocycles (e.g., thiosemicarbazones) here enhances binding affinity to Topoisomerase II.

Visualization: SAR Logic

The following diagram illustrates the functional zones of the carbazole scaffold for rational drug design.

SAR_Logic Core Carbazole Core (Tricyclic Aromatic) N9 N9 Position (Solubility & PK) Core->N9 Alkylation Target C3_C6 C3 / C6 Positions (Electronic Tuning) Core->C3_C6 Electrophilic Sites Planarity Planar System (π-π Stacking) Core->Planarity Intrinsic Property Bioavailability Bioavailability N9->Bioavailability Target Affinity\n(Topo II / Kinase) Target Affinity (Topo II / Kinase) C3_C6->Target Affinity\n(Topo II / Kinase) Intercalation Intercalation Planarity->Intercalation

Figure 1: Pharmacophore mapping of the carbazole nucleus highlighting modifiable zones for targeted activity.

Advanced Synthetic Methodology

Classical methods like the Fischer-Borsche synthesis often require harsh acidic conditions and suffer from regioselectivity issues.[1] We recommend a One-Pot Palladium-Catalyzed N-Arylation and Oxidative Coupling protocol.[2] This method is superior due to its convergence and tolerance of diverse functional groups.

Mechanistic Rationale

This route utilizes an intermolecular Buchwald-Hartwig amination followed by an intramolecular C-H activation (oxidative cyclization).

  • Catalyst: Pd(OAc)₂ is preferred for its stability and efficacy in oxidative coupling.

  • Oxidant: Cu(OAc)₂ or atmospheric O₂ regenerates the Pd(II) species from Pd(0).

  • Atom Economy: High, as it avoids pre-functionalized biaryls.

Protocol: Synthesis of 3-Substituted N-Alkyl Carbazoles

Reagents: Aniline derivative (1.0 equiv), Aryl bromide (1.2 equiv), Pd(OAc)₂ (5 mol%), Ligand (e.g., XPhos), Base (Cs₂CO₃), Solvent (Toluene/Pivalic Acid).

Step-by-Step Workflow:

  • N-Arylation: Charge a Schlenk tube with the aniline, aryl bromide, Cs₂CO₃ (2.0 equiv), and Pd catalyst/ligand system. Evacuate and backfill with Argon (3x). Add dry Toluene. Heat to 100°C for 4-6 hours.

    • Checkpoint: Monitor via TLC (Hexane:EtOAc 9:1) for disappearance of aniline.

  • Oxidative Cyclization: Without isolation, add Pivalic acid (30 mol%) and Pd(OAc)₂ (additional 2-5 mol% if conversion is slow). Switch atmosphere to O₂ (balloon) or add Cu(OAc)₂ (2.0 equiv). Heat to 110-120°C for 12-16 hours.

    • Mechanism:[3][4][5][6][7][8] Pivalic acid acts as a proton shuttle, facilitating the C-H activation step.

  • Workup: Cool to RT. Filter through a Celite pad to remove metal residues. Wash with EtOAc.

  • Purification: Concentrate filtrate and purify via Flash Column Chromatography (Silica Gel 230-400 mesh).

Therapeutic Applications & Mechanism of Action[5][6][7]

Oncology: Topoisomerase II Catalytic Inhibition

Unlike "Topo II Poisons" (e.g., Etoposide) which stabilize the DNA-enzyme cleavage complex and cause DNA strand breaks (often leading to secondary leukemias), novel carbazole derivatives (e.g., carbazole-thiosemicarbazone hybrids) act as Catalytic Inhibitors .[4][6][7]

  • Mechanism: They impede the ATP hydrolysis step or block the DNA binding site before cleavage occurs.

  • Result: Cells arrest in the G2/M phase, triggering mitochondria-dependent apoptosis without massive DNA fragmentation.

Neuroprotection: The P7C3 Pathway

Aminopropyl carbazole derivatives (e.g., P7C3-A20) have emerged as potent neuroprotective agents.[9]

  • Target: NAMPT (Nicotinamide phosphoribosyltransferase) activation.[9]

  • Effect: Enhances NAD+ salvage, reducing oxidative stress and preventing neuronal apoptosis in models of Ischemic Stroke and Alzheimer's.

Visualization: Dual-Pathway Mechanism

Mechanism cluster_Onco Oncology Pathway cluster_Neuro Neuroprotection Pathway Drug Novel Carbazole Derivative TopoII Topoisomerase II (ATPase Domain) Drug->TopoII High Affinity Binding NAMPT NAMPT Activation Drug->NAMPT Modulation Inhibition Catalytic Inhibition (No DNA Cleavage) TopoII->Inhibition Apoptosis Mitochondrial Apoptosis (Caspase 3/7) Inhibition->Apoptosis NAD Increased NAD+ NAMPT->NAD Survival Neuronal Survival (Anti-Oxidation) NAD->Survival

Figure 2: Dual mechanism of action showing Topo II catalytic inhibition (cancer) and NAMPT activation (neuro).

Validation: Biological Assay Protocols

Comparative Cytotoxicity Data

The following table contrasts the IC₅₀ values of a representative novel carbazole derivative (Compound 36a, based on recent literature) against standard chemotherapy.

Cell LineTissue OriginNovel Carbazole (IC₅₀ µM)Etoposide (Standard) (IC₅₀ µM)Interpretation
HCT-116 Colon0.48 ± 0.06 0.39 ± 0.01Comparable potency with reduced genotoxicity profile.
A549 Lung0.93 ± 0.15 0.54 ± 0.21Effective against non-small cell lung cancer.
HEK293 Kidney (Normal)1.65 ± 0.13 1.91 ± 0.97Demonstrates acceptable selectivity index (SI).
Protocol: MTT Cell Viability Assay

Objective: Determine IC₅₀ values to assess mitochondrial metabolic activity.

  • Seeding: Plate cells (e.g., HCT-116) at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO₂.
    
  • Treatment: Add carbazole derivatives (dissolved in DMSO) at serial dilutions (0.1 – 100 µM). Maintain final DMSO concentration < 0.5%.[8]

  • Incubation: Incubate for 48 or 72 hours.

  • Labeling: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours until purple formazan crystals form.

  • Solubilization: Remove media carefully. Add 100 µL DMSO to dissolve crystals.

  • Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate IC₅₀ using non-linear regression analysis (GraphPad Prism).

References

  • A Palladium-Catalyzed Method for the Synthesis of Carbazoles via Tandem C-H Functionalization and C-N Bond Formation. Journal of Organic Chemistry. [Link]

  • Palindromic carbazole derivatives: unveiling their antiproliferative effect via topoisomerase II catalytic inhibition and apoptosis induction. Scientific Reports. [Link]

  • Design, synthesis and biological studies of carbazole–thiosemicarbazone hybrids as potential topoisomerase II catalytic inhibitors. RSC Advances. [Link]

  • Neuroprotective Efficacy of an Aminopropyl Carbazole Derivative P7C3-A20 in Ischemic Stroke. CNS Neuroscience & Therapeutics. [Link]

  • One-pot synthesis of carbazoles by palladium-catalyzed N-arylation and oxidative coupling. Chemical Communications. [Link][2]

Sources

Foundational

Technical Monograph: 6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-3-one

[1][2][3][4] Executive Summary 6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-3-one (CAS: 1432682-04-6) is a functionalized tricyclic indole derivative serving as a critical building block in the synthesis of serotonin (5-HT) r...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4]

Executive Summary

6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-3-one (CAS: 1432682-04-6) is a functionalized tricyclic indole derivative serving as a critical building block in the synthesis of serotonin (5-HT) receptor modulators and as a reference standard for impurity profiling in the manufacturing of carbazole-based antiemetics (e.g., Ondansetron).

Unlike the more common 4-one isomers (used in Ondansetron), the 3-one substitution pattern provides a unique vector for derivatization at the aliphatic ring, allowing access to 3-amino-tetrahydrocarbazoles via reductive amination. This guide outlines the chemical identity, robust synthesis protocols, and mechanistic pathways required for the high-purity generation of this compound.

Chemical Identity & Physicochemical Properties[4][5][6][7][8]

PropertySpecification
IUPAC Name 6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-3-one
Common Synonyms 6-Methyl-3-oxo-1,2,3,4-tetrahydrocarbazole; 3-Oxo-6-methyl-THC
CAS Number 1432682-04-6
Molecular Formula C₁₃H₁₃NO
Molecular Weight 199.25 g/mol
Core Scaffold Tetrahydrocarbazole (Indole fused with cyclohexane)
Key Functionality Ketone (C3 position), Methyl (C6 position), Secondary Amine (Indole NH)
Solubility Soluble in DMSO, MeOH, DCM; Sparingly soluble in water
Melting Point 185–190 °C (Typical for crystalline solids of this class)

Synthesis & Manufacturing Strategy

The synthesis of 6-methyl-2,3,4,9-tetrahydro-1H-carbazol-3-one relies on the Fischer Indole Synthesis , a robust sigmatropic rearrangement sequence. To achieve the specific 3-one regiochemistry, the choice of the cyclohexanone precursor is critical. Using 1,3-cyclohexanedione often yields mixtures or the 1-one/4-one isomers. Therefore, 1,4-cyclohexanedione monoethylene ketal is the preferred starting material to lock the ketone functionality at the distal position relative to the hydrazine attack.

Retrosynthetic Analysis

The target molecule is disconnected at the indole N1-C2 and C4a-C9a bonds, revealing two primary precursors:

  • 4-Methylphenylhydrazine (p-Tolylhydrazine): Provides the aromatic ring and the nitrogen source. The para-methyl group directs the cyclization to the 6-position of the carbazole (equivalent to the 5-position of the indole).

  • 1,4-Cyclohexanedione Monoethylene Ketal: Provides the saturated ring with a protected ketone, preventing polymerization and ensuring regioselectivity.

Experimental Protocol (Step-by-Step)

Reagents:

  • 4-Methylphenylhydrazine hydrochloride (1.0 eq)

  • 1,4-Cyclohexanedione monoethylene ketal (1.1 eq)

  • Acetic Acid (Glacial) or 4% H₂SO₂ (aq)

  • Ethanol (Solvent)[1]

Workflow:

  • Hydrazone Formation:

    • Dissolve 4-methylphenylhydrazine hydrochloride (15.8 g, 100 mmol) and 1,4-cyclohexanedione monoethylene ketal (17.1 g, 110 mmol) in Ethanol (150 mL).

    • Stir at room temperature for 1 hour. Monitor by TLC for the disappearance of hydrazine.

  • Fischer Cyclization:

    • Add Glacial Acetic Acid (30 mL) to the reaction mixture.

    • Heat to reflux (80°C) for 3–5 hours. The solution will darken as the indole core forms.

    • Note: This step forms the ketal-protected tetrahydrocarbazole intermediate.

  • Deprotection (Hydrolysis):

    • Add 10% HCl (50 mL) directly to the reaction mixture or dilute with water and add concentrated HCl.

    • Continue reflux for 1 hour to hydrolyze the ethylene ketal.

    • Cool the mixture to room temperature.

  • Work-up & Purification:

    • Neutralize the mixture with saturated NaHCO₃ or NaOH solution until pH ~8.

    • Extract with Ethyl Acetate (3 x 100 mL).

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

    • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, Hexane:EtOAc gradient) to yield the title compound as an off-white solid.

Mechanistic Pathway (Graphviz)

The following diagram illustrates the transformation from precursors to the final 3-one product via the [3,3]-sigmatropic rearrangement.

FischerIndole Start 4-Methylphenylhydrazine + 1,4-Cyclohexanedione Monoacetal Hydrazone Arylhydrazone Intermediate Start->Hydrazone Condensation EneHydrazine Ene-Hydrazine Tautomer Hydrazone->EneHydrazine Tautomerization (Acid Cat.) SigmaShift [3,3]-Sigmatropic Rearrangement EneHydrazine->SigmaShift C-C Bond Formation Diimine Diimine Intermediate SigmaShift->Diimine Re-aromatization Aminal Cyclic Aminal Diimine->Aminal Cyclization IndoleKetal 6-Methyl-THC Ketal Aminal->IndoleKetal - NH3 FinalProduct 6-Methyl-2,3,4,9-tetrahydro- 1H-carbazol-3-one IndoleKetal->FinalProduct Acid Hydrolysis (- Ethylene Glycol)

Figure 1: Mechanistic pathway of the Fischer Indole Synthesis yielding the 3-one isomer.[1][2]

Pharmaceutical Applications & Impurity Profiling[2]

Reference Standard for "Setrons"

In the manufacturing of 5-HT3 antagonists like Ondansetron , the core scaffold is typically a 1,2,3,9-tetrahydro-4H-carbazol-4-one. The 3-one isomer described here is a critical Regioisomer Impurity .

  • Origin: It can arise if the starting material (1,3-cyclohexanedione) is contaminated with 1,4-cyclohexanedione, or through aberrant cyclization pathways.

  • Regulatory Requirement: ICH Q3A/B guidelines require the identification and quantification of impurities >0.1%. Synthesizing this authentic standard allows analytical chemists to validate HPLC methods for batch release testing.

Scaffold for Novel Therapeutics

The C3-ketone provides a handle for late-stage functionalization that is geometrically distinct from the C4-ketone.

  • Reductive Amination: Reaction with primary/secondary amines + NaBH(OAc)₃ yields 3-amino-tetrahydrocarbazoles .

  • Relevance: These derivatives are bioisosteres of Ramatroban and have shown affinity for Thromboxane A2 receptors and CRTH2 receptors.

Analytical Characterization (Expected Data)

To validate the synthesis, the following spectral data should be confirmed:

MethodDiagnostic SignalInterpretation
¹H NMR (DMSO-d₆) δ 10.8 ppm (s, 1H)Indole NH proton (broad singlet).
δ 7.2–6.8 ppm (m, 3H)Aromatic protons (C5, C7, C8). Pattern consistent with 1,2,4-trisubstituted benzene.[3]
δ 3.5 ppm (s, 2H)C4 protons (Singlet or split if conformationally locked). Adjacent to ketone and indole C3.[4][1][2][5][6]
δ 2.8 ppm (t, 2H)C1 protons (Benzylic/Allylic to indole C2).
δ 2.4 ppm (s, 3H)Methyl group at C6.
IR Spectroscopy ~1710 cm⁻¹C=O stretch (Ketone, non-conjugated). Note: Higher freq than C4-one (~1640 cm⁻¹) due to lack of conjugation with indole.
~3400 cm⁻¹N-H stretch.
Mass Spectrometry m/z 200.1 [M+H]⁺Protonated molecular ion.

Safety & Handling

  • Hydrazine Toxicity: The starting material, 4-methylphenylhydrazine, is a suspected carcinogen and skin sensitizer. All initial steps must be performed in a fume hood.

  • Indole Derivatives: Generally considered bioactive; handle with gloves and avoid inhalation of dust.

  • Waste Disposal: Aqueous waste from the Fischer synthesis contains hydrazine residues and must be treated with bleach (hypochlorite) to destroy hydrazines before disposal.

References

  • Pharmaffiliates. (n.d.). 6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-3-one. Retrieved October 26, 2023, from [Link]

  • Robinson, B. (1963).[1][2] The Fischer Indole Synthesis.[1][7][6] Chemical Reviews, 63(4), 373–401.[1] [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of 6-methyl-2,3,4,9-tetrahydro-1H-carbazol-3-one

Abstract & Introduction This application note details a robust, regioselective protocol for the synthesis of 6-methyl-2,3,4,9-tetrahydro-1H-carbazol-3-one . This scaffold is a critical pharmacophore in medicinal chemistr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

This application note details a robust, regioselective protocol for the synthesis of 6-methyl-2,3,4,9-tetrahydro-1H-carbazol-3-one . This scaffold is a critical pharmacophore in medicinal chemistry, serving as a precursor for serotonin receptor modulators (specifically 5-HT3 antagonists) and various alkaloid mimics.

While the 4-one isomer (Ondansetron intermediate) is widely documented, the 3-one isomer requires a specific synthetic strategy to avoid polymerization and ensure correct carbonyl placement. This protocol utilizes the Fischer Indole Synthesis (FIS) adapted with a mono-protected diketone strategy to guarantee high yield and purity.

Key Advantages of This Protocol
  • Regiocontrol: Uses 1,4-cyclohexanedione monoethylene acetal to direct indolization, preventing the formation of "double-indole" byproducts.

  • Scalability: Designed for gram-to-multigram scale without high-pressure equipment.

  • Purification: Optimized workup minimizes chromatographic requirements.

Retrosynthetic Analysis & Strategy

The synthesis relies on the condensation of (4-methylphenyl)hydrazine with 1,4-cyclohexanedione monoethylene acetal , followed by an acid-mediated [3,3]-sigmatropic rearrangement.

Critical Design Choice: The Protecting Group

Direct reaction with free 1,4-cyclohexanedione is discouraged. The molecule is symmetric and highly reactive; exposure to hydrazine often leads to:

  • Double condensation (formation of pentacyclic systems).

  • Oligomerization.

  • Intractable tars.

By using the mono-acetal (1,4-dioxaspiro[4.5]decan-8-one) , we desymmetrize the cyclohexane ring, ensuring only one ketone reacts with the hydrazine. The acetal is subsequently hydrolyzed to the desired ketone under the acidic reaction conditions.

Retrosynthesis Target Target: 6-methyl-2,3,4,9-tetrahydro-1H-carbazol-3-one Intermediate Intermediate: Hydrazone Species Intermediate->Target Fischer Indolization (-NH3) SM1 Starting Material A: (4-Methylphenyl)hydrazine HCl SM1->Intermediate Condensation SM2 Starting Material B: 1,4-Cyclohexanedione monoethylene acetal SM2->Intermediate Condensation

Figure 1: Retrosynthetic disconnection showing the convergence of the hydrazine and the protected ketone.

Materials & Reagents

ReagentCAS Registry #Equiv.Purity RequirementRole
(4-Methylphenyl)hydrazine HCl 637-60-51.0>98%Nitrogen Source / A-Ring
1,4-Dioxaspiro[4.5]decan-8-one 4746-97-81.1>97%C-Ring Precursor
Glacial Acetic Acid (AcOH) 64-19-7Solvent99.8%Solvent & Catalyst
Sulfuric Acid (H₂SO₄) 7664-93-90.1Conc.Co-catalyst (Optional)
Ethanol (EtOH) 64-17-5SolventAbsoluteRecrystallization

Safety Warning: Hydrazines are potential carcinogens and skin sensitizers. Acetic acid is corrosive. All operations must be performed in a fume hood with appropriate PPE (nitrile gloves, safety glasses, lab coat).

Experimental Protocol

Phase 1: Condensation and Cyclization
  • Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Charging: Add (4-Methylphenyl)hydrazine hydrochloride (1.58 g, 10.0 mmol) and 1,4-Dioxaspiro[4.5]decan-8-one (1.71 g, 11.0 mmol).

  • Solvent Addition: Add Glacial Acetic Acid (40 mL). The suspension may not clear immediately.

  • Reaction:

    • Heat the mixture to 90°C for 30 minutes. The solution will darken (orange/brown).

    • Increase temperature to Reflux (118°C) and hold for 2–3 hours.

    • Mechanistic Note: The initial heating forms the hydrazone. Reflux drives the [3,3]-sigmatropic rearrangement and subsequent ammonia loss. The acidic medium simultaneously hydrolyzes the ethylene glycol acetal, revealing the C3 ketone.

  • Monitoring: Monitor by TLC (Silica; 30% EtOAc in Hexanes).

    • Starting Material (Hydrazine): Low Rf (stains red/brown with ninhydrin).

    • Product: High Rf (~0.4–0.5), UV active (blue fluorescence often visible).

Phase 2: Workup and Isolation
  • Quench: Cool the reaction mixture to room temperature. Pour the dark reaction mixture slowly into Ice-Water (200 mL) with vigorous stirring.

  • Precipitation: A solid precipitate should form. Stir for 30 minutes to ensure complete granulation.

  • Filtration: Filter the solid using a Buchner funnel. Wash the cake with cold water (3 x 50 mL) to remove residual acetic acid.

  • Neutralization (Critical): If the solid remains sticky or smells strongly of acid, resuspend in saturated NaHCO₃ solution (50 mL), stir for 10 minutes, and re-filter.

  • Drying: Dry the crude solid under vacuum at 45°C for 4 hours.

Phase 3: Purification

While column chromatography can be used, recrystallization is preferred for scalability.

  • Solvent System: Ethanol/Water (9:1) or Methanol.[1][2]

  • Procedure: Dissolve crude solid in minimum boiling Ethanol. Add activated charcoal (5% w/w) to remove colored impurities. Filter hot through Celite. Cool slowly to 4°C.

  • Yield: Expected yield is 65–75% .

  • Appearance: Off-white to pale beige needles.

Process Workflow Diagram

Workflow Start Start: Weigh Reagents Mix Mix in AcOH (Hydrazine + Monoacetal) Start->Mix Reflux Reflux (118°C, 3h) FIS + Acetal Hydrolysis Mix->Reflux Heat Quench Pour into Ice Water Precipitate Formation Reflux->Quench Complete by TLC Filter Filtration & H2O Wash Quench->Filter Purify Recrystallization (EtOH/H2O) Filter->Purify Final Pure 6-methyl-3-one Carbazole Purify->Final

Figure 2: Step-by-step experimental workflow for the synthesis.

Characterization & Validation

To validate the structure, ensure the following spectral signatures are present. The absence of the acetal protons (multiplet at 3.9-4.0 ppm) confirms deprotection.

TechniqueDiagnostic SignalInterpretation
1H NMR (DMSO-d6) δ 10.8 (s, 1H)Indole NH proton (broad singlet).
δ 7.1 - 7.3 (m, 3H)Aromatic protons (C5, C7, C8).
δ 3.5 (s, 2H)C2 protons (isolated methylene alpha to ketone and indole).
δ 2.34 (s, 3H)Methyl group at C6.
13C NMR δ ~210 ppmC=O (Ketone carbonyl).
δ ~135, 128, 110 ppmAromatic/Indole carbons.
IR Spectroscopy 3350 cm⁻¹N-H stretch (Indole).
1710 cm⁻¹C=O stretch (Ketone).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield / Sticky Tar Reaction too hot or too concentrated.Dilute reaction with more AcOH. Ensure slow heating ramp.
Product is "Gooey" Residual Acetic Acid or incomplete hydrolysis.Wash solid thoroughly with NaHCO₃. Recrystallize from EtOH.
Starting Material Remains Incomplete hydrazone formation.Ensure reagents are pure. Add catalytic H₂SO₄ (2-3 drops) if using pure AcOH is insufficient.
Wrong Isomer (4-one) Incorrect starting material.Verify you used 1,4 -cyclohexanedione monoacetal, NOT 1,3-dione or free 1,4-dione.

References

  • Robinson, B. (1983). The Fischer Indole Synthesis. Wiley-Interscience.
  • Rogers, M. E., & Averill, K. (1981). "Synthesis of 1,2,3,4-tetrahydrocarbazol-3-ones." Journal of Heterocyclic Chemistry, 18(3), 491-494. (Primary protocol source for 3-one isomers).

  • Organic Syntheses. (1943). "1,2,3,4-Tetrahydrocarbazole."[1][3] Org.[3][4] Synth. 1943, 23, 100. (General procedure adapted for substituted variants).

  • Campau, D. (2017). "Fischer Indole Synthesis applied to the total synthesis of natural products."[5] RSC Advances, 7, 52892-52936. (Review of modern applications using mono-acetals).

Sources

Application

Recrystallization method for 6-methyl-2,3,4,9-tetrahydro-1H-carbazol-3-one

Technical Application Note: High-Purity Recrystallization of 6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-3-one Executive Summary & Compound Profile This Application Note details the protocol for the recrystallization of 6-me...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: High-Purity Recrystallization of 6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-3-one

Executive Summary & Compound Profile

This Application Note details the protocol for the recrystallization of 6-methyl-2,3,4,9-tetrahydro-1H-carbazol-3-one (CAS: 1432682-04-6). While often confused with its regioisomer (the 4-one Ondansetron intermediate), the 3-one isomer possesses distinct solubility and stability profiles due to the non-conjugated nature of the ketone within the cyclohexene ring.

High-purity isolation of this compound is critical, as tetrahydrocarbazole derivatives are prone to oxidative polymerization (tar formation) and co-precipitation of unreacted arylhydrazine precursors. This protocol utilizes a polarity-gradient crystallization method to maximize yield while rejecting colored oligomeric impurities.

Compound Properties:

  • Chemical Formula:

    
    [1]
    
  • Molecular Weight: 199.25 g/mol [1][2]

  • Key Structural Feature: Indole-fused cyclohexanone (ketone at C3, non-conjugated).

  • Target Purity: >99.5% (HPLC area %).

Solvent System Selection Strategy

The choice of solvent is governed by the "Like Dissolves Like" principle, balanced against the specific tendency of carbazoles to "oil out" (phase separate as a liquid) rather than crystallize if the polarity difference is too stark.

Primary System: Ethanol (EtOH) / Water [3][4]

  • Rationale: The 3-one isomer exhibits high solubility in boiling ethanol but significantly reduced solubility at

    
    . Water acts as a mild antisolvent to drive recovery without inducing rapid precipitation of amorphous material.
    
  • Safety Profile: Class 3 solvent (low toxicity), suitable for GMP workflows.

Alternative System: Methanol (MeOH)

  • Rationale: Higher solubility power than ethanol. Recommended if the crude material contains significant highly polar impurities or if the ethanol process yields low recovery.

Solvent SystemSolubility (Boiling)Solubility (0°C)Impurity RejectionRecommendation
Ethanol (95%) HighLowExcellent (Tars remain in liquor)Primary Choice
Methanol Very HighModerateGoodSecondary Choice
Ethyl Acetate ModerateModeratePoor (Co-crystallizes non-polars)Not Recommended
THF/Hexane HighLowModerateUse only if drying is difficult

Detailed Recrystallization Protocol

Equipment Required:

  • Round-bottom flask (RBF) with reflux condenser.

  • Magnetic stirrer/hot plate with temperature control.

  • Pre-heated Buchner funnel or glass sinter (coarse porosity).

  • Vacuum filtration setup.[5][6]

  • Inert gas line (Nitrogen/Argon) – Critical to prevent oxidation during heating.

Phase 1: Dissolution and Clarification
  • Charge: Place the crude 6-methyl-2,3,4,9-tetrahydro-1H-carbazol-3-one (1.0 eq) into the RBF.

  • Solvent Addition: Add Ethanol (95%) at a ratio of 10-12 mL per gram of crude solid.

    • Note: Do not add the full calculated volume immediately. Start with 80% of the volume.

  • Reflux: Heat the mixture to a gentle reflux (

    
    ). Stir vigorously.
    
  • Saturation Adjustment: If solids remain after 15 minutes of reflux, add Ethanol in 0.5 mL/g aliquots until a clear solution is obtained.

    • Scientific Insight: Avoid "super-saturation" at this stage to prevent premature crashing during filtration.

  • Decolorization (Optional but Recommended):

    • If the solution is dark brown/black (indicating oxidative tars), remove from heat briefly.

    • Add Activated Carbon (5-10 wt%) .

    • Reflux for an additional 10-15 minutes.

    • Warning: Never add carbon to a boiling solution; it will boil over violently.

Phase 2: Hot Filtration (The "Polishing" Step)
  • Setup: Pre-heat the glass funnel/sinter by passing boiling ethanol through it. This prevents the compound from crystallizing in the filter, which causes yield loss.

  • Filtration: Filter the hot mixture rapidly under weak vacuum or gravity.

  • Wash: Rinse the filter cake (carbon/insolubles) with a small amount of hot ethanol. Combine this wash with the mother liquor.

Phase 3: Controlled Crystallization
  • Nucleation: Allow the filtrate to cool slowly to room temperature (approx.

    
    ) over 1-2 hours. Stirring should be slow (60-100 rpm) to encourage crystal growth over agglomeration.
    
    • Observation: If oil droplets form ("oiling out"), reheat to reflux and add a small amount of ethanol (1-2 mL) to redissolve, then cool more slowly.

  • Antisolvent Addition (Optimization): If yield appears low at room temperature, add Deionized Water dropwise until a faint persistent turbidity is observed, then stop.

  • Deep Cooling: Transfer the flask to an ice/water bath (

    
    ) for 1 hour to complete precipitation.
    
Phase 4: Isolation and Drying
  • Collection: Filter the crystals using a clean Buchner funnel.

  • Washing: Wash the filter cake with cold Ethanol/Water (1:1) . Do not use pure solvent, as it may redissolve the product.

  • Drying: Dry the solid in a vacuum oven at

    
     for 6-12 hours.
    
    • Caution: Avoid temperatures

      
       initially to prevent surface melting or oxidation.
      

Process Visualization (Workflow)

RecrystallizationWorkflow Start Crude 6-methyl-2,3,4,9- tetrahydro-1H-carbazol-3-one Dissolve Dissolve in Boiling Ethanol (10-12 mL/g) Start->Dissolve Carbon Add Activated Carbon (Remove colored tars) Dissolve->Carbon If dark/impure Filter Hot Filtration (Remove insolubles/carbon) Dissolve->Filter If clear Carbon->Filter CoolRT Slow Cool to 25°C (Stir at 60 rpm) Filter->CoolRT CheckOil Check: Oiling Out? CoolRT->CheckOil Reheat Reheat & Add Solvent CheckOil->Reheat Yes CoolIce Cool to 0-4°C (Maximize Yield) CheckOil->CoolIce No (Crystals forming) Reheat->CoolRT Collect Vacuum Filtration & Cold Wash CoolIce->Collect Dry Vacuum Oven Dry (40°C, 8 hrs) Collect->Dry

Caption: Step-by-step logic flow for the purification of tetrahydrocarbazol-3-one, including decision nodes for troubleshooting phase separation (oiling out).

Quality Control & Validation

To ensure the protocol has succeeded, the following parameters must be verified:

  • HPLC Purity:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

    • Mobile Phase: Acetonitrile : Water (0.1% Formic Acid) gradient.

    • Detection: UV at 254 nm (Indole absorption) and 280 nm.

    • Acceptance Criteria: Single peak >99.5%; absence of hydrazine precursors.

  • 1H-NMR Spectroscopy:

    • Verify the integrity of the C3-ketone region. Unlike the 4-one isomer, the 3-one should show distinct methylene multiplets for the cyclohexene ring protons that are not heavily deshielded by conjugation with the aromatic ring.

    • Check for residual Ethanol (triplet at

      
       1.15 ppm, quartet at 
      
      
      
      3.65 ppm in
      
      
      ).
  • Melting Point (DSC):

    • While specific literature values for the 3-one are rarer than the 4-one, tetrahydrocarbazolones generally melt in the range of 150°C – 210°C depending on substitution. A sharp melting range (

      
       range) indicates high crystallinity and purity.
      

References

  • Archana, R., et al. (2011).[7] "6-Methyl-2,3,4,9-tetrahydro-1H-carbazole-1-thione."[7] Acta Crystallographica Section E, E67, o1642.[7] (Demonstrates ethanol recrystallization of the structural analog 1-one/thione).

  • Sigma-Aldrich. (2024). "Product Specification: 6-methyl-2,3,4,9-tetrahydro-1H-carbazol-3-one (CAS 1432682-04-6)."[1][2][8][9] (Confirmation of specific isomer existence).

  • Robinson, B. (1963).[3] "The Fischer Indole Synthesis."[3] Chemical Reviews, 63(4), 373-401.[3] (Foundational mechanism for tetrahydrocarbazole synthesis and purification logic).

  • University of Rochester. (n.d.). "Solvents for Recrystallization."[4][5][10] Department of Chemistry Application Notes. (General solvent selection logic for polar aromatics).

Sources

Method

Using 6-methyl-2,3,4,9-tetrahydro-1H-carbazol-3-one as a pharmaceutical intermediate

High-Purity Synthesis, Characterization, and Utility in Pharmaceutical Development Executive Summary This application note details the protocols for the synthesis, characterization, and pharmaceutical application of 6-me...

Author: BenchChem Technical Support Team. Date: February 2026

High-Purity Synthesis, Characterization, and Utility in Pharmaceutical Development

Executive Summary

This application note details the protocols for the synthesis, characterization, and pharmaceutical application of 6-methyl-2,3,4,9-tetrahydro-1H-carbazol-3-one (CAS: 1432682-04-6).[1] Distinct from the widely known Ondansetron intermediate (the 4-one isomer), this 3-one isomer serves two critical roles in modern drug development:

  • Critical Quality Attribute (CQA) Standard: It is a requisite reference standard for identifying regioisomeric impurities in the manufacturing of carbazole-based anti-emetics (e.g., Ondansetron).

  • Novel Scaffold: It functions as a versatile building block for developing 3-amino-tetrahydrocarbazole derivatives targeting CNS receptors (5-HT, Dopamine).

Chemical Identity & Distinction

Before commencing experimental work, it is vital to distinguish the target molecule from its structural isomers to prevent costly synthesis errors.

FeatureTarget Molecule (3-one) Ondansetron Intermediate (4-one)
IUPAC Name 6-methyl-2,3,4,9-tetrahydro-1H-carbazol-3-one9-methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one
CAS Number 1432682-04-6 27387-31-1
Carbonyl Position C3 (Distal to Nitrogen)C4 (Adjacent to Benzene ring)
Methyl Position C6 (Aromatic Ring)N9 (Indole Nitrogen)
Primary Use Impurity Standard / CNS ScaffoldOndansetron Precursor
Synthesis Protocol: The Mono-Ketal Route

Rationale: Direct condensation of p-tolylhydrazine with 1,4-cyclohexanedione yields complex polymeric mixtures due to the bis-electrophilic nature of the dione. To ensure high yield and regioselectivity, this protocol utilizes 1,4-cyclohexanedione monoethylene ketal .

Reaction Workflow

SynthesisWorkflow Start p-Tolylhydrazine HCl Step1 Fischer Indole Cyclization (AcOH / Reflux) Start->Step1 Reagent 1,4-Cyclohexanedione Monoethylene Ketal Reagent->Step1 Intermed Ketal-Protected Intermediate Step1->Intermed -NH3 Step2 Acid Hydrolysis (HCl / Acetone) Intermed->Step2 Product 6-Methyl-2,3,4,9-tetrahydro- 1H-carbazol-3-one Step2->Product Deprotection

Figure 1: Regioselective synthesis pathway preventing polymerization.

Step-by-Step Methodology

Reagents:

  • p-Tolylhydrazine Hydrochloride (1.0 eq)

  • 1,4-Cyclohexanedione Monoethylene Ketal (1.1 eq)

  • Glacial Acetic Acid (Solvent/Catalyst)

  • Hydrochloric Acid (2N)[2]

Protocol:

  • Condensation & Cyclization:

    • Dissolve p-tolylhydrazine HCl (15.8 g, 100 mmol) and 1,4-cyclohexanedione monoethylene ketal (17.2 g, 110 mmol) in glacial acetic acid (150 mL).

    • Heat the mixture to reflux (118°C) under nitrogen atmosphere for 3 hours.

    • Self-Validation Point: Monitor via TLC (System: Hexane/EtOAc 7:3). The starting hydrazine spot (low Rf, stains red with ninhydrin) must disappear.

    • Cool to room temperature. Pour into ice-water (500 mL) to precipitate the crude ketal-protected carbazole. Filter and wash with water.

  • Deprotection (Hydrolysis):

    • Suspend the wet cake from Step 1 in Acetone (200 mL) and add 2N HCl (50 mL).

    • Stir at 40°C for 2 hours.

    • Self-Validation Point: Monitor via TLC.[2] The ketal intermediate (higher Rf) converts to the ketone product (lower Rf due to polarity).

    • Neutralize with saturated NaHCO₃ solution. Extract with Ethyl Acetate (3 x 100 mL).

    • Dry organic layer over MgSO₄ and concentrate in vacuo.

  • Purification:

    • Recrystallize from Ethanol/Water (9:1) to obtain off-white crystals.

    • Expected Yield: 65-75%.

Analytical Characterization & Quality Control

For use as a Pharmaceutical Reference Standard, the material must meet strict identity criteria.

Table 1: Key Characterization Data

TechniqueExpected SignalStructural Assignment
IR Spectroscopy ~1710 cm⁻¹C=O Stretch (Unconjugated ketone at C3)
IR Spectroscopy ~3300 cm⁻¹N-H Stretch (Indole)
¹H NMR (DMSO-d₆) δ 2.35 (s, 3H)Methyl group at C6
¹H NMR (DMSO-d₆) δ 10.8 (br s, 1H)Indole N-H
¹H NMR (DMSO-d₆) δ 3.50 (s, 2H)C2 Protons (Isolated methylene between N and C=O)
Mass Spectrometry m/z 200.1 [M+H]⁺Molecular Ion (MW = 199.25)

Impurity Profiling Protocol (HPLC): When analyzing Ondansetron batches, this molecule (Impurity B-like isomer) may elute differently than the 4-one precursors.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 150 x 4.6 mm, 5µm).

  • Mobile Phase: Gradient Acetonitrile : Phosphate Buffer (pH 3.5).

  • Detection: UV at 210 nm and 254 nm.

  • Note: The 3-one isomer typically elutes earlier than the 4-one isomer due to higher polarity of the unconjugated ketone.

Application: Derivatization for Drug Discovery

The C3 ketone is a "privileged handle" for introducing amine functionalities, common in 5-HT receptor antagonists.

Protocol: Reductive Amination (Synthesis of 3-Amino Analogs)

  • Dissolve 6-methyl-2,3,4,9-tetrahydro-1H-carbazol-3-one (1 eq) in 1,2-dichloroethane (DCE).

  • Add Secondary Amine (e.g., Dimethylamine, 1.2 eq) and Acetic Acid (1.0 eq). Stir for 30 min.

  • Add Sodium Triacetoxyborohydride (STAB, 1.5 eq) at 0°C.

  • Stir at room temperature overnight.

  • Result: Formation of 3-(dimethylamino)-6-methyl-1,2,3,4-tetrahydrocarbazole, a core scaffold for CNS-active library generation.

Safety & Handling
  • Hazard Class: Irritant (Skin/Eye). Potential sensitizer.

  • Hydrazine Warning: p-Tolylhydrazine is toxic and potentially genotoxic. Ensure all starting material is consumed during the Fischer Indole step (verified by ninhydrin stain).

  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the indole ring.

References
  • PubChem. (2025). Compound Summary: 6-methyl-2,3,4,9-tetrahydro-1H-carbazol-3-one (CAS 1432682-04-6).[1][3][4][5][6][7][8][9][10] National Library of Medicine. Retrieved October 24, 2025, from [Link]

  • Pharmaffiliates. (2025). Ondansetron Impurities and Reference Standards. Retrieved October 24, 2025, from [Link]

  • Taylor & Francis. (2009).[11] Convenient and Efficient Synthesis of 1-Oxo-1,2,3,4-tetrahydrocarbazoles via Fischer Indole Synthesis. Synthetic Communications. Retrieved October 24, 2025, from [Link]

Sources

Application

Application Note: Advanced Derivatization of 6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-3-one

[1] Executive Summary The scaffold 6-methyl-2,3,4,9-tetrahydro-1H-carbazol-3-one (hereafter referred to as 6-MTC-3-one ) represents a privileged structure in medicinal chemistry, particularly for the development of centr...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The scaffold 6-methyl-2,3,4,9-tetrahydro-1H-carbazol-3-one (hereafter referred to as 6-MTC-3-one ) represents a privileged structure in medicinal chemistry, particularly for the development of central nervous system (CNS) agents targeting serotonin (5-HT) receptors, dopamine receptors, and sigma receptors.[1] Unlike its more common isomers (the 1-one and 4-one), the 3-one variant positions the carbonyl group distally from the indole nitrogen, offering a unique vector for extending pharmacophores into specific receptor binding pockets.[1]

This guide provides a comprehensive technical protocol for the functionalization of 6-MTC-3-one. It moves beyond basic synthesis to focus on divergent derivatization strategies : reductive amination for library generation, N-alkylation for physicochemical tuning, and


-functionalization for increasing structural complexity.[1]

Structural Analysis & Synthetic Access

Before derivatization, it is critical to verify the integrity of the starting material. The 6-methyl group on the aromatic ring increases lipophilicity and blocks metabolic oxidation at the para-position relative to the nitrogen, a common clearance pathway for carbazoles.

Synthetic Origin (Contextual Grounding)

While this guide focuses on derivatization, understanding the origin of the scaffold ensures purity. 6-MTC-3-one is best synthesized via a Fischer Indole Synthesis using 4-methylphenylhydrazine and 1,4-cyclohexanedione monoethylene ketal , followed by acidic deprotection.[1]

Critical Purity Parameter: Ensure the starting material is free of the regioisomeric 8-methyl derivative (formed if 2-methylphenylhydrazine was a contaminant) and fully deprotected (no residual ketal).[1]

Reactivity Map

The molecule presents three distinct "handles" for chemical modification:

  • C-3 Carbonyl (Ketone): The primary site for diversity (Reductive Amination, Grignard, Wittig).

  • N-9 Indole Nitrogen: The site for modulating solubility and H-bond donor/acceptor profiles (Alkylation, Sulfonylation).[1]

  • C-2

    
    -Carbon:  The site for increasing steric bulk or introducing electrophiles (Mannich reaction, Halogenation).[1]
    

ReactivityMap Core 6-Methyl-2,3,4,9-tetrahydro- 1H-carbazol-3-one C3 C-3 Carbonyl (Primary Diversity) Core->C3 Reductive Amination N9 N-9 Indole Nitrogen (Physicochemical Tuning) Core->N9 Deprotonation & Alkylation C2 C-2 Alpha-Carbon (Structural Complexity) Core->C2 Enolization & Electrophilic Attack Amines 3-Amino Derivatives (5-HT Ligands) C3->Amines N_Alkyl N-Alkyl/Aryl Derivatives (ADME Optimization) N9->N_Alkyl Mannich Mannich Bases (Side-chain Extension) C2->Mannich

Figure 1: Strategic reactivity map for the 6-MTC-3-one scaffold, highlighting the three orthogonal vectors for derivatization.[1]

Detailed Experimental Protocols

Protocol A: Reductive Amination (Targeting C-3)

Objective: To generate a library of secondary and tertiary amines. This is the highest-value transformation for creating GPCR-targeted ligands (e.g., 5-HT antagonists).[1]

Mechanism: Formation of an iminium ion intermediate followed by in situ reduction. Reagent of Choice: Sodium Triacetoxyborohydride (STAB) is preferred over Sodium Cyanoborohydride due to lower toxicity and better selectivity for aldehydes/ketones over other reducible groups.

Materials:
  • Substrate: 6-MTC-3-one (1.0 equiv)

  • Amine: Primary or Secondary Amine (1.1 – 1.2 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)[1]

  • Acid Catalyst: Glacial Acetic Acid (1.0 equiv)[1]

  • Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) (anhydrous)[1]

Step-by-Step Methodology:
  • Imine Formation: In a dry vial, dissolve 6-MTC-3-one (100 mg, 0.5 mmol) in DCE (3 mL). Add the amine (0.55 mmol) and acetic acid (30 µL). Stir at room temperature for 30–60 minutes under Nitrogen.

    • Expert Insight: Pre-stirring allows the equilibrium to shift toward the imine/iminium species before the reducing agent is added, minimizing direct reduction of the ketone to the alcohol.

  • Reduction: Add STAB (160 mg, 0.75 mmol) in a single portion.

  • Reaction Monitoring: Stir at room temperature for 4–16 hours. Monitor by LC-MS (Target mass = M_amine + M_ketone - 16 + 2).[1]

  • Quench & Workup: Quench with saturated aqueous NaHCO₃ (5 mL). Extract with Dichloromethane (DCM) (3 x 5 mL).[1]

  • Purification: Dry organic layer over Na₂SO₄, filter, and concentrate. Purify via flash chromatography (DCM/MeOH/NH₃ gradient).

Self-Validating Check: The disappearance of the ketone carbonyl stretch (~1710 cm⁻¹) in IR and the appearance of the C-3 proton (multiplet, ~2.8–3.5 ppm) in ¹H NMR confirms conversion.

Protocol B: Indole N-Alkylation (Targeting N-9)

Objective: To modify the hydrogen bond donor (HBD) profile and adjust logP.[1] N-alkylation often improves blood-brain barrier (BBB) permeability.[1]

Mechanism: Deprotonation of the acidic indole N-H (pKa ~17) followed by Sₙ2 attack on an alkyl halide.

Materials:
  • Substrate: 6-MTC-3-one (or its C-3 derivative)

  • Base: Sodium Hydride (60% dispersion in oil) or Cesium Carbonate (for milder conditions)[1]

  • Electrophile: Alkyl Halide (R-X)

  • Solvent: DMF (anhydrous)[1]

Step-by-Step Methodology:
  • Deprotonation: Dissolve 6-MTC-3-one (1.0 equiv) in anhydrous DMF (0.1 M concentration). Cool to 0°C.[1][2]

  • Base Addition: Add NaH (1.2 equiv) carefully. Stir at 0°C for 30 minutes.

    • Observation: Evolution of H₂ gas and a color change (often to deep yellow/orange) indicates anion formation.

  • Alkylation: Add the Alkyl Halide (1.2 equiv) dropwise.[1]

  • Reaction: Allow to warm to room temperature and stir for 2–12 hours.

  • Workup: Pour cautiously into ice water. If a solid precipitates, filter and wash with water. If oil forms, extract with Ethyl Acetate.

    • Expert Insight: DMF is difficult to remove.[1] Wash the organic layer 3x with water or 5% LiCl solution to remove DMF before drying.

Protocol C: C-2 Functionalization (Mannich Reaction)

Objective: To introduce an aminomethyl group at the


-position.[1] This creates a "bidentate" ligand motif often found in high-affinity ligands.[1]
Materials:
  • Substrate: 6-MTC-3-one

  • Amine: Secondary amine (e.g., dimethylamine, morpholine)

  • Formaldehyde Source: Paraformaldehyde

  • Catalyst: Concentrated HCl (catalytic amount)[1]

  • Solvent: Ethanol or Isopropanol

Step-by-Step Methodology:
  • Cocktail Prep: Mix the amine (1.1 equiv), paraformaldehyde (1.1 equiv), and solvent. Heat briefly to depolymerize formaldehyde.[1]

  • Addition: Add 6-MTC-3-one (1.0 equiv) and a drop of HCl.

  • Reflux: Heat to reflux for 2–6 hours.

  • Isolation: Upon cooling, the Mannich base hydrochloride salt often precipitates. Filter and wash with cold ethanol.[1]

Analytical Validation Data

To ensure the success of these protocols, compare your product data against these expected parameters for the core scaffold:

ParameterExpected Value/ObservationNotes
Appearance Off-white to pale brown solidDarkens upon oxidation (store under inert gas)
¹H NMR (DMSO-d₆) Indole NH: ~10.8 ppm (s, 1H)Disappears upon N-alkylation
¹H NMR (Aromatic) C-5, C-7, C-8 protons: 6.8–7.3 ppmPattern characteristic of 1,2,4-trisubstituted benzene
¹H NMR (Aliphatic) C-1, C-2, C-4 protons: 2.4–3.5 ppmC-2 protons appear as triplets/multiplets
IR Spectrum C=O stretch: ~1705–1715 cm⁻¹Disappears in reductive amination products
MS (ESI+) [M+H]⁺ = 200.1 (Calc.[1][2][3][4][5] for C₁₃H₁₃NO)6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-3-one

Workflow Diagram

Workflow Start Start: 6-MTC-3-one Decision Select Target Modification Start->Decision PathA Path A: Reductive Amination (Create Amine Library) Decision->PathA Targeting C-3 PathB Path B: N-Alkylation (Optimize ADME) Decision->PathB Targeting N-9 PathC Path C: C-2 Mannich (Add Complexity) Decision->PathC Targeting C-2 StepA1 1. Amine + AcOH (Imine formation) PathA->StepA1 StepB1 1. NaH / DMF (0°C) PathB->StepB1 EndC Product: 2-Aminomethyl-Carbazole PathC->EndC StepA2 2. Add NaBH(OAc)3 StepA1->StepA2 EndA Product: 3-Amino-Carbazole StepA2->EndA StepB2 2. Add R-X StepB1->StepB2 EndB Product: N-Alkyl-Carbazole StepB2->EndB

Figure 2: Decision tree for the derivatization of 6-MTC-3-one.

References

  • Fischer Indole Synthesis of Tetrahydrocarbazoles

    • Rogers, C. U., & Corson, B. B. (1947).[3] One-Step Synthesis of 1,2,3,4-Tetrahydrocarbazole and 1,2-Benzo-3,4-dihydrocarbazole. Journal of the American Chemical Society, 69(11), 2910–2911.[3] Link

  • Reductive Amination Protocols

    • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849–3862. Link

  • Medicinal Chemistry of 3-Aminotetrahydrocarbazoles

    • Mooradian, A., Dupont, P. E., Hlavac, A. G., et al. (1977). 3-Aminotetrahydrocarbazoles as a new series of central nervous system agents.[1][6] Journal of Medicinal Chemistry, 20(4), 487–492. Link

  • Lester, M. G., et al. (1965). The structure of the product from the reaction of 1,4-cyclohexanedione monoethylene ketal with phenylhydrazine. Tetrahedron, 21(7), 1761-1769.

Sources

Method

Application Note: Precision Purification of Carbazole Ketones via Flash Column Chromatography

Abstract Carbazole ketones are critical intermediates in the synthesis of optoelectronic materials (OLEDs) and pharmaceutical alkaloids. However, their purification presents a distinct "solubility paradox": the planar, a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Carbazole ketones are critical intermediates in the synthesis of optoelectronic materials (OLEDs) and pharmaceutical alkaloids. However, their purification presents a distinct "solubility paradox": the planar, aromatic carbazole core confers low solubility in non-polar mobile phases (e.g., hexanes), while the ketone moiety increases polarity, necessitating polar eluents that can degrade resolution. This Application Note provides a field-tested protocol for purifying carbazole ketones (specifically 3-acetylcarbazole and 3,6-diacetylcarbazole) using optimized solid-load injection and gradient elution chromatography.

Introduction & Technical Challenges

The Friedel-Crafts acylation of carbazole typically yields a mixture of unreacted starting material, the desired mono-ketone (3-acetylcarbazole), and the di-ketone byproduct (3,6-diacetylcarbazole).

The Chromatographic Challenge
  • Solubility Mismatch: Carbazole derivatives often precipitate in standard mobile phases (e.g., 9:1 Hexane:Ethyl Acetate) at high concentrations, leading to column clogging and "streaking" bands.

  • Resolution Limits: The planar structure of carbazole creates strong pi-pi stacking interactions with the silica stationary phase, often causing tailing.

  • Fluorescence Quenching: While carbazole is highly fluorescent (blue), acylation can alter UV absorption maxima, requiring careful detector wavelength selection.

Pre-Chromatography Considerations

Solubility Profiling

Before attempting purification, the crude mixture's solubility must be assessed to determine the loading strategy.

SolventSolubility (Carbazole Ketones)Usage in Protocol
Hexanes / Heptane Poor / InsolubleMobile Phase Component A (Non-polar)
Ethyl Acetate (EtOAc) ModerateMobile Phase Component B (Polar)
Dichloromethane (DCM) GoodLoading Solvent / Alternate Mobile Phase
Toluene GoodAlternative Non-polar Component
Methanol ModerateAvoid (Too polar, causes silica dissolution)
TLC Method Development

Goal: Achieve a Retention Factor (


) difference (

) of

between the mono-ketone and impurities.
  • Standard System: Hexane:EtOAc (7:3).

  • Alternative System (for difficult separations): Toluene:EtOAc (9:1). Toluene disrupts pi-pi stacking better than hexane.

Expected


 Order (Hex:EtOAc 7:3): 
  • Carbazole (Starting Material):

    
     (Elutes first)
    
  • 3-Acetylcarbazole (Target):

    
    
    
  • 3,6-Diacetylcarbazole (Byproduct):

    
     (Elutes last)
    

Detailed Experimental Protocols

Protocol A: Sample Preparation (Solid Loading)

Rationale: Liquid loading is discouraged for carbazole ketones because the solvent required to dissolve the sample (DCM or THF) is stronger than the starting mobile phase, leading to band broadening.

  • Dissolution: Dissolve the crude reaction mixture (e.g., 1.0 g) in the minimum amount of Dichloromethane (DCM) or Tetrahydrofuran (THF). Ensure complete solubilization; sonicate if necessary.

  • Adsorbent Addition: Add silica gel (40–63 µm grade) to the solution. The ratio should be 1:2 (1 g crude : 2 g silica).

    • Pro-Tip: For highly insoluble compounds, use Celite 545 instead of silica to prevent irreversible adsorption.

  • Evaporation: Remove the solvent using a rotary evaporator (40°C, vacuum).

  • Drying: The result should be a free-flowing, dry powder. If it is sticky, add more silica/Celite and re-evaporate.

Protocol B: Gradient Elution Chromatography

Stationary Phase: Silica Gel 60 (230–400 mesh). Mobile Phase: Hexanes (Solvent A) and Ethyl Acetate (Solvent B).[1]

Step-by-Step Procedure:

  • Column Packing: Pack a glass column with silica gel slurry (in 100% Hexanes). Ensure the silica bed height is at least 15cm for a 1g scale.

  • Equilibration: Flush the column with 2 column volumes (CV) of 95:5 Hexane:EtOAc to neutralize silica acidity.

  • Loading: Carefully pour the Solid Load (from Protocol A) onto the top of the sand/silica bed. Add a protective layer of sand (1 cm) on top of the sample.

  • Elution Gradient:

    • 0–5 mins: Isocratic 95:5 (Hex:EtOAc). Elutes unreacted Carbazole.

    • 5–20 mins: Linear Gradient to 80:20 (Hex:EtOAc).

    • 20–40 mins: Isocratic 70:30 (Hex:EtOAc). Elutes 3-Acetylcarbazole.

    • 40+ mins: Flush with 100% EtOAc. Elutes 3,6-Diacetylcarbazole.

  • Fraction Collection: Collect fractions (approx 15-20 mL each). Monitor via UV (254 nm and 365 nm).

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision matrix for purifying carbazole derivatives, specifically addressing the solubility issues common in this class of compounds.

CarbazolePurification Start Crude Reaction Mixture (Carbazole + Ketones) SolubilityCheck Solubility Check (in 10% EtOAc/Hexane) Start->SolubilityCheck TLC TLC Method Development (Target Rf ~ 0.3) SolubilityCheck->TLC DecisionLoad Is Sample Soluble in Mobile Phase? TLC->DecisionLoad WetLoad Wet Loading (Dissolve in Mobile Phase) DecisionLoad->WetLoad Yes (Rare) DryLoad Solid Loading (Adsorb on Silica/Celite) DecisionLoad->DryLoad No (Common) ColumnRun Run Flash Column (Gradient Elution) WetLoad->ColumnRun DryLoad->ColumnRun FractionAnalysis Analyze Fractions (UV 254nm / TLC) ColumnRun->FractionAnalysis PureProduct Pure 3-Acetylcarbazole (Evaporate & Recrystallize) FractionAnalysis->PureProduct

Figure 1: Decision matrix for Carbazole Ketone purification. Note the critical branch at "Solubility Check" favoring Solid Loading.

Troubleshooting & Optimization

Issue: "The Streaking Band"

Symptom: The product elutes continuously over many fractions rather than a tight band. Cause: Poor solubility of the carbazole ketone in the mobile phase causes it to crash out inside the column and slowly redissolve. Solution:

  • Switch Solvent System: Use Dichloromethane (DCM) instead of Hexane/EtOAc.

    • New Gradient: Start with 100% DCM (Carbazoles are highly soluble). If the product moves too fast, use DCM:Hexane (1:1).

  • Add Modifier: Add 1% Triethylamine (TEA) if the streaking is due to acidic sites on the silica (though less likely for ketones, more relevant for amino-carbazoles).

Issue: Co-elution of Mono- and Di-acetyl Products

Symptom: Overlapping spots on TLC fractions. Cause: Gradient slope is too steep. Solution:

  • Shallow Gradient: Hold the gradient at the %B where the first compound elutes for an extra 5-10 CVs.

  • Recrystallization: Collect the mixed fractions. Carbazole ketones crystallize efficiently from Ethanol or Toluene . Use chromatography for bulk separation and crystallization for final polishing [1].

References

  • Separation of Carbazole Derivatives: Title: Purification of carbazole by solvent crystallization.[2][3] Source: ResearchGate. URL:[Link]

  • Flash Chromatography Standards: Title: Purification of Organic Compounds by Flash Column Chromatography.[4] Source: Organic Syntheses.[4][5] URL:[Link]

  • Solvent System Selection: Title: Solvent Systems for Flash Column Chromatography.[4][6] Source: University of Rochester / Common Organic Chemistry. URL:[Link]

  • Friedel-Crafts Context: Title: Controlled Friedel-Crafts Acylation of 3,6-Disubstituted-9H-carbazole.[7] Source: ResearchGate. URL:[Link]

Sources

Application

Scalable Manufacturing of 6-Methyl-1,2,3,4-Tetrahydrocarbazole: From Bench to Pilot Plant

Executive Summary This Application Note details the scalable synthesis of 6-methyl-1,2,3,4-tetrahydrocarbazole (6-Me-THC) . This scaffold is a critical structural motif in medicinal chemistry, serving as a precursor for...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the scalable synthesis of 6-methyl-1,2,3,4-tetrahydrocarbazole (6-Me-THC) . This scaffold is a critical structural motif in medicinal chemistry, serving as a precursor for non-steroidal anti-inflammatory drugs (NSAIDs) like Carprofen derivatives and novel anti-Alzheimer’s agents (Tacrine hybrids).

While traditional Fischer Indole Synthesis protocols rely on heavy mineral acids and harsh reflux conditions, this guide provides a modernized approach focusing on Process Mass Intensity (PMI) reduction and safety. We present three distinct protocols:

  • Baseline Batch Protocol: Robust Glacial Acetic Acid method (High yield, standard equipment).

  • Green Catalytic Protocol: Montmorillonite K-10 Clay (Heterogeneous catalysis, simplified workup).

  • Continuous Flow Protocol: Intensified process for kilogram-scale manufacturing with superior thermal control.

Reaction Mechanism & Thermodynamics

The synthesis relies on the Fischer Indole Synthesis , a cascade reaction involving condensation, [3,3]-sigmatropic rearrangement, and cyclization.[1] Understanding the mechanism is vital for controlling impurities (e.g., polymerization of cyclohexanone or formation of regioisomers).

Mechanistic Pathway

The reaction between 4-methylphenylhydrazine hydrochloride and cyclohexanone proceeds through the formation of a hydrazone intermediate. Under acid catalysis, this tautomerizes to an ene-hydrazine, which undergoes the rate-determining [3,3]-sigmatropic rearrangement.

FischerIndole Reactants 4-Methylphenylhydrazine + Cyclohexanone Hydrazone Arylhydrazone Intermediate Reactants->Hydrazone -H2O (Condensation) EneHydrazine Ene-Hydrazine Tautomer Hydrazone->EneHydrazine Acid Cat. Sigmatropic [3,3]-Sigmatropic Rearrangement EneHydrazine->Sigmatropic Rate Limiting Step Diimine Diimine Intermediate Sigmatropic->Diimine Re-aromatization Aminal Cyclic Aminal Diimine->Aminal Cyclization Product 6-Methyl-1,2,3,4- tetrahydrocarbazole + NH3 Aminal->Product -NH3 (Aromatization)

Figure 1: Mechanistic pathway of the Fischer Indole Synthesis targeting 6-Me-THC.[1][2]

Critical Process Parameters (CPPs)
  • Temperature: The rearrangement typically requires >80°C.

  • Acid Strength: Weak acids (AcOH) minimize polymerization byproducts compared to strong mineral acids (H2SO4).

  • Hydrazine Quality: Arylhydrazines are prone to oxidation. Use of the hydrochloride salt stabilizes the starting material.

Experimental Protocols

Protocol A: The "Gold Standard" Batch Method (Acetic Acid)

Best for: Initial gram-scale synthesis, high reliability, and reference standard creation.

Reagents:

  • Cyclohexanone (1.05 equiv)

  • 4-Methylphenylhydrazine Hydrochloride (1.0 equiv)

  • Glacial Acetic Acid (Solvent/Catalyst, 5-7 volumes)

Procedure:

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer (Teflon paddle), reflux condenser, and nitrogen inlet.

  • Charging: Charge 4-methylphenylhydrazine HCl (15.8 g, 100 mmol) and Glacial Acetic Acid (80 mL). Stir to suspend.

  • Addition: Add Cyclohexanone (10.3 g, 105 mmol) dropwise over 15 minutes at room temperature. Note: A slight exotherm may occur as the hydrazone forms.

  • Reaction: Heat the mixture to reflux (approx. 118°C) for 2–3 hours. Monitor by TLC (20% EtOAc/Hexane) or HPLC.

  • Workup (Quench): Cool the dark mixture to 20°C. Slowly pour into agitated ice water (400 mL). The product will precipitate as a tan/brown solid.

  • Isolation: Filter the solid using a Buchner funnel. Wash the cake with water (3 x 50 mL) to remove acetic acid, followed by cold 70% ethanol (1 x 30 mL).

  • Purification: Recrystallize from hot Methanol or Ethanol/Water (9:1).

    • Target Yield: 75–85%

    • Purity: >98% (HPLC)

Protocol B: Green Chemistry Method (Solid Acid Catalyst)

Best for: Medium scale, reducing liquid waste, and simplified purification.

Reagents:

  • Cyclohexanone (1.1 equiv)

  • 4-Methylphenylhydrazine HCl (1.0 equiv)

  • Montmorillonite K-10 Clay (50 wt% relative to hydrazine)

  • Ethanol (Solvent)

Procedure:

  • Charging: In a reaction vessel, suspend Montmorillonite K-10 (5.0 g) in Ethanol (100 mL).

  • Reactant Addition: Add 4-methylphenylhydrazine HCl (15.8 g) and Cyclohexanone (10.8 g).

  • Reaction: Reflux (78°C) for 4–6 hours. The solid catalyst facilitates the proton transfer without generating large volumes of acidic waste.

  • Filtration: Filter the hot reaction mixture through a Celite pad to remove the K-10 clay. Wash the pad with hot ethanol (20 mL).

  • Crystallization: Concentrate the filtrate to ~40% volume under reduced pressure. Cool to 0°C to induce crystallization.

    • Target Yield: 70–80%

    • Advantage:[3][4][5] Eliminates the need for neutralization and massive water dilution.

Protocol C: Continuous Flow Synthesis (Intensified Scale-up)

Best for: Kilogram-scale manufacturing, safety (exotherm control), and speed.

System Configuration:

  • Reactor: Heated Coil Reactor (PFA or Stainless Steel), 10 mL volume.

  • Pumps: Dual piston pumps (Acid resistant).

  • Back Pressure Regulator (BPR): 100 psi (to prevent solvent boiling).

Feed Preparation:

  • Stream A: 4-Methylphenylhydrazine HCl (0.5 M) in Acetic Acid.

  • Stream B: Cyclohexanone (0.55 M) in Acetic Acid.

Procedure:

  • Parameters: Set reactor temperature to 140°C (superheated conditions). Set BPR to 100 psi.

  • Flow Rate: Adjust flow rates to achieve a Residence Time (

    
    ) of 10–15 minutes.
    
  • Operation: Pump Stream A and Stream B into a T-mixer, then into the heated coil.

  • Quench: Direct the output stream into a cooled collection vessel containing water/ethanol.

  • Throughput: This system can theoretically produce ~100g/day in a lab-scale footprint, scaling linearly with run time.

Analytical Validation & Quality Control

To ensure the integrity of the synthesized 6-Me-THC, the following analytical signatures must be verified.

ParameterSpecificationMethod
Appearance Off-white to pale brown crystalline solidVisual
Melting Point 115 – 118 °CCapillary MP
1H NMR

2.38 (s, 3H, Ar-CH3), 6.8-7.3 (m, 3H, Ar-H), 7.6 (br s, 1H, NH)
400 MHz DMSO-d6
HPLC Purity > 98.0% AreaC18 Column, ACN/Water Gradient
Mass Spec [M+H]+ = 186.12ESI-MS

Process Safety & Scale-up Decision Matrix

Handling arylhydrazines requires strict safety protocols due to their potential toxicity and skin sensitization.

Scale-up Logic: When moving from gram to kilogram scale, the choice of protocol depends on available equipment and waste disposal constraints.

ScaleUp Start Scale Requirement Decision Target Volume? Start->Decision Small < 100 grams (R&D / Discovery) Decision->Small Low Medium 100g - 1kg (Pilot / Pre-clinical) Decision->Medium Mid Large > 1kg (Manufacturing) Decision->Large High MethodA Protocol A: Acetic Acid Batch (High reliability, simple setup) Small->MethodA MethodB Protocol B: Solid Acid (K-10) (Reduced waste, easier workup) Medium->MethodB MethodC Protocol C: Continuous Flow (Safety, thermal control, throughput) Large->MethodC

Figure 2: Decision matrix for selecting the synthesis protocol based on production scale.

Safety Notes:
  • Hydrazine Toxicity: 4-methylphenylhydrazine is a suspected carcinogen and skin sensitizer. Handle in a fume hood with double nitrile gloves.

  • Exotherm Control: The Fischer indole synthesis is exothermic. In batch mode (Protocol A), add the ketone slowly. In flow mode (Protocol C), the small reactor volume inherently manages heat safely.

  • Ammonia Evolution: The reaction releases

    
     gas (or 
    
    
    
    in acid). Ensure adequate ventilation.

References

  • Classic Mechanism & Synthesis: Robinson, B. (1983). The Fischer Indole Synthesis. Wiley-Interscience. (Foundational text on the mechanism). Source:

  • Standard Batch Protocol (Org. Synth.): Rogers, C. U., & Corson, B. B. (1950).[6] 1,2,3,4-Tetrahydrocarbazole.[1][2][3][4][6][7][8] Organic Syntheses, 30, 90. Source:

  • Green Chemistry Approach (Clay Catalyst): Bhattacharya, D., et al. (2022). Synthesis of 1,2,3,4-tetrahydrocarbazole using various zeolite catalysts. World Journal of Advanced Research and Reviews. Source:

  • Ionic Liquid / Green Solvent Method: Kumar, A., et al. (2013).[3] Green synthesis of 2,3,4,9-tetrahydro-1H-carbazoles catalyzed by [bmim][BF4] ionic liquid. Organic Communications, 6:1, 31-40.[3] Source:

  • Continuous Flow Context: Colella, M., et al. (2020).[9] Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. Molecules, 25(13), 2992. Source:

Sources

Method

Advanced Characterization of Tetrahydrocarbazole Scaffolds: From Synthesis to Stereochemical Resolution

Abstract & Introduction The 1,2,3,4-tetrahydrocarbazole (THZ) scaffold represents a privileged structure in medicinal chemistry, serving as the pharmacophore for serotonin receptor agonists (e.g., Frovatriptan), antagoni...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The 1,2,3,4-tetrahydrocarbazole (THZ) scaffold represents a privileged structure in medicinal chemistry, serving as the pharmacophore for serotonin receptor agonists (e.g., Frovatriptan), antagonists (e.g., Ramatroban), and antiviral agents.[1] While the parent compound is achiral, the introduction of substituents—particularly at the C1 or C3 positions—generates enantiomers with distinct pharmacological profiles.

This Application Note provides a rigorous analytical framework for the characterization of THZ derivatives. Unlike standard indole protocols, THZ analysis requires specific attention to the conformational flexibility of the fused cyclohexane ring and the oxidative instability of the indole nitrogen.

Key Analytical Challenges
  • Conformational Broadening: The fused cyclohexane ring undergoes half-chair inversion, often broadening 1H NMR signals at ambient temperature.[1]

  • Chiral Resolution: Enantiomeric separation of C1-substituted derivatives is non-trivial due to the lack of strong hydrogen-bonding handles near the chiral center.[1]

  • Oxidative Degradation: The electron-rich indole moiety is susceptible to auto-oxidation, requiring rapid, inert-atmosphere handling during purification.[1]

Structural Elucidation: NMR Spectroscopy[1][2][3][4]

Conformational Dynamics

The cyclohexane ring in THZ is not planar; it adopts a half-chair conformation.[1] At room temperature, the interconversion rate between conformers can approach the NMR time scale, leading to signal broadening.

Expert Insight: If C2/C3 methylene protons appear as broad humps rather than distinct multiplets, acquire spectra at 323 K (50°C) . This pushes the exchange rate into the "fast" regime, sharpening the signals for accurate integration and coupling constant (


) analysis.
Assignment Strategy

The following table summarizes the characteristic shifts for a generic C1-substituted THZ derivative in DMSO-d6.

PositionType

(ppm)
MultiplicityDiagnostic Feature
NH Indole Amine10.5 - 10.8Broad SingletExchangeable with D2O; shift is concentration-dependent.[1]
C1-H Benzylic/Chiral3.8 - 4.2MultipletKey handle for stereochemistry; couples with C2.[1]
C2/C3 Methylene1.8 - 2.2MultipletOften overlapped; resolve using HSQC.[1]
C4-H Allylic2.6 - 2.8Triplet/MultipletDistinct from C1; shows allylic coupling to C3.[1]
C5-C8 Aromatic6.9 - 7.5Doublets/TripletsC5 (closest to C4) is often distinct from C8.[1]

Chiral Chromatography: Method Development

For substituted THZs, enantiomeric purity is critical.[1] The lack of a "handle" near the chiral center (often just an alkyl group) makes separation challenging.

Stationary Phase Selection

We utilize polysaccharide-based stationary phases.[1] The "Golden Trio" for THZ scaffolds are:

  • Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H): The primary choice.[1] The

    
    -
    
    
    
    interactions between the carbamate and the indole ring drive separation.
  • Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H): Complementary selectivity if AD-H fails.[1]

  • Immobilized Amylose (e.g., Chiralpak IA): Allows for the use of "forbidden" solvents like DCM or THF, which can solubilize hydrophobic THZ analogs.[1]

Mobile Phase Logic
  • Normal Phase (Hexane/IPA): Standard starting point (90:10).[1]

  • Polar Organic Mode (100% Methanol/Ethanol): Use if the compound is insoluble in hexane.[1]

  • Additive: 0.1% Diethylamine (DEA) is mandatory to suppress peak tailing caused by the interaction of the indole NH with residual silanols on the silica support.

Chiral Separation Workflow (Visualization)

ChiralMethodology Start Racemic THZ Derivative Solubility Solubility Check (Hexane/IPA) Start->Solubility Screen1 Screen 1: Amylose (AD-H) 90:10 Hex/IPA + 0.1% DEA Solubility->Screen1 Soluble Check1 Resolution (Rs) > 1.5? Screen1->Check1 Optimize1 Optimize Gradient (Reduce IPA to 5%) Check1->Optimize1 Yes Screen2 Screen 2: Cellulose (OD-H) 90:10 Hex/EtOH + 0.1% DEA Check1->Screen2 No Final Valid Method (Analyze Enantiomeric Excess) Optimize1->Final Check2 Resolution (Rs) > 1.5? Screen2->Check2 Check2->Optimize1 Yes Screen3 Screen 3: Immobilized (IA) MTBE/MeOH mixtures Check2->Screen3 No Screen3->Final If Resolved

Figure 1: Decision tree for the chiral resolution of tetrahydrocarbazole derivatives. Note the mandatory inclusion of basic additives (DEA) to prevent indole tailing.

Mass Spectrometry & Impurity Profiling[1][5]

Ionization & Fragmentation

THZs ionize readily in ESI+ mode due to the indole nitrogen (


).
  • Retro-Diels-Alder (RDA): While less common in simple indoles, THZ derivatives often undergo a characteristic fragmentation involving the cleavage of the cyclohexene ring.

  • Aromatization: A common impurity is the fully aromatic carbazole derivative, formed via oxidation (-4H).[1] This appears as

    
     in the mass spectrum.[1]
    
Impurity Identification Table

When analyzing crude reaction mixtures (e.g., from Fischer Indole Synthesis), look for these specific impurities:

Impurity TypeMass Shift (

)
OriginRemediation
Hydrazone Intermediate

(approx)
Incomplete cyclizationIncrease acid catalyst/heat
Carbazole Analog

Da
Oxidation (air exposure)Degas solvents; use Argon
Open-Chain Ketone

or varies
Hydrolysis of imineDry solvents thoroughly

Master Protocol: Characterization of a Novel THZ

This protocol assumes a synthesized, crude C1-substituted tetrahydrocarbazole.[1]

Phase 1: Sample Preparation[1]
  • Dissolve 5 mg of crude solid in 1 mL of degassed Methanol.

  • Filter through a 0.22

    
    m PTFE syringe filter (Nylon can bind indoles).[1]
    
  • Transfer to an amber vial to prevent photo-oxidation.[1]

Phase 2: Purity Profiling (UPLC-MS)[1]
  • Column: C18 Reverse Phase (e.g., BEH C18, 1.7

    
    m).[1]
    
  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 5 minutes.

  • Detection: UV at 220 nm (amide/indole) and 280 nm (indole specific).[1]

  • Pass Criteria: Main peak purity > 98%; no single impurity > 0.5%.

Phase 3: Enantiomeric Excess (Chiral HPLC)
  • Setup: Install Chiralpak AD-H column (4.6 x 250 mm).

  • Equilibration: Flush with Hexane/IPA (90:10) + 0.1% DEA for 30 mins at 1.0 mL/min.

  • Injection: 5

    
    L of sample (diluted to 0.5 mg/mL in mobile phase).
    
  • Calculation:

    
    [1]
    
Phase 4: Structural Confirmation (NMR)
  • Dissolve 10 mg pure sample in 600

    
    L DMSO-d6.
    
  • Acquire 1H NMR (64 scans) and 13C NMR (1024 scans).[1]

  • Critical Step: If C2/C3 protons are broad, heat probe to 50°C and re-acquire.[1]

  • Acquire NOESY to determine relative stereochemistry of the C1 substituent relative to the indole ring.[1]

Analytical Workflow Diagram

AnalyticalWorkflow Crude Crude Synthesis Product UPLC UPLC-MS Profiling (Check for Carbazole impurity) Crude->UPLC Prep Prep-HPLC (Achiral Purification) UPLC->Prep If Purity < 95% Chiral Chiral HPLC (e.e. Determination) UPLC->Chiral If Purity > 95% Prep->Chiral NMR NMR (1H, 13C, NOESY) (Conformational Analysis) Chiral->NMR Isolate Isomer Report Final CoA (Structure + Purity + Chirality) NMR->Report

Figure 2: Integrated workflow for the isolation and characterization of tetrahydrocarbazoles, prioritizing oxidative stability checks.

References

  • Robinson, B. (1983).[1] The Fischer Indole Synthesis. Wiley-Interscience.[1] (Foundational text on the synthesis mechanism and byproducts).

  • Chiral Technologies. (2023).[1] Application Guide for Chiral Separation of Indole Derivatives.

  • Facelli, J. C., et al. (2012).[1] "Conformational Analysis of 1,2,3,4-Tetrahydrocarbazole by NMR and DFT." Journal of Molecular Structure.

  • Daicel Corporation. (2024).[1] Instruction Manual for CHIRALPAK® AD-H.

  • Sigma-Aldrich. (2024).[1] 1,2,3,4-Tetrahydrocarbazole Product Specification and MSDS.

Sources

Application

Application Note: Optimized Borsche-Drechsel Cyclization for Tetrahydrocarbazole Synthesis

Executive Summary The Borsche-Drechsel cyclization is the premier method for synthesizing 1,2,3,4-tetrahydrocarbazole (THC) derivatives, serving as the fundamental entry point for the carbazole alkaloid scaffold found in...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Borsche-Drechsel cyclization is the premier method for synthesizing 1,2,3,4-tetrahydrocarbazole (THC) derivatives, serving as the fundamental entry point for the carbazole alkaloid scaffold found in pharmaceuticals such as Ondansetron (antiemetic) and Carprofen (NSAID).

While historically viewed as a subset of the Fischer Indole Synthesis, the Borsche-Drechsel protocol specifically addresses the unique steric and electronic requirements of fusing a six-membered aliphatic ring to an indole core. This application note provides an optimized, scalable protocol that mitigates common failure modes—specifically the formation of oxidative dimers and incomplete hydrazone rearrangement. We introduce a "Process Analytical Technology (PAT)" mindset to this classic reaction, ensuring reproducibility in drug discovery campaigns.

Mechanistic Insight & Pathway Analysis

To control the reaction, one must master the mechanism. The reaction is not a single step but a cascade. The critical rate-determining event is often the [3,3]-sigmatropic rearrangement, which requires specific protonation states.

Reaction Pathway Diagram

The following diagram illustrates the transformation from phenylhydrazine and cyclohexanone to the tetrahydrocarbazole core.[1][2][3][4] Note the critical "Ene-Hydrazine" intermediate, which is the substrate for the sigmatropic shift.[2]

BorscheDrechsel Substrates Phenylhydrazine + Cyclohexanone Hydrazone Arylhydrazone (Intermediate) Substrates->Hydrazone Condensation (-H2O) Enamine Ene-Hydrazine (Tautomer) Hydrazone->Enamine Acid Catalysis Tautomerization SigmaShift [3,3]-Sigmatropic Rearrangement Enamine->SigmaShift Heat (Rate Limiting) Diimine Diimine Intermediate SigmaShift->Diimine C-C Bond Formation Aminal Cyclic Aminal Diimine->Aminal Re-aromatization Product 1,2,3,4-Tetrahydrocarbazole (THC) Aminal->Product Elimination Ammonia NH3 (Byproduct) Aminal->Ammonia

Figure 1: Mechanistic cascade of the Borsche-Drechsel cyclization.[1][2][3][4] The [3,3]-sigmatropic rearrangement is the irreversible commitment step.

Critical Reaction Parameters (Optimization)

Success depends on selecting the correct acid catalyst and solvent system. The "Standard" glacial acetic acid method is robust but can be difficult to work up. Stronger acids (mineral) accelerate the reaction but increase tar formation (polymerization).

Catalyst & Solvent Selection Matrix
Catalyst SystemSolventTemp (°C)Yield ProfileApplication Context
Glacial Acetic Acid AcOH (Neat)118 (Reflux)75-85%Standard. Best for gram-scale. Self-buffering.
H₂SO₄ (10-20%) EtOH / MeOH80 (Reflux)85-95%High Throughput. Faster kinetics; requires careful quenching.
PPA (Polyphosphoric Acid) None / Xylene100-14060-75%Difficult Substrates. Used for electron-deficient hydrazines.
ZnCl₂ (Lewis Acid) Toluene11070-80%Anhydrous. Used when water sensitivity is a concern.
Montmorillonite K-10 EtOH / MW80-12090-96%Green/Fast. Microwave-assisted; heterogeneous catalyst (easy filtration).

Expert Insight: For drug development libraries, we recommend the H₂SO₄/EtOH system. It allows for easier workup (solvent evaporation) compared to removing large volumes of acetic acid.

Standard Operating Procedure (SOP)

Protocol: Synthesis of 6-Phenyl-2,3,4,9-tetrahydro-1H-carbazole (Representative Scaffold). Scale: 10 mmol.

Materials & Safety
  • Reagents: 4-Phenylphenylhydrazine HCl (1.0 eq), Cyclohexanone (1.1 eq), Glacial Acetic Acid (Solvent/Catalyst).[2]

  • Safety: Phenylhydrazines are suspected carcinogens and skin sensitizers. Work in a fume hood. Cyclohexanone is flammable.

Experimental Workflow Diagram

Workflow Start Start: Weigh Reagents (10 mmol Scale) Mix Dissolve Hydrazine in Glacial AcOH Start->Mix AddKetone Add Cyclohexanone (Dropwise, 15 min) Mix->AddKetone Reflux Reflux (118°C) 2-4 Hours AddKetone->Reflux Check TLC / LCMS Check (Hydrazone consumed?) Reflux->Check Check->Reflux Incomplete Cool Cool to RT Precipitate forms Check->Cool Complete Workup Pour into Ice/Water Filter Solid Cool->Workup Purify Recrystallize (MeOH or EtOH) Workup->Purify Final Pure THC Product Purify->Final

Figure 2: Step-by-step workflow for the standard Glacial Acetic Acid protocol.

Detailed Step-by-Step Protocol
  • Setup: Equip a 100 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Solubilization: Add 4-phenylphenylhydrazine hydrochloride (2.20 g, 10 mmol) and Glacial Acetic Acid (20 mL). Stir at room temperature. Note: The salt may not fully dissolve until heated.

  • Addition: Add Cyclohexanone (1.14 mL, 11 mmol) dropwise via syringe. A slight color change (yellow/orange) indicates hydrazone formation.

  • Reaction (The "Cook"): Heat the mixture to reflux (approx. 118°C). Maintain reflux for 2–3 hours .

    • Self-Validating Step: At t=1 hr, take an aliquot for TLC (20% EtOAc/Hexane). You should see the disappearance of the hydrazine (polar, baseline) and the appearance of a less polar fluorescent spot (THC).

  • Quench & Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the dark mixture slowly into 100 mL of ice-cold water with vigorous stirring. The product will precipitate as a solid.

    • Alternative: If no solid forms (oiling out), neutralize with saturated NaHCO₃ to pH 7 and extract with Ethyl Acetate.

  • Isolation: Filter the solid using a Buchner funnel. Wash with cold water (2 x 20 mL) to remove residual acid.

  • Purification: Recrystallize the crude solid from hot Methanol or Ethanol .

    • Yield Expectation: 75–85%.

    • Characterization: ¹H NMR (CDCl₃) typically shows the NH signal broad singlet at ~7.8 ppm and aromatic protons.

Troubleshooting & "Self-Validating" Logic

A robust protocol must account for failure. Use this logic tree to diagnose issues.

  • Issue: Low Yield / "Oiling Out"

    • Cause: Incomplete cyclization or polymerization.

    • Fix: Ensure the reaction reached full reflux temperature. The [3,3]-shift has a high activation energy. If oiling occurs, scratch the flask sides with a glass rod or seed with a crystal.

  • Issue: Formation of Indolo[2,3-a]carbazole (Double Reaction)

    • Cause: Excess phenylhydrazine reacting with the product (THC).

    • Fix: Strictly control stoichiometry. Ensure Cyclohexanone is in slight excess (1.1 to 1.2 eq), never the hydrazine.

  • Issue: Dark/Black Reaction Mixture

    • Cause: Oxidative decomposition of phenylhydrazine.

    • Fix: Run the reaction under an inert atmosphere (Nitrogen/Argon) if the hydrazine is electron-rich or sensitive.

Applications in Drug Discovery[2][3][5]

The Borsche-Drechsel cyclization is not merely academic; it is a gateway to "privileged structures" in medicinal chemistry.

  • Serotonin Modulators: The tetrahydrocarbazole core mimics the indole structure of serotonin (5-HT), making it a frequent scaffold for 5-HT3 antagonists (e.g., Ondansetron analogs).

  • Anti-Inflammatories: Carbazole derivatives (e.g., Carprofen) inhibit COX enzymes.

  • Green Chemistry Adaptation: Recent adaptations use microwave irradiation with clay catalysts (Montmorillonite K-10) to achieve synthesis in <10 minutes, ideal for rapid library generation in lead optimization phases.

References

  • Drechsel, E. (1888).[1][5] Ueber Elektrolyse des Phenols mit Wechselströmen.[1] Journal für praktische Chemie, 38(1), 65–74.[1] Link

  • Borsche, W. (1908).[1][3][6] Ueber Tetra- und Hexahydrocarbazolverbindungen und eine neue Carbazolsynthese. Justus Liebigs Annalen der Chemie, 359(1-2), 49–80.[1] Link[1]

  • Rogers, C. U., & Corson, B. B. (1950). One-Step Synthesis of 1,2,3,4-Tetrahydrocarbazole. Journal of the American Chemical Society, 69(11), 2910–2911. Link

  • Dhakshinamoorthy, A., et al. (2009). Microwave-assisted synthesis of 1,2,3,4-tetrahydrocarbazoles using K-10 montmorillonite clay. Tetrahedron Letters, 50, 320-322. Link

  • Sheng, R., et al. (2009). Convenient and Efficient Synthesis of 1-Oxo-1,2,3,4-tetrahydrocarbazoles via Fischer Indole Synthesis.[7] Synthetic Communications, 39(7), 1120–1127. Link[7]

  • Ali, R. (2023).[3][6][8] The Borsche–Drechsel (BD) cyclization: Synthesis of tetrahydrocarbazoles and carbazole alkaloids.[1][5][8] ResearchGate Review. Link

Sources

Method

Application Note: Carbazole Scaffolds in Medicinal Chemistry

Executive Summary The carbazole nucleus (9H-carbazole) represents a "privileged scaffold" in modern drug discovery due to its rigid tricyclic planarity, extensive -conjugation, and modifiable electronic properties. While...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The carbazole nucleus (9H-carbazole) represents a "privileged scaffold" in modern drug discovery due to its rigid tricyclic planarity, extensive


-conjugation, and modifiable electronic properties. While historically recognized in alkaloids like Murryafoline A and Ellipticine, recent applications have expanded into kinase inhibition (e.g., PKC, PI3K/Akt), G-quadruplex stabilization, and neuroprotective antioxidant therapies.

This guide provides a technical roadmap for researchers utilizing carbazole scaffolds. It details the structural rationale for bioactivity, a robust transition-metal-catalyzed synthetic protocol, and a validated method for assessing DNA-binding affinity, a critical parameter for anticancer carbazole development.

Structural Logic & SAR: Why Carbazole?

The utility of the carbazole scaffold stems from three specific molecular features that can be exploited for rational drug design:

  • Planar Geometry: The tricyclic system is perfectly flat, allowing for optimal intercalation between DNA base pairs (anticancer mechanism) or

    
    -
    
    
    
    stacking within the ATP-binding pockets of kinases.
  • The N-H Motif: The pyrrolic nitrogen (N9) serves as a hydrogen bond donor (HBD). Functionalization at N9 alters solubility and metabolic stability but often ablates HBD capability, necessitating careful SAR balancing.

  • Electronic Tunability: Positions C3 and C6 are para to the nitrogen, making them highly susceptible to electrophilic substitution and ideal vectors for extending the molecule to reach distal binding pockets.

Visualization: Carbazole SAR Decision Matrix

The following diagram outlines the strategic decision-making process for optimizing carbazole hits based on the therapeutic target.

Carbazole_SAR Scaffold Carbazole Scaffold (9H-carbazole) DNA Target: DNA/G-Quadruplex (Anticancer) Scaffold->DNA Kinase Target: Kinase Inhibitor (PKC, CDK, PI3K) Scaffold->Kinase Neuro Target: Neuroprotection (Antioxidant) Scaffold->Neuro Planarity Maintain Planarity (Avoid N9-bulk) DNA->Planarity SideChain C3/C6 Cationic Side Chains (Interaction with Phosphate Backbone) DNA->SideChain Hinge Hinge Binder Design (N9-H or C1-Substituents) Kinase->Hinge Solubility Solubilizing Groups (Morpholine/Piperazine at C3) Kinase->Solubility Radical Radical Scavenging (Electron Donating Groups at C3/C6) Neuro->Radical Lipophilicity LogP Optimization (BBB Penetration) Neuro->Lipophilicity

Figure 1: Strategic SAR decision matrix for carbazole optimization. Blue paths denote DNA-targeting strategies; Red paths denote kinase inhibition; Green paths denote neuroprotective design.

Protocol A: Synthesis via Pd-Catalyzed Intramolecular Amination

While classical methods like the Fischer indole synthesis exist, they often suffer from harsh conditions and limited functional group tolerance. The Buchwald-Hartwig type intramolecular amination is the preferred modern route for medicinal chemistry, allowing for the late-stage cyclization of functionalized biphenyl precursors.

Objective

To synthesize a functionalized carbazole core from a 2-amino-2'-halobiphenyl precursor.

Materials
  • Precursor: 2-chloro-2'-aminobiphenyl derivative (1.0 equiv)

  • Catalyst: Palladium(II) acetate [Pd(OAc)₂] (5 mol%)

  • Ligand: Tricyclohexylphosphine (PCy₃) or S-Phos (10 mol%)

  • Base: Cesium Carbonate (Cs₂CO₃) (2.0 equiv) - Crucial for the deprotonation step.

  • Solvent: Toluene or Xylene (Anhydrous, degassed)

Step-by-Step Methodology
  • Inert Environment Setup:

    • Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

    • Evacuate and backfill with Argon (3 cycles) to remove atmospheric oxygen, which deactivates the Pd(0) species.

  • Reagent Loading:

    • Under a positive stream of Argon, add the biphenyl precursor, Pd(OAc)₂, phosphine ligand, and Cs₂CO₃.

    • Note on Causality: Cs₂CO₃ is selected over K₂CO₃ due to its higher solubility in organic solvents, facilitating the heterogeneous base mechanism.

  • Solvent Addition & Degassing:

    • Add anhydrous toluene via syringe.

    • Critical Step: Sparge the mixture with Argon for 10–15 minutes. Dissolved oxygen is the primary cause of yield loss in this reaction.

  • Reaction:

    • Heat the mixture to 110°C (reflux) for 12–18 hours.

    • Monitor via TLC (Hexane:EtOAc) or LC-MS. The disappearance of the starting amine and the appearance of the highly fluorescent carbazole spot indicate completion.

  • Workup:

    • Cool to room temperature. Filter through a pad of Celite to remove inorganic salts and palladium black.

    • Wash the Celite pad with EtOAc.

    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • Purify via flash column chromatography on silica gel.

    • Tip: Carbazoles are often highly crystalline; recrystallization from EtOH/Hexane is frequently possible for high-purity biological testing.

Application Focus: Anticancer & DNA Intercalation

Many carbazole derivatives (e.g., Ellipticine analogs) exert cytotoxicity by intercalating into DNA or stabilizing G-quadruplexes (G4), inhibiting telomerase activity.

Protocol B: DNA Binding Affinity via UV-Vis Titration

To validate a carbazole as a DNA-targeting agent, one must determine the binding constant (


). The planar carbazole system typically exhibits hypochromism (decrease in absorbance) and a bathochromic shift (red shift) upon intercalation.
Materials
  • Ligand: 1 mM stock solution of the Carbazole derivative in DMSO.

  • DNA Source: Calf Thymus DNA (ct-DNA) or specific G4-oligonucleotides (dissolved in Tris-HCl buffer, pH 7.4).

  • Buffer: 10 mM Tris-HCl, 50 mM NaCl (to maintain ionic strength).

Methodology
  • Baseline Preparation:

    • Prepare a sample cuvette containing the carbazole ligand (fixed concentration, e.g., 20

      
      M) in buffer.
      
    • Prepare a reference cuvette containing only buffer.

  • Titration Loop:

    • Add aliquots (e.g., 2–5

      
      L) of the concentrated DNA stock to both the sample and reference cuvettes.
      
    • Scientific Integrity: Adding DNA to the reference cuvette cancels out the absorbance of the DNA itself (at 260 nm), allowing isolation of the ligand's spectral changes.

  • Equilibration:

    • Mix by inversion and allow to equilibrate for 3 minutes after each addition.

    • Why? Intercalation is a diffusion-controlled process; insufficient time leads to hysteresis in data.

  • Measurement:

    • Scan UV-Vis spectra (200–600 nm). Observe the isosbestic point. A clear isosbestic point confirms a two-state transition (free vs. bound), validating the binding mode.

  • Data Analysis:

    • Plot

      
       vs. 
      
      
      
      to determine the intrinsic binding constant (
      
      
      ) using the Benesi-Hildebrand equation or similar non-linear regression models.
Comparative Data: Carbazole Activity Profile

The following table summarizes literature-derived activity profiles for key carbazole classes, illustrating the structure-activity relationship.

Compound ClassPrimary TargetKey Structural FeatureRepresentative IC50 / KdMechanism
Ellipticine Topoisomerase IIPlanar tetracyclic system1.2

M (L1210 cells)
DNA Intercalation
Carvedilol Adrenergic ReceptorCarbazole + Alkylamino sidechain~1 nM (Receptor binding)GPCR Antagonism + Antioxidant
Imidazolyl-Carbazole G-Quadruplex DNAC3/C6 Cationic arms

=


Telomerase Inhibition
Sulfonamide-Carbazole Tubulin / P53Sulfonamide at C30.8 nM (MCF-7)Microtubule destabilization

Application Focus: Neuroprotection

Beyond oncology, carbazoles utilize the nitrogen lone pair and the aromatic system to scavenge Reactive Oxygen Species (ROS).

  • Mechanism: The carbazole N-H can donate a hydrogen atom to stabilize free radicals (RO

    
    ), forming a stable carbazolyl radical.
    
  • Design Tip: Electron-donating groups (methoxy, hydroxy) at C3/C6 stabilize the radical intermediate, significantly enhancing neuroprotective potency against oxidative stress (e.g., in Alzheimer's models).

Visualization: Neuroprotective Pathway

Neuroprotection Stress Oxidative Stress (H2O2 / ROS) Interaction Radical Scavenging (H-Atom Transfer) Stress->Interaction Generates Radicals Carbazole Carbazole Derivative (e- Donor) Carbazole->Interaction Donates H Signaling PI3K/Akt Pathway Activation Carbazole->Signaling Modulates Kinase Result Neuronal Survival (Anti-Apoptosis) Interaction->Result Reduces ROS Load Signaling->Result Promotes Growth

Figure 2: Dual-mechanism of carbazole neuroprotection: Direct ROS scavenging and PI3K/Akt pathway modulation.

References

  • Synthetic Updates: Munawar, S. et al. "Update on novel synthetic approaches towards the construction of carbazole nuclei: a review."[1] RSC Advances, 2024. Link

  • Anticancer Mechanisms: Gluszynska, A. "Carbazole derivatives as anticancer agents."[1][2][3] Mini-Reviews in Medicinal Chemistry, 2025. Link

  • DNA Binding Protocols: Tannui, A. et al. "Binding Study of the Fluorescent Carbazole Derivative with Human Telomeric G-Quadruplexes." Int. J. Mol. Sci., 2019. Link

  • Neuroprotection: Joy, S. et al.[4] "The neuroprotective potential of carbazole in traumatic brain injury."[5] PubMed, 2024.[3][5] Link

  • Synthesis Protocol Grounding: Ackermann, L. et al. "Palladium-catalyzed reaction sequence... for synthesis of carbazoles."[6] Synthesis, 2009.[4][6][7] Link

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in 6-methyl-2,3,4,9-tetrahydro-1H-carbazol-3-one synthesis

Technical Support Center: 6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-3-one Synthesis Executive Summary: The "3-One" Challenge User Query: How do I improve the yield of 6-methyl-2,3,4,9-tetrahydro-1H-carbazol-3-one? My curre...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-3-one Synthesis

Executive Summary: The "3-One" Challenge

User Query: How do I improve the yield of 6-methyl-2,3,4,9-tetrahydro-1H-carbazol-3-one? My current yields are inconsistent, and purification is difficult.

Technical Assessment: The synthesis of the 3-one isomer is distinct from the more common 4-one (Ondansetron intermediate) or 1-one isomers. It relies on the functionality of 1,4-cyclohexanedione .[1]

  • The Problem: Direct Fischer Indole synthesis using unprotected 1,4-cyclohexanedione and p-tolylhydrazine frequently results in low yields (<40%) due to polymerization and bis-hydrazone formation (reaction at both ketones).

  • The Solution: The "Mono-Ketal Strategy." Utilizing 1,4-cyclohexanedione monoethylene acetal as the electrophile prevents polymerization, ensuring a 1:1 stoichiometry and boosting yields to >75% after deprotection.

Part 1: The High-Yield Protocol (Mono-Ketal Route)

This protocol replaces the unstable direct reaction with a robust two-step sequence: (1) Fischer Cyclization of the protected ketone, followed by (2) Acidic Deprotection.

Materials Checklist
  • Substrate A: (4-Methylphenyl)hydrazine hydrochloride (p-Tolylhydrazine HCl).

  • Substrate B: 1,4-Cyclohexanedione monoethylene acetal (1,4-Dioxaspiro[4.5]decan-8-one).

  • Catalyst/Solvent: Glacial Acetic Acid (AcOH) or 4% H₂SO₂ in Ethanol.

  • Deprotection: 2N HCl / Acetone.

Step-by-Step Workflow

Step 1: Fischer Cyclization (Protected Intermediate)

  • Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 eq of p-tolylhydrazine HCl and 1.1 eq of 1,4-cyclohexanedione monoethylene acetal in Glacial Acetic Acid (10 mL per gram of hydrazine).

  • Reaction: Heat to 90°C for 2–3 hours. Monitor via TLC (System: Hexane:EtOAc 7:3). Look for the disappearance of the hydrazine spot.

    • Note: The product at this stage is the ethylene ketal protected tetrahydrocarbazole.

  • Workup: Cool to room temperature. Pour the mixture into ice-cold water. The solid precipitate (protected carbazole) should be filtered, washed with water, and dried.

    • Checkpoint: If no solid forms, neutralize with saturated NaHCO₃ to precipitate the free base.

Step 2: Deprotection (Revealing the 3-One)

  • Hydrolysis: Suspend the dried solid from Step 1 in a mixture of Acetone:2N HCl (3:1) .

  • Reaction: Stir at room temperature (RT) for 4–6 hours. If solubility is poor, heat gently to 40°C.

  • Isolation: Evaporate the acetone under reduced pressure. Neutralize the remaining aqueous phase with NaHCO₃. Filter the resulting precipitate.

  • Purification: Recrystallize from Ethanol/Water or purify via column chromatography (Silica, Hexane/EtOAc).

Part 2: Troubleshooting Guide (FAQ)

Q1: Why is my yield low (<40%) when using 1,4-cyclohexanedione directly? A: You are likely forming the bis-hydrazone . Since 1,4-cyclohexanedione has two identical reactive ketones, one molecule of dione can react with two molecules of hydrazine. This creates a polymeric web or insoluble byproducts rather than the desired indole.

  • Fix: Switch to the mono-ethylene acetal precursor described above. It "masks" one ketone, forcing the reaction to occur only at the desired site.

Q2: I see a persistent starting material spot even after refluxing for 6 hours. A: This often indicates catalyst deactivation . If you are using p-tolylhydrazine free base instead of the hydrochloride salt, the acidity of the medium might be insufficient to drive the [3,3]-sigmatropic rearrangement.

  • Fix: Add a Lewis acid promoter like ZnCl₂ (0.5 eq) or ensure you are using the hydrochloride salt of the hydrazine.

Q3: The product is dark/black after workup. Is it decomposed? A: Tetrahydrocarbazoles are prone to auto-oxidation (aromatization to the fully aromatic carbazole) when exposed to air and light for extended periods, especially in solution.

  • Fix: Perform the workup quickly. Add a reducing agent like Sodium Metabisulfite during the quench step to prevent oxidative darkening. Store the final product under inert gas (Nitrogen/Argon) in the dark.

Q4: My NMR shows a mess of aliphatic peaks around 4.0 ppm. A: You likely have incomplete deprotection . The peaks at ~4.0 ppm correspond to the ethylene glycol ketal protons.

  • Fix: Increase the acidity (use 4N HCl) or temperature (reflux) during the hydrolysis step (Step 2). Ensure the acetone is fully removed before neutralization.

Part 3: Comparative Yield Analysis

ParameterDirect Route (Unprotected Dione)Mono-Ketal Route (Protected)
Stoichiometry Control Poor (Bis-hydrazone risk)Excellent (1:1 enforced)
Primary Impurity Polymerized HydrazonesUnhydrolyzed Ketal (Easy to fix)
Typical Yield 25 – 45%70 – 85%
Purification Difficult (Column required)Simple (Recrystallization)

Part 4: Reaction Pathway Visualization

The following diagram illustrates the mechanistic advantage of the Mono-Ketal route, highlighting the protection step that prevents polymerization.

G Start p-Tolylhydrazine + 1,4-Cyclohexanedione Mono-Ketal Hydrazone Hydrazone Intermediate Start->Hydrazone -H2O Rearrangement [3,3]-Sigmatropic Rearrangement Hydrazone->Rearrangement Acid/Heat Cyclization Protected Tetrahydrocarbazole Rearrangement->Cyclization -NH3 Deprotection Acid Hydrolysis (HCl/Acetone) Cyclization->Deprotection Step 2 Product Target: 6-Methyl-2,3,4,9-tetrahydro- 1H-carbazol-3-one Deprotection->Product -Ethylene Glycol

Caption: The Mono-Ketal pathway enforces 1:1 stoichiometry, preventing the polymerization issues common in direct dione reactions.

References

  • Rogers, C. U., & Corson, B. B. (1950). 1,2,3,4-Tetrahydrocarbazole.[2][3][4] Organic Syntheses, 30, 90. Link (Foundational text on Fischer Indole conditions).

  • Lunn, G. (1987). Synthesis of 3-substituted 1,2,3,4-tetrahydrocarbazoles. Journal of Organic Chemistry, 52(6), 1043–1046.
  • Borsche, W. (1908). Ueber die Fischer'sche Indolsynthese. Justus Liebigs Annalen der Chemie, 359(1-2), 49-80. (The classic mechanism reference).
  • Sigma-Aldrich. 1,4-Cyclohexanedione monoethylene acetal Product Specification. Link (Precursor verification).

Sources

Optimization

Purification challenges of 6-methyl-2,3,4,9-tetrahydro-1H-carbazol-3-one

This technical support guide addresses the purification and handling of 6-methyl-2,3,4,9-tetrahydro-1H-carbazol-3-one . This specific isomer (the 3-one ) is distinct from the more common 4-one isomer (an Ondansetron inte...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide addresses the purification and handling of 6-methyl-2,3,4,9-tetrahydro-1H-carbazol-3-one .

This specific isomer (the 3-one ) is distinct from the more common 4-one isomer (an Ondansetron intermediate). Its synthesis typically involves the Fischer Indole cyclization of (4-methylphenyl)hydrazine with 1,4-cyclohexanedione monoethylene ketal , followed by deprotection. The non-conjugated nature of the C3 ketone presents unique stability and purification challenges compared to its conjugated C4-one counterpart.

Impurity Profiling & Synthesis Logic

Understanding the origin of impurities is the first step to effective purification. The 3-one isomer synthesis is prone to specific side reactions that differ from standard tetrahydrocarbazoles.

The Impurity Landscape
Impurity TypeOriginAppearanceRemoval Strategy
Polymeric Tars Polymerization of unprotected 1,4-cyclohexanedione during deprotection.Dark, sticky oilFlash Chromatography (Polarity cut)
Oxidized Indoles Air oxidation of the electron-rich indole nitrogen (forming indolenines or dimers).Red/Brown discolorationRecrystallization with Activated Carbon
Ketal Intermediates Incomplete deprotection of the ethylene glycol ketal.White/Off-white solid (co-elutes)Extended acid hydrolysis or Column Chromatography
Regioisomers (Rare for this specific isomer) 4-methyl vs 6-methyl if starting hydrazine was impure.Similar solidHigh-resolution HPLC/Prep-LC
Synthesis & Impurity Pathway (Visualized)

The following diagram illustrates the critical points where impurities are introduced during the synthesis of the 3-one isomer.

SynthesisPath Start Reactants: (4-Methylphenyl)hydrazine + 1,4-Cyclohexanedione Mono-acetal Hydrazone Intermediate: Hydrazone Start->Hydrazone Cyclization Fischer Cyclization (Acid Catalyst) Hydrazone->Cyclization Protected Protected Intermediate: Indole-Ketal Cyclization->Protected Deprotection Deprotection (Hydrolysis) Protected->Deprotection Product Target: 6-Me-THC-3-one Deprotection->Product Polymer Impurity: Polymers/Tars Deprotection->Polymer  If pH < 1   Oxidation Impurity: Oxidation Products (Red/Brown) Product->Oxidation  Air/Light  

Caption: Synthesis flow showing critical risk points for polymerization (during harsh deprotection) and oxidation (post-synthesis).[1][2][3][4][5][6][7]

Troubleshooting Guide (FAQ Format)

Issue 1: The product is a dark, sticky oil that refuses to crystallize.

Diagnosis: This is likely due to polymerization of the 1,4-dione moiety or residual high-boiling solvents (like acetic acid or DMSO). Unlike the 4-one isomer, the 3-one precursor (1,4-cyclohexanedione) is highly prone to self-polymerization if the ketal is removed under conditions that are too harsh before the indole is stable.

Corrective Action:

  • Trituration: Dissolve the oil in a minimal amount of Ethyl Acetate, then slowly add cold Hexanes or Diethyl Ether while scratching the glass side. This often induces precipitation of the carbazole while leaving polymers in solution.

  • Solvent Swap: If acetic acid was used, it is notoriously difficult to remove. Dissolve the crude in EtOAc and wash 3x with saturated NaHCO₃, then brine. Dry over Na₂SO₄ and rotovap.

  • Flash Chromatography: If trituration fails, you must run a column. The polymer sticks to the baseline; the product will elute.

Issue 2: The product has a persistent pink or red hue.

Diagnosis: This indicates oxidation of the indole nitrogen . Tetrahydrocarbazoles are electron-rich and susceptible to auto-oxidation, especially in solution or when wet.

Corrective Action:

  • Activated Carbon Treatment: Dissolve the crude solid in boiling Ethanol (or Methanol). Add 5-10% w/w activated charcoal. Reflux for 15 minutes. Filter hot through a Celite pad. The filtrate should be yellow/clear.

  • Avoid Chlorinated Solvents: Do not recrystallize from Chloroform or DCM if possible; traces of acid in these solvents accelerate oxidation.

  • Storage: Store the purified solid under Argon/Nitrogen in the dark.

Issue 3: NMR shows a mixture of the ketone and a "protected" species.

Diagnosis: Incomplete deprotection. The ethylene glycol ketal (from the 1,4-cyclohexanedione monoacetal starting material) has not been fully hydrolyzed.

Corrective Action:

  • Resubmit to Hydrolysis: Dissolve the mixture in Acetone/Water (4:1) with a catalytic amount of p-Toluenesulfonic acid (pTSA) or dilute HCl. Stir at room temperature. Monitor by TLC until the less polar ketal spot disappears.

  • Avoid Strong Heat: Do not reflux vigorously with strong mineral acids, as this encourages the polymerization mentioned in Issue 1.

Validated Purification Protocols

Protocol A: Recrystallization (Best for >85% Purity)

Use this method if the crude material is a solid.

  • Solvent System: Ethanol/Water (95:5) or Methanol.[7][8]

  • Dissolution: Place crude solid in a flask. Add Ethanol (approx. 10-15 mL per gram of solid). Heat to reflux until dissolved.

    • Note: If red color persists, perform the Activated Carbon treatment described in Issue 2.

  • Crystallization: Remove from heat. Allow to cool slowly to room temperature. Then, place in an ice bath (0-4°C) for 2 hours.

    • Critical Step: Do not shock-cool; this traps impurities.

  • Filtration: Filter the crystals using a Buchner funnel. Wash with cold Ethanol (-20°C).

  • Drying: Dry under high vacuum at 40°C. Ensure all solvent is removed to prevent gumming.

Protocol B: Flash Column Chromatography (Best for Oily/Impure Crude)

Use this method if the crude is an oil or <85% pure.

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Hexanes : Ethyl Acetate (Gradient).

    • Start: 90:10 (Hex:EtOAc) to elute non-polar impurities (hydrazines).

    • Product Elution: Typically elutes between 70:30 and 60:40 Hex:EtOAc.

    • Note: The 3-one is moderately polar due to the ketone and the indole NH.

  • Loading: Dissolve crude in a minimum volume of DCM or load as a solid dispersion on Celite (dry loading is recommended for gummy crudes).

Stability & Handling Data

ParameterSpecification / Note
Storage Temperature 2-8°C (Refrigerated).
Light Sensitivity High. Store in amber vials.
Solution Stability Unstable in solution for >24h (oxidizes). Prepare fresh for assays.
Reactivity The C3-ketone is non-conjugated . It is prone to nucleophilic attack (e.g., Grignards) but less prone to Michael additions compared to the 4-one isomer.

References

  • Rogers, C. U., & Corson, B. B. (1950).[7][8] 1,2,3,4-Tetrahydrocarbazole.[1][2][4][5][6][8][9][10][11] Organic Syntheses, 30, 90. (Foundational protocol for Fischer Indole cyclization of cyclohexanones). Link

  • Lester, D. J., et al. (2011). 6-Methyl-2,3,4,9-tetrahydro-1H-carbazole-1-thione.[12] Acta Crystallographica Section E, E67, o1642.[12] (Structural characterization of 6-methyl analogs). Link

  • Nangare, A., et al. (2020).[10] Synthetic methods of 1,2,3,4-tetrahydrocarbazoles: A review. World Journal of Advanced Research and Reviews, 13(1), 160-171.[10] (Review of synthesis variants including ketal-protected routes). Link

  • Campagne, E., et al. (1959). 3-Substituted 1,2,3,4-Tetrahydrocarbazoles.[1][6][11] Journal of Medicinal Chemistry. (Discusses the specific synthesis of C3-substituted isomers via 1,4-cyclohexanedione).

Sources

Troubleshooting

Optimizing reaction conditions for carbazole cyclization

Technical Support Center | Doc ID: CBZ-OPT-2024 Welcome to the Carbazole Synthesis Support Center. This guide is designed for medicinal chemists and process engineers encountering stalled yields, regioselectivity issues,...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center | Doc ID: CBZ-OPT-2024

Welcome to the Carbazole Synthesis Support Center. This guide is designed for medicinal chemists and process engineers encountering stalled yields, regioselectivity issues, or purification challenges in the construction of the carbazole nucleus (dibenzo[b,d]pyrrole).

Unlike generic reviews, this hub functions as a diagnostic triage system. We focus on the three most robust synthetic pathways: Pd-Catalyzed C–H Activation , Reductive Cadogan Cyclization , and Oxidative Photocyclization .

Diagnostic Triage: Select Your Pathway

Before optimizing, confirm your precursor maps to the correct method. Use the decision matrix below to validate your approach.

CarbazoleDecisionMatrix Start START: Identify Precursor Biaryl N-Aryl Aniline / Biaryl Amine (C-H / C-H Coupling) Start->Biaryl Functionalized Amine Nitro o-Nitro Biaryl (Nitrene Insertion) Start->Nitro Nitro Group Present Diphenyl Diphenylamine (Oxidative Coupling) Start->Diphenyl Unfunctionalized Amine PdMethod METHOD A: Pd-Catalyzed C-H Activation (Fagnou/Buchwald) Biaryl->PdMethod High Regiocontrol Needed CadoganMethod METHOD B: Cadogan Cyclization (Reductive) Nitro->CadoganMethod Classic Route PhotoMethod METHOD C: Photochemical Cyclization (Mallory) Diphenyl->PhotoMethod Metal-Free / Scale-up

Figure 1: Precursor-to-Methodology Decision Matrix.

Module A: Palladium-Catalyzed Intramolecular C–H Activation

Best for: Late-stage functionalization, high regioselectivity, and drug-like scaffolds (e.g., Carvedilol analogs). The Mechanism: This reaction relies on a Pd(II)/Pd(0) catalytic cycle where C–H activation is the rate-determining step, often requiring an oxidant to regenerate the active Pd(II) species.

Standard Operating Procedure (SOP-Pd-01)
  • Catalyst: Pd(OAc)₂ (5–10 mol%)

  • Oxidant: Cu(OAc)₂ (0.5–1.0 equiv) or Air (1 atm)

  • Solvent: Pivalic Acid (PivOH) or Toluene/AcOH (4:1)

  • Temperature: 110–120 °C

Troubleshooting & FAQs

Q: My reaction stalls at 40-50% conversion. Adding more catalyst doesn't help. A: This is likely Product Inhibition or Oxidant Stalling .

  • The Fix: The carbazole product can bind competitively to Pd(II). Switch solvent to Pivalic Acid (PivOH) . PivOH acts as a proton shuttle, lowering the energy barrier for the C–H bond cleavage step (CMD mechanism) and preventing catalyst aggregation [1].

  • Alternative: If using Cu(OAc)₂, the copper byproduct may be clogging the surface. Switch to Ag₂CO₃ (1-2 equiv) as the oxidant for cleaner turnover.

Q: I am seeing cleavage of my amide/protecting group instead of cyclization. A: This is common with N-acetyl or N-Boc groups under prolonged heating in acidic media (AcOH).

  • The Fix: Switch to Microwave Irradiation with DBU .

    • Protocol: Pd(OAc)₂, DBU (2 equiv), Air, DMA, Microwave 160°C for 20 mins. The rapid heating prevents the slow hydrolysis side-reaction [2].

Q: Regioselectivity is poor (mixture of isomers). A: Regiocontrol is dictated by the electronic bias of the rings.

  • Rule of Thumb: Cyclization prefers the more electron-rich ring. If you need to cyclize onto the electron-poor ring, you must use a directing group or switch to the Cadogan method (Module B), which is purely geometric.

PdCycle PdII Pd(II)(OAc)2 Active Species Coord Substrate Coordination PdII->Coord CH_Act C-H Activation (CMD Mechanism) Coord->CH_Act PivOH Assisted RedElim Reductive Elimination (Product Release) CH_Act->RedElim Pd0 Pd(0) Inactive RedElim->Pd0 Pd0->PdII Oxidant Required Oxid Re-oxidation (Cu(II) or O2) Oxid->PdII Regeneration

Figure 2: Pd(II)/Pd(0) Catalytic Cycle emphasizing the re-oxidation bottleneck.

Module B: The Cadogan Cyclization (Reductive)

Best for: Building carbazoles from o-nitrobiaryls. Excellent for 1-oxygenated carbazoles (e.g., Murrayafoline A). The Mechanism: Deoxygenation of the nitro group by a trivalent phosphorus species generates a nitrene (or nitrene-like) intermediate, which inserts into the adjacent aromatic C–H bond.

Standard Operating Procedure (SOP-Cad-02)
  • Reagent: Triethyl phosphite P(OEt)₃ (Solvent & Reagent) or PPh₃ (in o-dichlorobenzene).

  • Conditions: Reflux (160–180 °C) or Microwave (200W).

  • Atmosphere: N₂ / Argon (Strictly inert).

Troubleshooting & FAQs

Q: The reaction turns into a black tar/polymer. A: This is the "Cadogan Gunk." It results from prolonged heating at >160°C causing polymerization of phosphorous byproducts.

  • The Fix: Use Microwave-Assisted Cadogan .[1][2]

    • Protocol:o-Nitrobiphenyl in P(OEt)₃ (5 equiv). Microwave at 200W, 200°C for 5–15 minutes .

    • Result: Yields typically jump from 40% to 85% due to the short thermal exposure [3].

Q: I cannot remove the phosphate byproducts (triethyl phosphate). A: Triethyl phosphate (boiling point ~215°C) is hard to distill off.

  • The Fix:

    • Hydrolysis: After reaction, add NaOH/H₂O and heat. The phosphate ester hydrolyzes to water-soluble acids.

    • Alternative Reagent: Use Triphenylphosphine (PPh₃) in o-dichlorobenzene. The byproduct is Triphenylphosphine Oxide (TPPO), which crystallizes out or can be removed via simple filtration/column chromatography.

Q: My nitro group is reducing to an amine instead of cyclizing. A: This indicates "wet" conditions.

  • The Fix: Ensure the P(OEt)₃ is freshly distilled and the reaction is strictly anhydrous. Water acts as a proton source, quenching the intermediate before insertion.

Module C: Oxidative Photocyclization (Mallory Reaction)

Best for: Unfunctionalized diphenylamines; synthesis of large fused heteroaromatics. The Mechanism: UV irradiation (6π-electrocyclization) followed by oxidative aromatization.

Standard Operating Procedure (SOP-Photo-03)
  • Reagent: Iodine (I₂, 1.1 equiv).

  • Additives: Propylene Oxide (excess) or K₂CO₃.

  • Light Source: Medium-pressure Hg lamp (quartz well) or 365 nm LEDs.

  • Solvent: Cyclohexane or Toluene.

Troubleshooting & FAQs

Q: The reaction stops after 10% conversion. A: The byproduct of the oxidation is HI (Hydroiodic Acid) . HI is a strong reducing agent and will reduce the dihydrocarbazole intermediate back to the starting material.

  • The Fix: You MUST use an HI scavenger.

    • Gold Standard: Propylene Oxide (20-30 equiv). It reacts irreversibly with HI to form iodopropanol, driving the equilibrium forward [4].

    • Note: Solid bases like K₂CO₃ are often less effective due to poor solubility in non-polar photo-solvents.

Q: I am getting polymerization on the quartz immersion well. A: Known as "filming." The polymer blocks UV light.

  • The Fix:

    • Dilution: Run the reaction at high dilution (0.01 M).

    • Air Bubbling: Bubbling air through the solution helps oxidize the intermediate and agitates the mixture to prevent film formation.

Comparative Data Summary
FeaturePd-Catalyzed (Module A)Cadogan (Module B)[3]Photochemical (Module C)
Precursor N-Aryl Anilineo-Nitro BiarylDiphenylamine
Key Reagent Pd(OAc)₂ / PivOHP(OEt)₃Iodine / hν
Temp Range 100–120 °C160–200 °CAmbient (Photons)
Tolerance Halogens, Esters, KetonesAlkyls, EthersUnstable to acid
Main Failure Catalyst PoisoningTar FormationHI Reduction
Best Fix Switch to PivOH solventMicrowave HeatingAdd Propylene Oxide
References
  • Liégeault, B., Lee, D., & Hirst, M. P. (2007). Palladium-Catalyzed Intramolecular C–H Amidation of Arenes. Journal of Organic Chemistry, 72(13), 4965–4968.

  • Kuduk, S. D., et al. (2022). Microwave-assisted synthesis of functionalized carbazoles via palladium-catalyzed aryl C–H activation.[4] Taylor & Francis / Synthetic Communications.

  • Cadogan, J. I. G., et al. (Classic & Recent Updates). Microwave-Enhanced Cadogan Cyclization: An Easy Access to 2-Substituted Carbazoles.[2] ResearchGate / Asian Journal of Organic Chemistry.[5]

  • Mallory, F. B., & Mallory, C. W. (1984). Photocyclization of Stilbenes and Related Molecules. Organic Reactions, 30, 1–456. (Seminal work on Propylene Oxide usage).

Sources

Optimization

Removal of impurities from 6-methyl-2,3,4,9-tetrahydro-1H-carbazol-3-one

Welcome to the Technical Support Center for 6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-3-one . This guide is engineered for researchers and process chemists optimizing the purity of this specific carbazole derivative (CAS:...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-3-one .

This guide is engineered for researchers and process chemists optimizing the purity of this specific carbazole derivative (CAS: 1432682-04-6), a critical scaffold in the synthesis of serotonin antagonists (e.g., Ondansetron analogs) and other bioactive alkaloids.

Part 1: Technical Support & Troubleshooting (Q&A)

Q1: My crude product is a dark brown tar rather than the expected off-white solid. What is the cause? Diagnosis: This is a classic symptom of oxidative degradation and polymerization, common in Fischer Indole Synthesis when exposed to air or excess acid at high temperatures. The "tar" likely contains dehydrogenated fully aromatic carbazoles and oligomeric impurities. Corrective Action:

  • Antioxidant Addition: Perform the synthesis and workup under an inert atmosphere (Nitrogen/Argon). Add 0.1% sodium metabisulfite during the aqueous workup to quench oxidation.

  • Acid Control: If using H₂SO₄ or ZnCl₂, reduce the concentration or switch to a milder catalyst like Acetic Acid/HCl mixtures.

  • Purification: Dissolve the crude in minimal warm ethyl acetate and treat with activated charcoal (10% w/w) for 30 minutes. Filter through Celite before recrystallization.

Q2: I am detecting a persistent impurity at RRT ~0.85 (relative to main peak) that resists crystallization. Diagnosis: This is likely the azine impurity (formed by the reaction of one hydrazine molecule with two ketone molecules) or the unreacted hydrazone intermediate . These are lipophilic and co-crystallize with the product. Corrective Action:

  • Chemical Wash: Wash the organic layer (EtOAc/DCM) with 1M HCl (3x) to hydrolyze residual imines/hydrazones back to water-soluble salts.

  • Chromatographic Polishing: If recrystallization fails, use a short silica plug eluting with 5% Methanol in Dichloromethane. The polar azine will often elute differently than the ketone product.

Q3: High levels of residual p-tolylhydrazine (starting material) are present. How do I remove this genotoxic impurity? Diagnosis: Incomplete reaction or excess hydrazine stoichiometry. Corrective Action:

  • Scavenging: Add a "scavenger ketone" (e.g., acetone or excess cyclohexanedione) at the end of the reaction to convert residual hydrazine into a more soluble hydrazone, which can be washed away.

  • Acid Extraction: Hydrazines are basic. Ensure the organic phase is washed rigorously with 2N HCl. The hydrazine hydrochloride salt will partition into the aqueous phase.

Q4: The melting point is broad (110–115°C) instead of sharp. What solvent system is recommended? Diagnosis: Solvent inclusion or presence of regioisomers. Corrective Action:

  • Primary Solvent: Ethanol (95%) or Ethanol/Water (9:1).

  • Alternative: Ethyl Acetate/Heptane (1:3).

  • Protocol: Dissolve at reflux, cool slowly to room temperature, then chill to 0-4°C for 4 hours. Rapid cooling traps impurities.

Part 2: Impurity Profile & Removal Strategies

The following table summarizes the critical impurities associated with the synthesis of 6-methyl-2,3,4,9-tetrahydro-1H-carbazol-3-one (typically via p-tolylhydrazine and 1,4-cyclohexanedione monoethylene ketal).

Impurity TypeOriginPhysicochemical NatureRemoval Strategy
p-Tolylhydrazine Unreacted Starting MaterialBasic, Genotoxic, PolarAcidic wash (1M HCl); Scavenging with acetone.
Azine Dimers Side Reaction (2 Ketones + 1 Hydrazine)Lipophilic, Non-polarSilica Gel Chromatography (Non-polar eluent); Activated Carbon.
Dehydrogenated Carbazole Oxidation (Aromatization)Highly Fluorescent, PlanarRecrystallization (poor solubility in EtOH compared to product).
Inorganic Salts Catalyst (ZnCl₂, H₂SO₄)Ionic, Water SolubleAqueous workup; Water wash of filter cake.
Regioisomers Incorrect CyclizationStructural IsomerHigh-performance fractional recrystallization.

Part 3: Visualization of Purification Logic

The following diagram illustrates the synthesis pathway and the specific points where impurities are generated and removed.

PurificationWorkflow Start Reactants: p-Tolylhydrazine + 1,4-Cyclohexanedione (derivative) Reaction Fischer Indole Synthesis (Acid Catalyst, Reflux) Start->Reaction Crude Crude Mixture: Target + Impurities Reaction->Crude Imp_Hydrazine Impurity: Residual Hydrazine Crude->Imp_Hydrazine Contains Imp_Azine Impurity: Azines/Dimers Crude->Imp_Azine Contains Imp_Ox Impurity: Aromatized Carbazole Crude->Imp_Ox Contains Workup Workup: Acid Wash (HCl) Crude->Workup Step 1: Partition Workup->Imp_Hydrazine Removes (Aq. Phase) Carbon Activated Carbon Treatment (Removes Tars/Color) Workup->Carbon Step 2: Decolorize Carbon->Imp_Ox Adsorbs Recryst Recrystallization (Ethanol/Water) Carbon->Recryst Step 3: Purify Recryst->Imp_Azine Rejects (Mother Liquor) Final Pure 6-methyl-2,3,4,9- tetrahydro-1H-carbazol-3-one Recryst->Final Yields >98% Purity

Caption: Logical flow of impurity generation and stage-specific removal during the purification of 6-methyl-2,3,4,9-tetrahydro-1H-carbazol-3-one.

Part 4: Validated Experimental Protocols

Protocol A: Activated Carbon Treatment (For Color Removal)

Use this when the product appears dark brown or reddish.

  • Dissolve 10 g of crude 6-methyl-2,3,4,9-tetrahydro-1H-carbazol-3-one in 100 mL of Ethyl Acetate at 50°C.

  • Add 1.0 g (10% w/w) of Activated Charcoal (Norit or Darco G-60).

  • Stir vigorously for 30 minutes at 50°C.

  • Filter hot through a pad of Celite 545 to remove the carbon.

  • Concentrate the filtrate under reduced pressure to ~20 mL volume before proceeding to recrystallization.

Protocol B: Recrystallization (Standard Purification)

Standard method for increasing purity from >90% to >98%.

  • Solvent Preparation: Prepare a mixture of Ethanol and Water (9:1 v/v).

  • Dissolution: Suspend the crude solid in the solvent (approx. 10 mL per gram of solid). Heat to reflux (approx. 78°C) until fully dissolved. If undissolved solids remain, add more solvent in small increments.

  • Cooling: Remove from heat and allow the flask to cool to room temperature undisturbed (slow cooling promotes crystal purity).

  • Crystallization: Once ambient temperature is reached, place the flask in an ice bath (0-4°C) for 2–4 hours.

  • Isolation: Filter the off-white crystals using a Buchner funnel. Wash the cake with cold Ethanol/Water (1:1).

  • Drying: Dry in a vacuum oven at 45°C for 12 hours to remove residual solvent.

References

  • Synthesis of Tetrahydrocarbazoles : Rogers, C. U., & Corson, B. B. (1947). "One-Step Synthesis of 1,2,3,4-Tetrahydrocarbazole." Journal of the American Chemical Society, 69(11), 2910–2911. Link

  • Impurity Profiling in Fischer Indole Synthesis : Robinson, B. (1963). "The Fischer Indole Synthesis."[1][2][3] Chemical Reviews, 63(4), 373–401. Link

  • Purification of Carbazole Derivatives : Haider, N., & Holzer, W. (2002). "Product Class 12: Carbazoles." Science of Synthesis, 10, 693. Link

  • Compound Data : National Center for Biotechnology Information. (2024).[2][3] PubChem Compound Summary for CID 607984, 6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one (Analogous structure reference). Link

Sources

Troubleshooting

Technical Guide: Stability &amp; Storage of 6-methyl-2,3,4,9-tetrahydro-1H-carbazol-3-one

The following technical guide addresses the stability, storage, and handling of 6-methyl-2,3,4,9-tetrahydro-1H-carbazol-3-one (CAS: 1432682-04-6). This compound is a critical reference standard, primarily utilized as an...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the stability, storage, and handling of 6-methyl-2,3,4,9-tetrahydro-1H-carbazol-3-one (CAS: 1432682-04-6). This compound is a critical reference standard, primarily utilized as an impurity marker or intermediate in the synthesis of serotonin 5-HT3 receptor antagonists like Ondansetron.[1][2]

[1][2]

Compound Profile & Critical Storage Specifications

Physicochemical Summary
ParameterSpecification
CAS Number 1432682-04-6
Molecular Formula C₁₃H₁₃NO
Molecular Weight 199.25 g/mol
Appearance Off-white to pale yellow solid (Darkens upon oxidation)
Solubility DMSO (>20 mg/mL), Methanol, Chloroform; Low solubility in water
Storage Protocols
ConditionRecommendationTechnical Rationale
Temperature 2°C to 8°C (Short-term) -20°C (Long-term > 3 months)Low temperature inhibits the kinetic rate of auto-oxidation at the indole moiety.[1][2]
Atmosphere Inert Gas (Argon/Nitrogen) The electron-rich indole ring is susceptible to oxidative degradation by atmospheric oxygen.[1][2]
Light Amber Vials / Foil Wrap Indole derivatives are photosensitive; UV exposure accelerates the formation of quinone-imine degradation products.[1][2]
Humidity Desiccated (<30% RH) Hygroscopicity can induce physical caking and promote hydrolytic degradation pathways.[1][2]

Stability Mechanisms & Degradation Pathways[1][2]

Understanding why this compound degrades is essential for troubleshooting. The tetrahydrocarbazole scaffold presents two primary vulnerabilities:

  • Indole Oxidation: The nitrogen-containing ring is electron-rich.[1][2] Exposure to air and light leads to the formation of radical cations, eventually producing colored impurities (often pink or brown).[1][2]

  • Aldol Condensation: The ketone at the C3 position has acidic alpha-protons.[1][2] In the presence of trace moisture or basic impurities, intermolecular aldol condensation can occur, leading to dimerization.[1][2]

Degradation Pathway Diagram

The following diagram illustrates the logical flow of environmental stress leading to specific degradation outcomes.

G Fresh Fresh Compound (Off-White) Oxygen O₂ Exposure Fresh->Oxygen Light UV Light Fresh->Light Moisture Moisture/Base Fresh->Moisture Oxidation Indole Oxidation (Quinone Imines) Oxygen->Oxidation Light->Oxidation Dimer Aldol Dimerization (High MW Impurity) Moisture->Dimer Result1 Color Change (Yellow/Brown) Oxidation->Result1 Result2 HPLC Ghost Peaks (Baseline Noise) Oxidation->Result2 Dimer->Result2

Figure 1: Environmental stress factors and their corresponding degradation mechanisms for tetrahydrocarbazolones.[1][2]

Troubleshooting Guide & FAQs

This section addresses specific scenarios encountered in the laboratory.

Q1: My sample has turned from off-white to a distinct yellow/brown color. Is it still usable?

Diagnosis: This indicates surface oxidation of the indole ring.[1][2] Action:

  • Qualitative: If the color change is superficial (crust only), the bulk material may still be intact.[1][2]

  • Quantitative: Perform an HPLC purity check. If purity is >98% and the impurity peaks are well-separated from the main peak, it may still be suitable for use as a qualitative marker.[1][2] For quantitative standards, discard and replace if purity drops below 99.0%.

  • Prevention: Always purge the headspace with Argon before resealing the vial.[1][2]

Q2: I see extra peaks in my HPLC chromatogram appearing over time in the autosampler.

Diagnosis: Solution-state instability.[1][2] Tetrahydrocarbazolones are less stable in solution than in solid form, especially in protic solvents like methanol which can dissolve oxygen.[1][2] Action:

  • Solvent Switch: Dissolve the stock in anhydrous DMSO or Acetonitrile.[1][2]

  • Temperature: Keep the autosampler at 4°C.

  • Protocol: Prepare fresh solutions immediately before analysis. Do not store diluted samples for >24 hours.

Q3: The compound is not dissolving completely in my mobile phase (Water/Acetonitrile).

Diagnosis: The compound has high lipophilicity (LogP ~2-3) and low aqueous solubility.[1][2] Action:

  • Pre-dissolution: Dissolve the sample in 100% DMSO or Methanol first to create a concentrated stock (e.g., 1 mg/mL).[1][2]

  • Dilution: Slowly spike this stock into your mobile phase while vortexing to prevent precipitation.[1][2] Ensure the final organic modifier content in the mobile phase is at least 40-50%.[1][2]

Standardized Handling Protocols

To ensure data integrity, follow this self-validating workflow for stock preparation.

Protocol: Preparation of Primary Stock Standard (1.0 mg/mL)

Objective: Create a stable stock solution for HPLC retention time verification.

Materials:

  • 6-methyl-2,3,4,9-tetrahydro-1H-carbazol-3-one (Solid)[1][2][3][4]

  • Solvent: Anhydrous DMSO (preferred) or HPLC-grade Methanol[1][2]

  • Amber volumetric flask (10 mL)[1][2]

  • Argon gas line[1][2]

Step-by-Step:

  • Equilibration: Allow the storage vial to reach room temperature before opening to prevent condensation on the cold solid.

  • Weighing: Accurately weigh 10.0 mg of the substance into a weighing boat. Note: Avoid using metal spatulas if possible; use glass or plastic to minimize catalytic oxidation risks.[1][2]

  • Dissolution: Transfer to the 10 mL amber flask. Add approx. 8 mL of DMSO.[1][2] Sonicate for 30-60 seconds until fully dissolved.

  • Volume Adjustment: Dilute to mark with DMSO. Invert 10 times to mix.

  • Preservation: If not using immediately, transfer to HPLC vials, purge headspace with Argon, cap tightly, and store at -20°C.

  • Validation: Inject a sample immediately. The peak area should match theoretical response factors.[1][2] If multiple peaks are present >0.5% immediately after prep, the solid source is degraded.[1][2]

References

  • Pharmaffiliates . 6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-3-one Product Specifications. Retrieved from [Link][1][2]

  • Accela ChemBio . Safety Data Sheet (SDS) for Carbazole Derivatives. Retrieved from [Link][1][2]

  • National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for Tetrahydrocarbazole Derivatives. Retrieved from [Link]

Sources

Optimization

Troubleshooting low yield in carbazole synthesis

Status: Online Operator: Senior Application Scientist Ticket ID: CRBZ-YIELD-OPT-001 Welcome to the Carbazole Synthesis Support Center. You are likely here because your ring-closing step has stalled, yielded a complex mix...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist Ticket ID: CRBZ-YIELD-OPT-001

Welcome to the Carbazole Synthesis Support Center. You are likely here because your ring-closing step has stalled, yielded a complex mixture, or produced a stubborn black tar. Carbazole synthesis is deceptive; while the core structure is stable, the pathways to close the central pyrrole ring are sensitive to steric crowding, electronic bias, and catalyst deactivation.

This guide bypasses generic advice to target the specific mechanistic failure points of the three dominant synthetic routes: Pd-Catalyzed C-H Activation , Intramolecular Buchwald-Hartwig , and the Cadogan Cyclization .

Phase 1: Diagnostic Triage

Before troubleshooting, confirm you are applying the correct methodology for your substrate's electronic profile.

CarbazoleRouteSelection cluster_tips Quick Diagnostics start START: Substrate Analysis q1 Does substrate have a Nitro (-NO2) group ortho to biaryl linkage? start->q1 q2 Is it a 2-Halo-N-arylaniline? q1->q2 No cadogan Route A: Cadogan Cyclization (Reductive Cyclization) q1->cadogan Yes q3 Is it a simple N,N-Diarylamine (No Halogen)? q2->q3 No bh Route B: Intramolecular Buchwald-Hartwig q2->bh Yes (Br, I, Cl, OTf) ox Route C: Pd-Catalyzed Oxidative Cyclization q3->ox Yes tip1 Cadogan: Fails with steric bulk at C1/C8 tip2 Buchwald: Fails if N-H is too acidic tip3 Oxidative: Fails with electron-deficient rings

Figure 1: Decision matrix for selecting the optimal synthetic route based on precursor functionalization.

Phase 2: Troubleshooting Pd-Catalyzed Oxidative Cyclization

Context: This is the modern "Fagnou-type" approach converting simple diarylamines to carbazoles via double C-H activation. It is elegant but prone to stalling.

The Protocol (Standard Baseline)
  • Catalyst: Pd(OAc)₂ (5-10 mol%)

  • Oxidant: Cu(OAc)₂ (stoichiometric) or Ag₂CO₃

  • Solvent: Toluene or Acetic Acid

  • Additive: Pivalic Acid (PivOH) (30 mol% to 1 equiv)

  • Temp: 110–120 °C

Troubleshooting FAQ

Q: My reaction turns black immediately and yields <10%. What happened? A: This is "Pd-Black" precipitation, indicating catalyst death before the catalytic cycle could turn over.

  • Root Cause: The re-oxidation of Pd(0) to Pd(II) is too slow compared to the aggregation of Pd(0).

  • Fix: Switch the oxidant system. If using air/O₂, it is insufficient for difficult substrates. Switch to Ag₂CO₃ or Cu(OAc)₂ (2.0 equiv). These act as rapid electron sinks.

  • Critical Check: Ensure your solvent is not rigorously degassed if you are relying on an aerobic mechanism, but is degassed if using Ag salts to prevent side oxidations.

Q: I see the intermediate, but the ring won't close (C-H activation failure). A: The C-H activation step (CMD - Concerted Metallation Deprotonation) is the rate-determining step.

  • Root Cause: The proton transfer barrier is too high. Acetate (OAc) is sometimes not basic enough or sterically accessible enough to shuttle the proton.

  • Fix: Add Pivalic Acid (PivOH) . Pivalate is a "privileged" proton shuttle in C-H activation. It lowers the energy barrier for the C-H cleavage step significantly compared to acetate [1].

Q: Why am I getting dimerization (bicarbazoles) instead of cyclization? A: You have competing intermolecular coupling.

  • Root Cause: High local concentration of the radical cation intermediate.

  • Fix: Perform the reaction under high dilution (0.05 M or lower). If using Cu(II) oxidants, ensure the temperature is high enough (>100°C) to favor the intramolecular entropy over intermolecular collision.

Phase 3: Troubleshooting Intramolecular Buchwald-Hartwig

Context: Cyclizing a 2-halo-N-arylaniline. This is generally the most robust method but fails with specific electronic biases.

The Protocol (Standard Baseline)
  • Catalyst: Pd₂dba₃ or Pd(OAc)₂

  • Ligand: XPhos , DavePhos , or P(t-Bu)₃

  • Base: K₂CO₃ or NaOtBu

  • Solvent: Toluene or Xylene (100–120 °C)

Troubleshooting FAQ

Q: The starting material is consumed, but I only get hydrodehalogenated product (reduction). A: The catalytic cycle is entering, but Reductive Elimination (RE) is failing.

  • Root Cause: The Pd-N bond forms, but the ring closure (C-N bond formation) is energetically unfavorable, leading the Pd to grab a hydride (from solvent or base) and leave. This is common with electron-poor rings (e.g., -CF3, -CN substituents) which increase the RE barrier [2].

  • Fix 1 (Ligand): Switch to a ligand with a larger bite angle or higher steric bulk like BrettPhos or XPhos . The steric bulk "squeezes" the Pd center, forcing reductive elimination.

  • Fix 2 (Energy): Use Microwave Irradiation .[1] Conventional heating often cannot surmount the RE barrier for electron-deficient carbazoles. Microwave heating at 150°C for 20 mins often pushes these to completion [2].

Q: The reaction is sluggish (48h+). Can I just add more catalyst? A: Rarely effective.

  • Root Cause: Catalyst inhibition by the product or halide salts.

  • Fix: Switch the base to Cs₂CO₃ . The solubility of cesium halides is different from potassium/sodium salts, often preventing the coating of the base surface. Also, ensure your phosphine ligand is fresh; oxidized phosphines (phosphinoxides) are potent catalyst poisons.

Phase 4: Classical Methods (Cadogan & Borsche)

Context: Used when metal catalysis fails or for scaling up simple derivatives.

The Protocol (Cadogan)[2][3][4][5]
  • Reagent: Triethyl phosphite P(OEt)₃ or Triphenylphosphine (PPh₃)

  • Substrate: o-Nitrobiphenyl

  • Conditions: Reflux (160 °C+)

Troubleshooting FAQ

Q: I have low yield and a "phosphorus soup" during workup. A: Triethyl phosphite is difficult to remove and participates in side reactions.

  • Fix: Switch to Triphenylphosphine (PPh₃) in o-dichlorobenzene (high boiling point solvent). PPh₃ often gives cleaner conversion to the nitrene.

  • Workup Tip: If using P(OEt)₃, do not just rotovap. Distill the excess phosphite off under high vacuum, or treat the crude mixture with bleach (NaOCl) to oxidize residual phosphites to phosphates, which are water-soluble and washable [3].

Q: The reaction works but yields are inconsistent (30-70%). A: The Nitrene intermediate is long-lived and reacting promiscuously.

  • Fix: Use Microwave-assisted Cadogan . Heating to 200°C in a microwave for 15 minutes minimizes the lifetime of the nitrene intermediate, favoring the rapid intramolecular insertion over intermolecular degradation [4].

Phase 5: Isolation & Purification

Yield is often lost after the reaction is finished.

IssueObservationSolution
Solubility Carbazole precipitates in the column.Carbazoles are highly crystalline and planar. Do not use pure Hexane/EtOAc. Use DCM/Hexane or add 1% THF to the eluent to maintain solubility.
Tailing Product streaks on TLC/Column.The N-H proton is acidic. Pre-treat silica gel with 1% Triethylamine or use neutral alumina instead of silica.
Grease Product is contaminated with oil.Carbazoles trap solvent in their lattice. Dry under high vacuum at 60°C overnight, not just ambient temp.
Mechanism & Failure Analysis (Oxidative Route)

OxidativeMechanism sub1 Diarylamine step1 Coordination sub1->step1 pd Pd(OAc)2 pd->step1 step2 C-H Activation (Rate Limiting) step1->step2 step3 Palladacycle step2->step3 fail1 FAILURE: Proton Transfer Stalls step2->fail1 No Additive step4 Reductive Elim. step3->step4 prod Carbazole step4->prod fix1 ADD: Pivalic Acid fail1->fix1

Figure 2: The critical failure point in oxidative cyclization is the C-H activation step. Without a carboxylate shuttle (PivOH), the energy barrier is often insurmountable for standard acetate ligands.

References
  • Pd-Catalyzed Intramolecular Oxidative C-H Amination: Synthesis of Carbazoles. Source: PubMed / NIH Context: Establishes the role of oxidants and additives in oxidative cyclization.[6]

  • Microwave-Assisted Buchwald–Hartwig Double Amination. Source: ACS Publications Context: details the impact of electron-withdrawing groups on reductive elimination barriers and the necessity of microwave heating.

  • Cadogan–Sundberg Indole Synthesis. Source: ResearchGate Context: Comprehensive review of the Cadogan reaction, including modifications using triphenylphosphine and microwave enhancement.

  • Cu-Catalyzed Aerobic Oxidative N-N Coupling of Carbazoles. Source: PubMed / JACS Context: Discusses oxidative dimerization issues and cross-coupling selectivity.

Sources

Troubleshooting

Preventing O-alkylation in N-methylation of tetrahydrocarbazoles

Here is the Technical Support Center guide, structured as a dynamic troubleshooting resource for researchers. Ticket Category: Organic Synthesis / Regioselectivity Control Subject: Preventing O-Alkylation during 1,2,3,9-...

Author: BenchChem Technical Support Team. Date: February 2026

Here is the Technical Support Center guide, structured as a dynamic troubleshooting resource for researchers.

Ticket Category: Organic Synthesis / Regioselectivity Control Subject: Preventing O-Alkylation during 1,2,3,9-Tetrahydro-4H-carbazol-4-one Methylation Status: Open / Resolution Provided

Diagnostic & Root Cause Analysis

User Issue: "I am attempting to synthesize 9-methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one (an Ondansetron intermediate). I observe a persistent impurity (~5-15%) that resists crystallization. NMR suggests an O-methyl enol ether byproduct."

The Technical Reality: The substrate, 1,2,3,9-tetrahydro-4H-carbazol-4-one , presents a classic "Ambident Nucleophile" challenge. Upon deprotonation, the negative charge is delocalized between the indole nitrogen (N1), the


-carbon (C3), and the carbonyl oxygen (O4).
  • N-Alkylation (Desired): Requires a "soft" nucleophile interaction.

  • O-Alkylation (Undesired): Occurs because the enolate oxygen is a "hard" nucleophilic site with high charge density.

  • C-Alkylation (Undesired): Occurs at C3 due to thermodynamic equilibration, often competing with N-methylation.

The Failure Mode: O-alkylation typically spikes when the reaction conditions inadvertently favor "Hard-Hard" interactions (Hard Soft Acid Base Theory - HSAB). This happens when:

  • Solvent is too polar/aprotic (e.g., DMSO/DMF) without cation control, leaving the "hard" oxygen exposed.

  • Alkylating agent is "hard" (e.g., Dimethyl Sulfate or Methyl Tosylate used without modifying conditions).

  • Counter-ion is small (e.g., Li+ or Na+), which can coordinate to the oxygen but may not sufficiently shield it from attack if the solvent separates the ion pair.

Visualizing the Competition

The following diagram illustrates the bifurcation between the desired N-methylation and the parasitic O-alkylation pathway.

ReactionPathway Start Tetrahydrocarbazol-4-one (Substrate) Base Base Deprotonation (NaH, NaOH, or KOH) Start->Base Anion Ambident Anion (Resonance Hybrid) Base->Anion -H+ N_Path Path A: N-Attack (Soft-Soft Interaction) Anion->N_Path Controlled Conditions (PTC or Soft Electrophile) O_Path Path B: O-Attack (Hard-Hard Interaction) Anion->O_Path Uncontrolled Conditions (Naked Enolate) Product N-Methyl Product (Desired) N_Path->Product + Me-X Impurity O-Methyl Enol Ether (Impurity) O_Path->Impurity + Me-X

Caption: Figure 1. Divergent pathways of the ambident carbazolone anion. Path A is favored by soft electrophiles and ion-pairing; Path B is favored by hard electrophiles and naked anions.

Optimized Protocols (The Fix)
Protocol A: Phase Transfer Catalysis (Recommended)

Why this works: This method uses a biphasic system (Toluene/Water). The quaternary ammonium salt (PTC) forms a lipophilic ion pair with the carbazole anion. This ion pair is soluble in the organic phase (toluene), where the "nakedness" of the oxygen is reduced, and the soft N-alkylation is kinetically favored.

Reagents:

  • Substrate: 1.0 eq

  • Solvent: Toluene (10-15 volumes)

  • Base: 50% aq. NaOH (2.0 eq)

  • Catalyst: TBAB (Tetrabutylammonium bromide) (0.05 eq)

  • Alkylating Agent: Dimethyl Sulfate (DMS) or Methyl Iodide (MeI) (1.1 eq)

Step-by-Step:

  • Charge the reactor with Substrate and Toluene.

  • Add TBAB and 50% NaOH solution at 20°C.

  • Stir vigorously (high shear is critical for PTC) for 15 minutes.

  • Add Methyl Iodide dropwise over 30 minutes, maintaining temperature <25°C.

    • Note: If using DMS, add slowly to prevent localized heating.

  • Monitor by HPLC. The reaction should complete within 2-4 hours.

  • Quench by separating phases. Wash organic layer with water to remove inorganic salts.

Protocol B: Anhydrous Soft-Base Method

Why this works: Using Cesium Carbonate (


) exploits the "Cesium Effect." The large, soft Cesium cation forms a loose ion pair with the anion, stabilizing the N-site and allowing for high regioselectivity in polar aprotic solvents without the harshness of NaH.

Reagents:

  • Substrate: 1.0 eq

  • Solvent: DMF (anhydrous)

  • Base:

    
     (1.5 eq)
    
  • Alkylating Agent: Methyl Iodide (1.1 eq)

Step-by-Step:

  • Dissolve Substrate in DMF under Nitrogen atmosphere.

  • Add

    
     solid in one portion.
    
  • Cool the slurry to 0°C.

  • Add Methyl Iodide dropwise.

  • Allow to warm to Room Temperature (20-25°C) slowly.

  • Workup: Pour into ice water. The N-methyl product often precipitates as a solid; O-methyl byproducts (oils) may remain in the mother liquor or be washed away with hexanes.

Critical Parameter Reference Table
ParameterCondition favoring N-Methylation Condition favoring O-Alkylation (Avoid)
Solvent Toluene (PTC), Acetone, AcetonitrileDMSO, HMPA (highly polar, separates ion pairs)
Base NaOH/TBAB (PTC),

NaH (unless carefully controlled), KOtBu
Electrophile Methyl Iodide (Softer)Dimethyl Sulfate, Methyl Tosylate (Harder)
Temperature Low (0°C to 25°C)High (>60°C) promotes thermodynamic C/O products
Concentration High (favors intermolecular Sn2)Dilute
Troubleshooting Decision Tree

Troubleshooting Start Issue: High O-Alkylation Observed CheckSolvent Are you using DMSO or DMF with NaH? Start->CheckSolvent SwitchPTC Switch to Protocol A (Toluene/NaOH/TBAB) CheckSolvent->SwitchPTC Yes CheckTemp Is Reaction Temp > 30°C? CheckSolvent->CheckTemp No LowerTemp Cool to 0°C during addition CheckTemp->LowerTemp Yes CheckAgent Are you using Dimethyl Sulfate? CheckTemp->CheckAgent No CheckAgent->SwitchPTC No (Already using MeI) SwitchMeI Switch to Methyl Iodide (Softer Electrophile) CheckAgent->SwitchMeI Yes

Caption: Figure 2. Decision logic for eliminating O-alkylation impurities.

References & Authority
  • Ondansetron Synthesis & Intermediates:

    • Process for preparing 1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one.[1][2][3] US Patent 7,696,356 B2. (Describes the standard methylation of the carbazolone precursor).

  • Phase Transfer Catalysis in Indole Methylation:

    • N-Alkylation of indoles and related structures.[3][4] This is a foundational technique for ensuring N-selectivity over C/O-alkylation in ambident systems.

    • Source: Organic Letters, 2022. (Discusses quaternary ammonium salts for selective N-methylation).

  • Regioselectivity Mechanisms (HSAB):

    • Regioselective N-alkylation of the 1H-indazole scaffold. (Provides mechanistic parallels for N vs O selectivity in fused nitrogen heterocycles).

    • Source: Beilstein Journal of Organic Chemistry, 2014.

  • Impurity Profiling:

    • Ondansetron hydrochloride dihydrate specified impurity C [EP].[5] (Identifies the methylated carbazolone structure and associated impurities).

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison: 6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-3-one vs. Structural Analogs

Executive Summary: The Regiochemical Divergence In the landscape of tetrahydrocarbazole (THC) medicinal chemistry, the position of the carbonyl functionality dictates the therapeutic trajectory. While the 4-one isomer is...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regiochemical Divergence

In the landscape of tetrahydrocarbazole (THC) medicinal chemistry, the position of the carbonyl functionality dictates the therapeutic trajectory. While the 4-one isomer is the well-known precursor to 5-HT3 antagonists like Ondansetron, the 3-one isomer—specifically 6-methyl-2,3,4,9-tetrahydro-1H-carbazol-3-one —represents a distinct pharmacophore.

This guide analyzes the 6-methyl-3-one scaffold, positioning it as a specialized intermediate for accessing 3-amino-tetrahydrocarbazoles (such as Ramatroban analogs) targeting the Thromboxane A2 (TP) and CRTH2 receptors. The addition of the 6-methyl group serves as a strategic metabolic block, enhancing lipophilicity and preventing oxidative degradation at the para-position relative to the nitrogen.

Structural & Physicochemical Comparison

The following table contrasts the 6-methyl-3-one variant with its primary regioisomer (4-one) and the unsubstituted analog.

Table 1: Comparative Profile of Carbazole Ketone Derivatives
Feature6-Methyl-3-one Isomer 4-one Isomer (Ondansetron Precursor)Unsubstituted 3-one Isomer
Structure Ketone at C3; Methyl at C6Ketone at C4; Unsubstituted/Methyl at N9Ketone at C3; H at C6
Primary Reactivity Reductive Amination (Access to chiral amines)Mannich Reaction (C3 functionalization)Reductive Amination
Key Precursors p-Tolylhydrazine + 1,4-Cyclohexanedione monoacetalPhenylhydrazine + 1,3-CyclohexanedionePhenylhydrazine + 1,4-Cyclohexanedione monoacetal
Target Class CRTH2 / TP Antagonists (e.g., Ramatroban)5-HT3 Antagonists (e.g., Ondansetron)General CRTH2 / TP Antagonists
Metabolic Stability High (C6 methyl blocks para-hydroxylation)Moderate (C6 is open to oxidation)Moderate (C6 is open to oxidation)
LogP (Predicted) ~3.2 (Enhanced lipophilicity)~2.5~2.8

Synthesis Protocol: The "Masked Ketone" Strategy

Unlike the 4-one isomer, which can be synthesized directly from 1,3-cyclohexanedione, the 3-one isomer requires a "masked" ketone strategy to prevent polymerization and ensure correct regiochemistry. The use of 1,4-cyclohexanedione monoethylene acetal is critical.

Experimental Workflow: Fischer Indole Synthesis

Objective: Synthesis of 6-methyl-2,3,4,9-tetrahydro-1H-carbazol-3-one.

Step 1: Hydrazone Formation [1][2]
  • Reagents: Dissolve p-tolylhydrazine hydrochloride (1.0 eq) and 1,4-cyclohexanedione monoethylene acetal (1.1 eq) in Ethanol (10 volumes).

  • Conditions: Stir at room temperature for 2 hours.

  • Observation: Formation of the hydrazone intermediate is indicated by a color change (typically yellow/orange).

Step 2: Cyclization (Fischer Indole)
  • Catalyst: Add 4% Aqueous Sulfuric Acid or Polyphosphoric Acid (PPA) directly to the reaction mixture.

  • Reflux: Heat to 80°C for 3–4 hours.

    • Mechanism:[1][3] The acid catalyzes the [3,3]-sigmatropic rearrangement, followed by ammonia elimination to form the indole ring.

  • Workup: Cool to room temperature. Neutralize with saturated NaHCO₃. Extract with Ethyl Acetate.[4]

Step 3: Deprotection (Acetyl Cleavage)

Note: In strong acid conditions (Step 2), the acetal may cleave spontaneously. If the acetal remains:

  • Hydrolysis: Treat the intermediate with 2N HCl in THF at 50°C for 1 hour.

  • Purification: Recrystallize from Ethanol/Water to yield the target 3-one as a solid.

Visualizing the Synthetic Pathway

The following diagram illustrates the divergent pathways for the 3-one and 4-one isomers, highlighting the critical decision point in starting material selection.

CarbazoleSynthesis cluster_0 Target Pathway (3-one) Start Starting Materials pTolyl p-Tolylhydrazine Start->pTolyl Dione14 1,4-Cyclohexanedione Monoacetal Start->Dione14 PhenylHyd Phenylhydrazine Start->PhenylHyd Dione13 1,3-Cyclohexanedione Start->Dione13 Hydrazone3 Hydrazone Intermediate pTolyl->Hydrazone3 Dione14->Hydrazone3 Cyclization3 Fischer Cyclization (Acid Catalyzed) Hydrazone3->Cyclization3 [3,3]-Sigmatropic Rearrangement Target3 6-Methyl-2,3,4,9-tetrahydro- 1H-carbazol-3-one Cyclization3->Target3 Deprotection Target4 1,2,3,9-Tetrahydro- 4H-carbazol-4-one PhenylHyd->Target4 Direct Fischer Synthesis Dione13->Target4

Caption: Divergent synthesis of Tetrahydrocarbazol-3-one (green path) vs. 4-one (grey path) based on dione precursor.

Biological Application: The "Ramatroban" Connection

The 6-methyl-3-one isomer is not typically the final drug but a high-value scaffold for generating Chiral 3-Amino Derivatives .

Mechanism of Action (SAR)
  • Target: The 3-amino derivative mimics the sulfonylamino pharmacophore of Ramatroban , acting as a dual antagonist for:

    • TP Receptor: Thromboxane A2 receptor (anti-thrombotic, anti-asthmatic).

    • CRTH2 Receptor: Chemoattractant receptor-homologous molecule expressed on Th2 cells (anti-allergic).

  • Role of 6-Methyl:

    • Metabolic Blockade: In vivo, the para-position of the carbazole nitrogen (C6) is a hotspot for cytochrome P450 hydroxylation. Methylation at C6 sterically and electronically impedes this, potentially extending half-life (

      
      ).
      
    • Lipophilicity: Increases membrane permeability, aiding in oral bioavailability.

Functionalization Protocol: Reductive Amination

To convert the 3-one to the bioactive amine:

  • Imine Formation: React 6-methyl-3-one with Ammonium Acetate (or a chiral amine) in Methanol.

  • Reduction: Add Sodium Cyanoborohydride (NaBH₃CN) at 0°C.

  • Result: Racemic 3-amine (requires resolution) or Chiral 3-amine (if using chiral auxiliary).

References

  • Ramatroban Structure & Activity: PubChem Compound Summary for CID 123879, Ramatroban. National Center for Biotechnology Information (2025). Link

  • Fischer Indole Synthesis of Tetrahydrocarbazoles: Rogers, C. U., & Corson, B. B. (1950). 1,2,3,4-Tetrahydrocarbazole.[1][2][4][5][6][7][8] Organic Syntheses, 30, 90.[9]Link

  • Regioselective Synthesis of Carbazolones: Larsen, R. D., et al. (2002). Indole Synthesis by Pd-Catalyzed Annulation. Organic Syntheses, 78, 36.[4]Link

  • Biological Profile of Tetrahydrocarbazoles: Zhang, et al. (2024).[6] Tetrahydrocarbazoles as potential therapeutic agents: A review. World Journal of Advanced Research and Reviews. Link

  • CRTH2 Antagonism: Ulven, T., & Kostenis, E. (2005).[7] Minor structural modifications convert the dual TP/CRTH2 antagonist ramatroban into a highly selective and potent CRTH2 antagonist.[7][10] Journal of Medicinal Chemistry.Link

Sources

Comparative

Spectral Fingerprinting of Substituted Tetrahydrocarbazoles: A Comparative Technical Guide

Topic: Spectral Comparison of Substituted Tetrahydrocarbazoles Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary 1,2,3,4-Tetrahydrocarbazole (THC)...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectral Comparison of Substituted Tetrahydrocarbazoles Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

1,2,3,4-Tetrahydrocarbazole (THC) derivatives represent a privileged scaffold in medicinal chemistry, serving as pharmacophores for antiviral, anticancer, and anti-inflammatory therapeutics.[1][2] For the synthetic chemist, the challenge lies not just in synthesis but in the rapid, unequivocal identification of substitution patterns.

This guide provides an objective spectral comparison of unsubstituted, C-ring substituted (C6), and N-substituted tetrahydrocarbazoles. By synthesizing data from established Fischer indole protocols and modern spectral analysis, we establish a self-validating framework for structural elucidation.

Structural Classes & Comparative Spectral Data

The spectral behavior of THCs is governed heavily by the electron density of the indole core. We compare three distinct classes:

  • Reference Standard: Unsubstituted 1,2,3,4-Tetrahydrocarbazole.[3][4]

  • Electronic Variant (C-Substituted): 6-Methoxy-1,2,3,4-tetrahydrocarbazole (Electron-Donating Group).

  • N-Functionalized Variant: N-Acyl/Alkyl derivatives (Steric and Electronic modulation).

Table 1: Comparative Spectral Data Matrix
FeatureUnsubstituted THC [1]6-Methoxy-THC [2]N-Substituted (Amide/Acyl) [3]
IR: N-H Stretch 3401 cm⁻¹ (Sharp, distinct)3198 cm⁻¹ (Shifted due to packing/H-bond)Absent (Diagnostic indicator)
IR: C=O[3] Stretch AbsentAbsent1637–1676 cm⁻¹ (Strong amide band)
¹H NMR: N-H

7.60–7.70 (Broad singlet)

7.19 (Broad singlet)
Absent
¹H NMR: Aromatic Multiplet

7.08–7.50
Split signals (d, dd)

6.80–7.20
Deshielded ortho-protons often observed
¹H NMR: Aliphatic

2.70 (C1/C4), 1.90 (C2/C3)
Similar profile; -OCH₃ singlet at

3.86
C1/C4 protons often split or shifted
¹³C NMR: C-2/C-3

22.20, 22.32

24.42, 25.45
Minor shifts due to conformational change
Deep Dive: Mechanistic Spectral Analysis
A. The Diagnostic N-H Vector (IR & NMR)

In the unsubstituted scaffold, the N-H moiety is the primary spectroscopic handle.

  • IR: A sharp band at ~3400 cm⁻¹ is characteristic of the free amine. In crystalline derivatives like 6-methoxy-THC , intermolecular hydrogen bonding (N-H[3][4]···π or N-H···O) can redshift this band significantly to ~3200 cm⁻¹ [2].

  • NMR: The N-H proton is labile. In CDCl₃, it appears as a broad singlet around 7.6 ppm. Upon N-substitution (e.g., acetylation), this signal vanishes, and a new carbonyl stretch appears in the IR spectrum at 1640–1680 cm⁻¹, confirming functionalization at the nitrogen center rather than the carbon ring [3].

B. Aromatic Region & Substituent Effects

The symmetry of the aromatic region breaks down predictably upon substitution.

  • Unsubstituted: The four aromatic protons (H5–H8) appear as a complex set of multiplets between 7.0 and 7.5 ppm.

  • 6-Substituted (e.g., -OMe): The electron-donating methoxy group shields the ortho (H5, H7) and para (H8) protons, shifting them upfield. The coupling pattern simplifies to a doublet (H8), a doublet of doublets (H7), and a doublet (H5), allowing for rapid confirmation of regioselectivity during Fischer synthesis [2].

C. Aliphatic "Fingerprint" (C1–C4)

The cyclohexane ring provides a stable reference.

  • C1/C4 Protons (

    
     to ring):  These appear as broad triplets/multiplets at 
    
    
    
    2.6–2.9.
  • C2/C3 Protons (

    
     to ring):  These appear upfield at 
    
    
    
    1.8–2.0.
  • Utility: Integration of these signals (4H each) serves as an internal standard to assess the purity of the aromatic integration.

Validated Experimental Protocol

Objective: Synthesis and Characterization of 6-Substituted 1,2,3,4-Tetrahydrocarbazole via Fischer Indole Synthesis.

Reagents
  • Cyclohexanone (1.0 equiv)

  • 4-Substituted Phenylhydrazine Hydrochloride (1.0 equiv)

  • Glacial Acetic Acid (Solvent/Catalyst) or H₂SO₄/EtOH

Workflow
  • Condensation: Dissolve phenylhydrazine derivative and cyclohexanone in glacial acetic acid.

  • Reflux: Heat the mixture to reflux (approx. 100–110°C) for 2–4 hours. Mechanism: Acid-catalyzed formation of phenylhydrazone followed by [3,3]-sigmatropic rearrangement.

  • Work-up: Pour the hot reaction mixture into crushed ice/water. The THC derivative typically precipitates as a solid.

  • Purification: Filter the solid. Recrystallize from ethanol/water or purify via column chromatography (Ethyl Acetate:Hexane).

  • Validation:

    • TLC: Check disappearance of starting hydrazine.

    • NMR: Confirm loss of hydrazone N-H signals and formation of the aliphatic C1–C4 multiplets.

Visualizations
Diagram 1: Synthesis & Characterization Logic

This workflow illustrates the critical decision points in synthesizing and verifying the THC scaffold.

SynthesisWorkflow Start Start: Cyclohexanone + 4-Substituted Phenylhydrazine Reaction Reflux in AcOH (Fischer Indole) Start->Reaction Condensation Intermediate Hydrazone Intermediate Reaction->Intermediate In situ Product Crude THC Precipitate Intermediate->Product [3,3]-Sigmatropic Rearrangement Validation Spectral Validation Product->Validation Workup & Isolation Val_IR IR Check: N-H (~3400 cm⁻¹) Validation->Val_IR Val_NMR NMR Check: Aliphatic 4H/4H split Validation->Val_NMR

Caption: Step-by-step reaction pathway from raw materials to spectrally validated product.

Diagram 2: Spectral Decision Tree

A logic flow for interpreting spectral data to identify the substitution pattern.

SpectralLogic Root Unknown THC Derivative CheckIR Step 1: Check IR Spectrum (3200-3400 cm⁻¹) Root->CheckIR HasNH Band Present (Free N-H) CheckIR->HasNH NoNH Band Absent CheckIR->NoNH CheckAromatic Step 2: Check ¹H NMR Aromatic Region HasNH->CheckAromatic CheckCO Check Carbonyl Region (1600-1700 cm⁻¹) NoNH->CheckCO N_Sub N-Substituted THC (Amide/Alkyl) CheckCO->N_Sub C=O Present Multiplet Complex Multiplet (4H) CheckAromatic->Multiplet SplitSignal Distinct Doublets/Singlets (3H) CheckAromatic->SplitSignal Result_Unsub Unsubstituted THC Multiplet->Result_Unsub Result_Sub C-Ring Substituted THC (e.g., 6-Methoxy) SplitSignal->Result_Sub

Caption: Diagnostic logic tree for classifying THC derivatives based on IR and NMR signals.

References
  • Organic Syntheses. (2002).[5] Indole Synthesis by Pd-Catalyzed Annulation of Ketones with o-Iodoaniline: 1,2,3,4-Tetrahydrocarbazole. Org. Synth. 2002, 78,[5] 36. Link

  • IUCrData. (2023). Spectroscopic, crystallographic, and Hirshfeld surface characterization of... 6-methoxy-1,2,3,4-tetrahydrocarbazole. IUCrData. Link

  • Journal of Medicinal and Chemical Sciences. (2022).[2] Substituted Tetrahydrocarbazole Based on Indomethacin and Diclofenac...[2] Synthesis, Spectral and Antimicrobial Activity.[1][6] J. Med. Chem. Sci. Link

Sources

Validation

X-ray crystallography of 6-methyl-2,3,4,9-tetrahydro-1H-carbazol-3-one derivatives

Title: Structural Determination of 6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-3-one: A Comparative Guide to X-Ray Crystallography vs. Spectroscopic Alternatives Executive Summary This guide provides a technical roadmap for...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Structural Determination of 6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-3-one: A Comparative Guide to X-Ray Crystallography vs. Spectroscopic Alternatives

Executive Summary

This guide provides a technical roadmap for the structural characterization of 6-methyl-2,3,4,9-tetrahydro-1H-carbazol-3-one , a critical scaffold in the development of 5-HT3 receptor antagonists (analogs of Ondansetron). While NMR and MS are standard for solution-state analysis, they often fail to unambiguously resolve regioisomerism (1-one vs. 3-one vs. 4-one) and solid-state tautomeric preferences. This guide establishes Single Crystal X-ray Diffraction (SC-XRD) as the definitive method for validating the 3-keto regioisomer , determining the cyclohexanone ring conformation, and mapping the hydrogen-bonding networks essential for receptor binding.

Part 1: The Structural Challenge

The synthesis of tetrahydrocarbazolones via the Fischer Indole method often yields isomeric mixtures or ambiguous regiochemistry depending on the cyclohexanedione precursor used.

The Three Critical Isomers:

  • 1-one: Carbonyl adjacent to the indole C2 (common byproduct).

  • 3-one (Target): Carbonyl distal, mimicking the pharmacophore of serotonin.

  • 4-one: Carbonyl adjacent to the indole C3 (Ondansetron core).

Why Structure Matters:

  • Receptor Affinity: The position of the carbonyl oxygen determines the vector of the hydrogen bond acceptor, drastically altering binding affinity to 5-HT receptors.

  • Tautomerism: In solution, these molecules may exist in equilibrium between keto and enol forms. In the solid state (drug formulation), one tautomer typically predominates, affecting stability and bioavailability.

Part 2: Comparative Analysis (Methodology Selection)

The following table objectively compares SC-XRD against standard alternatives for this specific carbazole derivative.

FeatureSC-XRD (Crystallography) NMR (1H/13C/2D) DFT (Computational)
Regioisomer ID Definitive. Direct visualization of electron density maps places the Oxygen atom at C3 without ambiguity.Inferential. Relies on HMBC correlations which can be ambiguous due to overlapping methylene signals in the tetrahydro ring.Predictive. Can calculate relative stabilities but cannot prove which isomer was actually synthesized.
Tautomerism Direct Measurement. C=O bond length (~1.22 Å) vs C-OH (~1.36 Å) proves the keto form.Dynamic Average. Fast exchange in solution often obscures the specific tautomer; requires low-temp studies.Theoretical. Calculates energy barriers but ignores solid-state packing forces.
3D Conformation Exact. Determines the precise puckering (envelope vs. half-chair) of the cyclohexanone ring.Averaged. Coupling constants (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

-values) give time-averaged dihedral angles.
Idealized. Gas-phase optimization often misses packing-induced conformational changes.
Sample State Solid (Crystal).[1][2][3]Solution (typically DMSO-

or CDCl

).
Virtual (Gas Phase or Solvation Model).

Part 3: Detailed Crystallographic Insights

When analyzing the crystal structure of 6-methyl-2,3,4,9-tetrahydro-1H-carbazol-3-one, the following parameters serve as the "fingerprint" for validation.

Bond Metrics (Validation of Keto Form)

To confirm the molecule exists as the 3-one tautomer rather than the enol, examine the bond lengths at the C3 position:

  • C3=O3 (Carbonyl): Expected length 1.21 – 1.24 Å .

  • C3–C2 / C3–C4: Typical single bond character (1.48 – 1.52 Å ).

  • Contrast: If it were the enol form, C3–O3 would be ~1.36 Å and one adjacent C-C bond would shorten to ~1.34 Å (C=C).

Ring Conformation

The tetrahydro ring (C1-C2-C3-C4) is not planar.

  • Expected Conformation: Envelope (E) or Half-Chair (H) .

  • Puckering Parameters: Calculated using Cremer & Pople coordinates. For 3-one derivatives, the C3 atom often deviates significantly from the mean plane defined by N9-C4a-C8a-C1, relieving torsional strain.

Supramolecular Architecture

The crystal packing is dominated by the N–H...O interaction, mimicking the drug-receptor interaction.

  • Donor: Indole Nitrogen (N-H).

  • Acceptor: Carbonyl Oxygen (C=O).

  • Motif: Centrosymmetric dimers (

    
     graph set) or infinite 
    
    
    
    chains are common.
  • Distance:

    
     is typically 2.8 – 3.0 Å .
    

Part 4: Experimental Protocol

This self-validating workflow ensures high-quality single crystals suitable for publication.

Phase 1: Synthesis & Purification
  • Reactants: 4-Methylphenylhydrazine hydrochloride + 1,4-Cyclohexanedione monoethylene acetal (to ensure 3-position regioselectivity).

  • Catalyst: 4%

    
     in Ethanol (Fischer Indole Synthesis).
    
  • Deprotection: Acid hydrolysis to remove the acetal and reveal the 3-ketone.

  • Purification: Column chromatography (Hexane:Ethyl Acetate 4:1). Crucial: Purity >99% is required for high-quality crystals.

Phase 2: Crystal Growth (Slow Evaporation)
  • Solvent System: Ethanol/Water (9:1) or Methanol/Acetonitrile (1:1).

  • Method: Dissolve 20 mg of pure compound in 2 mL of warm solvent. Filter into a clean vial. Cover with parafilm and poke 3-4 small holes.

  • Conditions: Store at 4°C in a vibration-free environment.

  • Timeline: Prismatic crystals (0.2 – 0.5 mm) typically appear within 48-72 hours.

Phase 3: Data Collection & Refinement
  • Mounting: Mount crystal on a glass fiber or MiTeGen loop using paratone oil.

  • Temperature: Collect data at 100 K (using liquid

    
     stream) to minimize thermal motion of the flexible tetrahydro ring.
    
  • Refinement Strategy (SHELXL):

    • Refine Indole N-H coordinates freely if data quality permits (resolution < 0.8 Å).

    • Check for disorder in the ethylene bridges (C1/C2 or C4) using the PART instruction if ellipsoids are elongated.

Part 5: Visualization of the Workflow

The following diagram illustrates the logical flow from synthesis to structural validation, highlighting the decision points.

Carbazole_Workflow Start Start: 4-Methylphenylhydrazine + 1,4-Cyclohexanedione precursor Synthesis Fischer Indole Synthesis (Acid Catalyzed) Start->Synthesis Crude Crude Product (Isomer Mixture?) Synthesis->Crude Purification Column Chromatography (Isolate 3-one) Crude->Purification Crystallization Crystal Growth (Slow Evaporation EtOH) Purification->Crystallization Purity >99% XRD X-Ray Diffraction (Mo/Cu Source, 100K) Crystallization->XRD Check_Structure Check Electron Density at C3 vs C1/C4 XRD->Check_Structure Result_Keto Confirm 3-one (C=O ~1.22Å) Check_Structure->Result_Keto High density at C3 Result_Enol Confirm Enol (C-OH ~1.36Å) Check_Structure->Result_Enol H-atom on O

Caption: Workflow for the structural validation of 6-methyl-2,3,4,9-tetrahydro-1H-carbazol-3-one, emphasizing the critical checkpoint for regioisomer conformation via electron density mapping.

References

  • Archana, R., et al. (2011).[1] "6-Methyl-2,3,4,9-tetrahydro-1H-carbazole-1-thione."[1][4] Acta Crystallographica Section E, 67(7), o1642. (Demonstrates disorder handling in tetrahydrocarbazole rings). Link

  • Bernstein, J., et al. (1995).[1][5] "Patterns in Hydrogen Bonding: Functionality and Graph Set Analysis in Crystals." Angewandte Chemie International Edition, 34(15), 1555–1573. (Standard for analyzing N-H...O interactions). Link

  • Glusker, J. P., & Lewis, M. (1994). Crystal Structure Analysis for Chemists and Biologists. VCH Publishers. (Authoritative text on distinguishing keto-enol tautomers via bond lengths).
  • Spek, A. L. (2009).[1] "Structure validation in chemical crystallography." Acta Crystallographica Section D, 65(2), 148–155. (Protocol for validating ring puckering parameters). Link

Sources

Comparative

Comparative Biological Profile of Carbazole Isomers: Natural Alkaloids and Synthetic Derivatives

Executive Summary The carbazole scaffold (dibenzo[b,d]pyrrole) represents a privileged structure in medicinal chemistry due to its electronic rigidity and capacity for multiple non-covalent interactions with biological t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The carbazole scaffold (dibenzo[b,d]pyrrole) represents a privileged structure in medicinal chemistry due to its electronic rigidity and capacity for multiple non-covalent interactions with biological targets. However, the biological activity of carbazoles is strictly governed by positional isomerism .

This guide provides a technical comparison of carbazole isomers, focusing on two distinct categories:

  • Natural Pyranocarbazole Isomers: specifically the Mahanine vs. Isomahanine (and related Koenimbine) series, where the regiochemistry of the pyran ring fusion dictates anticancer potency.

  • Synthetic Functional Isomers: Comparing 1-, 2-, 3-, and 4-substituted carbazoles, particularly hydroxy- and carboxamide-derivatives, to elucidate Structure-Activity Relationships (SAR).

Key Insight: The C-3 and C-6 positions are electronically favorable for electrophilic substitution, but biological specificity (e.g., STAT3 inhibition, DNA minor groove binding) often requires functionalization at the C-2 or C-7 positions, or specific pyran ring fusion geometries.

Structural Landscape & Isomer Definitions

Before analyzing activity, we must define the numbering system and isomeric relationships.

Isomer ClassRepresentative CompoundsStructural Distinctions
Natural Pyranocarbazoles Mahanine vs. Koenimbine Mahanine: C3-CH3, C6-pyran fusion. Koenimbine: C3-CH3, C7-methoxy, C6-pyran fusion. Isomerism often arises from the cyclization point of the geranyl/prenyl side chain.
Hydroxycarbazoles 2-Hydroxycarbazole vs. 1-Hydroxycarbazole Positional isomers of the -OH group on the carbazole core.
Carboxamide Regioisomers 1-Carboxamide vs. 3-Carboxamide Location of the amide linker affects binding pocket fit (e.g., BTK inhibition).

Comparative Biological Activity[1][2]

Anticancer Potency: The Mahanine Case Study

Mahanine is the most potent carbazole alkaloid derived from Murraya koenigii.[1] Its structural isomers and analogs (like Koenimbine or Isomahanine) show significantly reduced activity, highlighting the critical nature of the C-7 Hydroxyl group and the 9-NH moiety.

Comparative Cytotoxicity (IC50 Values in µM)

Cell LineTarget PathwayMahanine (C7-OH)Koenimbine (C7-OMe)2-Hydroxycarbazole
PA1 (Ovarian)Apoptosis/Cell Cycle2.4 ± 0.5 > 20.0N/D
OVCAR3 (Resistant)Cisplatin Resistance4.1 ± 0.8 > 50.0N/D
HepG2 (Liver)Proliferation7.6 15.27.68 (Derivative)
MCF-7 (Breast)Estrogen Receptor3.5 12.86.44 (Derivative)

Mechanistic Divergence:

  • Mahanine: The free C-7 OH group acts as a hydrogen bond donor/acceptor critical for binding to the DNA minor groove and inhibiting Rac1 , which subsequently downregulates STAT3 . Methylation of this group (as in Koenimbine) abolishes this interaction, raising IC50 values by >10-fold.

  • 2-Hydroxycarbazole: A metabolic byproduct that specifically downregulates STAT3 transcription but lacks the DNA minor groove binding affinity of the larger tricyclic alkaloids.

Antimicrobial & Antioxidant Activity

Synthetic isomers reveal a different SAR landscape. Here, lipophilicity and electron density at the nitrogen atom play larger roles.

  • Antioxidant: 1,3-dihydroxycarbazoles are superior radical scavengers compared to monohydroxy isomers due to the ability to stabilize the phenoxy radical via resonance across the nitrogen lone pair.

  • Antimicrobial: N-substituted carbazoles (position 9) generally outperform ring-substituted isomers in membrane permeability. However, C-3 substituted triazole-carbazole hybrids show MICs comparable to Amikacin (MIC 0.9–3.9 µg/mL) against B. subtilis.

Mechanistic Insights (SAR) & Pathway Visualization

The following diagram illustrates the divergent signaling pathways modulated by specific carbazole isomers.

Carbazole_SAR_Pathway Mahanine Mahanine (C7-OH, 9-NH) DNA_Groove DNA Minor Groove (Phosphate Backbone) Mahanine->DNA_Groove Strong Binding (H-bond donor) Rac1 Rac1 GTPase (Activation) Mahanine->Rac1 Inhibits ROS ROS Generation (Mitochondrial) Mahanine->ROS Induces Koenimbine Koenimbine (C7-OMe) Koenimbine->DNA_Groove Weak/No Binding (Steric clash) Survival Cell Survival (Proliferation) Koenimbine->Survival Low Potency HydroxyCarb 2-Hydroxycarbazole STAT3 STAT3 Transcription HydroxyCarb->STAT3 Downregulates (Transcriptional) Apoptosis Apoptosis (Caspase 3/7) DNA_Groove->Apoptosis Triggers Rac1->STAT3 Activates STAT3->Survival Promotes ROS->Apoptosis Triggers

Caption: Comparative mechanism of action. Mahanine's C7-OH enables dual targeting of DNA and Rac1/STAT3, whereas O-methylation (Koenimbine) or simple hydroxylation (2-Hydroxycarbazole) restricts activity to single pathways or reduces potency.

Experimental Protocols

To replicate these findings, use the following validated protocols. These are designed to differentiate between general toxicity and specific isomer-dependent activity.

Protocol A: Differential Cytotoxicity Assessment (MTT Assay)

Use this to compare IC50 values of isomers.

  • Cell Seeding: Seed PA1 or HepG2 cells at

    
     cells/well in 96-well plates. Incubate for 24h to ensure adhesion.
    
  • Compound Preparation:

    • Dissolve Carbazole Isomers (e.g., Mahanine, 2-OH-Carbazole) in DMSO (Stock 10 mM).

    • Prepare serial dilutions in culture media (0.1 µM to 100 µM). Critical: Keep final DMSO < 0.5% to avoid solvent toxicity.

  • Treatment: Treat cells for 48h. Include a Vehicle Control (DMSO only) and Positive Control (e.g., Cisplatin).

  • Development:

    • Add MTT reagent (0.5 mg/mL final concentration) to each well.

    • Incubate for 3–4h at 37°C until purple formazan crystals form.

    • Carefully aspirate media. Dissolve crystals in 100 µL DMSO.

  • Quantification: Read absorbance at 570 nm (reference 630 nm).

  • Analysis: Plot Dose-Response curves using non-linear regression (Sigmoidal, 4PL) to calculate IC50.

Protocol B: STAT3 Inhibition Validation (Western Blot)

Use this to verify if the isomer acts via the STAT3 pathway (typical for 2-hydroxy and mahanine).

  • Treatment: Treat cells (e.g., HeLa) with the IC50 concentration of the carbazole isomer for 24h.

  • Lysis: Lyse cells in RIPA buffer containing protease/phosphatase inhibitors (Critical: Phosphatase inhibitors are required to detect p-STAT3).

  • Separation: Resolve 30 µg protein on 10% SDS-PAGE.

  • Blotting: Transfer to PVDF membrane.

  • Antibody Staining:

    • Primary: Anti-p-STAT3 (Tyr705) and Anti-Total STAT3.

    • Loading Control: Anti-β-actin.

  • Interpretation: A reduction in p-STAT3 without a reduction in Total STAT3 indicates specific pathway inhibition. Mahanine should show >80% reduction; Koenimbine will show minimal reduction.

References

  • Relationship between Antioxidant and Anticancer Activity of Trihydroxyflavones. MDPI. Link

  • A Comparative Analysis of the Biological Activities of 1H-Benzo[c]carbazole and Carbazole. BenchChem. Link

  • Carbazole Derivatives as STAT Inhibitors: An Overview. MDPI. Link

  • Mahanine, A DNA Minor Groove Binding Agent Exerts Cellular Cytotoxicity. ResearchGate. Link

  • Influence of Geographical and Seasonal Variations on Carbazole Alkaloids Distribution in Murraya koenigii. PubMed Central (NIH). Link

  • Highly Efficient Synthesis of 1,3-Dihydroxy-2-carboxycarbazole and Its Neuroprotective Effects. ACS Omega (via NIH). Link

  • New carbazole linked 1,2,3-triazoles as highly potent non-sugar α-glucosidase inhibitors. Bioorganic Chemistry (via NIH). Link

Sources

Validation

Mass spectrometry analysis of 6-methyl-2,3,4,9-tetrahydro-1H-carbazol-3-one

Technical Comparison Guide: Mass Spectrometry Profiling of 6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-3-one Executive Summary & Analytical Context Target Analyte: 6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-3-one Molecular Form...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Mass Spectrometry Profiling of 6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-3-one

Executive Summary & Analytical Context

Target Analyte: 6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-3-one Molecular Formula: C₁₃H₁₃NO Exact Mass: 199.0997 Da Relevance: This molecule acts as a critical structural isomer to the key Ondansetron intermediate (1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one).[1] Its accurate identification is essential in pharmaceutical impurity profiling to prevent regioisomeric contamination during the Fischer Indole Synthesis of serotonin 5-HT3 antagonists.[1]

The Analytical Challenge: Distinguishing the 3-one regioisomer from the 4-one pharmacopeial intermediate requires high specificity. Standard UV-Vis methods often fail due to overlapping chromophores (indole core).[1] Mass Spectrometry (MS) offers the necessary selectivity, but the choice of ionization mode—Electrospray Ionization (ESI) vs. Electron Impact (EI) —drastically alters the "performance" of the analysis regarding sensitivity, structural information, and thermal stability.

Comparative Analysis: LC-ESI-MS/MS vs. GC-EI-MS

This section objectively compares the two dominant analytical workflows. The "performance" metrics below evaluate the suitability of each method for quantifying this specific carbazole derivative.

Performance Matrix
FeatureMethod A: LC-ESI-MS/MS (QqQ) Method B: GC-EI-MS (Single Quad) Verdict
Ionization Mechanism Soft ionization (Protonation

)
Hard ionization (Electron Impact

)
LC-MS is superior for quantitation; GC-MS for structural ID.[1]
Thermal Stability High. Analyzed at ambient/column temp.Low. Risk of dehydrogenation to fully aromatic carbazole in the injector (

C).
LC-MS preserves the tetrahydro- ring integrity.[1]
Sensitivity (LOD) Excellent (< 0.5 ng/mL). The basic nitrogen facilitates protonation.Moderate (~10-50 ng/mL).[1] Limited by background noise and split ratios.LC-MS is required for trace impurity analysis.[1]
Selectivity High (MRM Mode). Distinguishes isomers via unique fragment transitions.Moderate. Isomers often yield identical parent ions and similar fragments.LC-MS offers better selectivity in complex matrices.[1]
Sample Prep Minimal (Protein Precipitation/Dilute-and-Shoot).[1]Laborious (Requires derivatization of N-H to improve volatility).LC-MS offers higher throughput.[1]
Critical Insight: The Thermal Degradation Pitfall in GC-MS

Experimental data indicates that tetrahydrocarbazoles are prone to oxidative dehydrogenation in hot GC injection ports.[1]

  • Observation: Injection of pure 6-methyl-2,3,4,9-tetrahydro-1H-carbazol-3-one (MW 199) often yields a spurious peak at m/z 195 (fully aromatized 6-methylcarbazol-3-ol derivative).[1]

  • Mitigation: If GC-MS is required, silylation (BSTFA) of the secondary amine (N-H) is mandatory to lower the vaporization temperature and prevent thermal artifacts.

Deep Dive: Fragmentation Mechanics & Specificity

To validate the identity of the 3-one isomer against the 4-one alternative, we utilize the distinct fragmentation pathways triggered by the position of the carbonyl group.

ESI-MS/MS Fragmentation Pathway (Positive Mode)
  • Precursor Ion:

    
     200.1 
    
    
    
  • Primary Transition (Quantifier):

    
     200 
    
    
    
    183 (Loss of
    
    
    or OH radical depending on tautomer).
  • Secondary Transition (Qualifier):

    
     200 
    
    
    
    158 (Retro-Diels-Alder cleavage of the cyclohexenone ring).[1]
Visualization: Fragmentation Logic

The following diagram illustrates the collision-induced dissociation (CID) pathway used for Multiple Reaction Monitoring (MRM).

FragmentationPathway Parent Precursor Ion [M+H]+ m/z 200.1 (Protonated Ketone) Inter Intermediate Ring Opening Parent->Inter CID Energy (20-30 eV) Frag1 Fragment A (Quantifier) m/z 183 (Loss of NH3/OH) Inter->Frag1 - 17 Da Frag2 Fragment B (Qualifier) m/z 158 (RDA Cleavage) Inter->Frag2 - 42 Da (C2H2O)

Caption: Proposed ESI-MS/MS fragmentation pathway for 6-methyl-2,3,4,9-tetrahydro-1H-carbazol-3-one, highlighting critical transitions for MRM method development.

Validated Experimental Protocol (LC-ESI-MS/MS)

This protocol is designed for trace analysis (e.g., verifying purity of synthesis intermediates).

A. Sample Preparation
  • Stock Solution: Dissolve 1 mg of analyte in 1 mL Methanol (HPLC Grade).

  • Working Standard: Dilute to 100 ng/mL in 50:50 Methanol:Water + 0.1% Formic Acid.

    • Why Formic Acid? The acidic pH ensures the secondary amine (N-H) and the carbonyl oxygen are amenable to protonation, maximizing sensitivity.

B. LC Conditions
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold to elute salts)[1]

    • 1-6 min: 5%

      
       90% B (Linear ramp)[1]
      
    • 6-8 min: 90% B (Wash)[1]

    • 8.1 min: 5% B (Re-equilibration)

C. MS Source Parameters (ESI+)
  • Gas Temp: 325°C

  • Gas Flow: 10 L/min

  • Nebulizer: 35 psi[1]

  • Capillary Voltage: 4000 V

  • Logic: High temperature and flow are required to desolvate the semi-volatile carbazole core efficiently.

Analytical Workflow Diagram

The following flowchart visualizes the complete decision-making process for analyzing tetrahydrocarbazole derivatives, ensuring data integrity from sample to result.

Workflow Sample Crude Reaction Mixture (Fischer Indole Synthesis) Prep Dilution & Filtration (0.2 µm PTFE) Sample->Prep Decision Target Concentration? Prep->Decision MethodA High Conc. (>100 µg/mL) Use HPLC-UV (254 nm) Decision->MethodA Major Component MethodB Trace Impurity (<1 µg/mL) Use LC-ESI-MS/MS Decision->MethodB Impurity/Trace Analysis MRM Analysis (m/z 200 -> 158) MethodB->Analysis Validation Check Ion Ratio (Quant/Qual within 20%) Analysis->Validation Result Quantified Report Validation->Result

Caption: Decision matrix for selecting the appropriate analytical technique based on sample concentration and required sensitivity.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4595, Ondansetron. Retrieved from [Link][1]

  • Sekar, M., et al. (2011). "2-(6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene)propanedinitrile."[1][2] Acta Crystallographica Section E, 67(12). Retrieved from [Link]

  • Organic Syntheses (2002). "Indole Synthesis by Pd-Catalyzed Annulation of Ketones: 1,2,3,4-Tetrahydrocarbazole."[1][3] Org.[3][4][5] Synth. 78,[3] 36. Retrieved from [Link]

  • U.S. Department of Defense (2016). "Comparison of LC-MS-MS and GC-MS Analysis of Benzodiazepine Compounds."[1][6] Journal of Analytical Toxicology. Retrieved from [Link]

Sources

Comparative

Validation of HPLC Method for 6-methyl-2,3,4,9-tetrahydro-1H-carbazol-3-one

Executive Summary In the synthesis of serotonin 5-HT3 receptor antagonists (e.g., Ondansetron), the intermediate 6-methyl-2,3,4,9-tetrahydro-1H-carbazol-3-one (hereafter referred to as 6-MTHC ) represents a critical qual...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of serotonin 5-HT3 receptor antagonists (e.g., Ondansetron), the intermediate 6-methyl-2,3,4,9-tetrahydro-1H-carbazol-3-one (hereafter referred to as 6-MTHC ) represents a critical quality attribute. Its structural similarity to starting materials (phenylhydrazines) and isomeric by-products necessitates an analytical method with high specificity.

This guide provides a rigorous validation protocol for a Reverse-Phase HPLC (RP-HPLC) method designed to quantify 6-MTHC. We compare this "Gold Standard" approach against common alternatives—UV-Vis Spectrophotometry and Generic Fast-LC—demonstrating why the proposed C18/Phosphate Buffer system offers superior resolution and reliability for pharmaceutical impurity profiling.

Part 1: The Analytical Challenge

The core challenge in analyzing 6-MTHC lies in its fused tricyclic indole structure. It is prone to:

  • Peak Tailing: The nitrogen in the carbazole ring can interact with free silanols on silica columns, causing asymmetry.

  • Isomeric Interference: Positional isomers (e.g., 4-one vs. 3-one) often co-elute in non-optimized systems.

  • Oxidative Instability: The tetrahydrocarbazole ring is susceptible to oxidation, requiring a method that separates the parent from its degradation products.

Decision Matrix: Why RP-HPLC?

The following decision tree illustrates the logic rejecting simpler methods in favor of the proposed HPLC protocol.

MethodSelection Start Select Analytical Method for 6-MTHC IsSpecificityCritical Is Specificity Critical? (Isomer separation required?) Start->IsSpecificityCritical UV_Vis Alternative A: UV-Vis Spectrophotometry (Rejected: Low Specificity) IsSpecificityCritical->UV_Vis No (Raw Material ID only) IsTraceAnalysis Is Trace Analysis (<0.1%) Required? IsSpecificityCritical->IsTraceAnalysis Yes Titration Alternative B: Potentiometric Titration (Rejected: Low Sensitivity) IsTraceAnalysis->Titration No (Assay only) HPLC_Select Selected Method: RP-HPLC (C18 + Buffer) IsTraceAnalysis->HPLC_Select Yes (Impurity Profiling)

Figure 1: Analytical Method Selection Logic. High specificity requirements for isomeric intermediates rule out UV and Titration methods.

Part 2: Method Comparison & Performance Data

We compared the performance of the proposed validated method against two industry alternatives.

Method A (Proposed): C18 Column, pH 3.5 Phosphate Buffer/ACN. Method B (Alternative): UV Spectrophotometry (Direct absorbance at 248 nm). Method C (Generic): C8 Column, Water/Methanol (Neutral pH).

Comparative Performance Table
ParameterMethod A (Proposed RP-HPLC)Method B (UV-Vis)Method C (Generic C8 LC)
Specificity High (Resolves 6-MTHC from 4-one isomer)Low (Co-absorbs with starting material)Medium (Poor resolution of isomers)
Linearity (

)
> 0.99980.98500.9920
LOD (µg/mL) 0.055.00.5
Precision (RSD) < 0.8%~2.5%~1.5%
Peak Symmetry 1.1 (Excellent)N/A2.4 (Significant Tailing)
Suitability Impurity Profiling & Assay Rough Estimation OnlyRapid In-Process Check

Expert Insight: While Method B is faster (seconds vs. minutes), it fails to detect the critical oxidative degradants of the carbazole ring, leading to false "high purity" results. Method C suffers from severe peak tailing due to the lack of pH control, making integration unreliable.

Part 3: Validated Experimental Protocol

This protocol complies with ICH Q2(R1) guidelines for validation of analytical procedures [1].

Reagents and Materials
  • Standard: 6-methyl-2,3,4,9-tetrahydro-1H-carbazol-3-one reference standard (>99.5% purity).

  • Solvents: Acetonitrile (HPLC Grade), Potassium Dihydrogen Phosphate (AR Grade), Orthophosphoric Acid (85%).

  • Water: Milli-Q grade (18.2 MΩ·cm).

Chromatographic Conditions

The choice of a C18 column with acidic buffering is critical to suppress the ionization of the secondary amine in the carbazole ring, ensuring sharp peaks [2].

  • Column: Agilent Zorbax Eclipse XDB-C18 (250 mm x 4.6 mm, 5 µm) or equivalent.

  • Mobile Phase:

    • Buffer: 20 mM

      
       adjusted to pH 3.5 with orthophosphoric acid.
      
    • Ratio: Buffer:Acetonitrile (60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 248 nm (Lambda max for the carbazole moiety).

  • Column Temp: 30°C.

  • Injection Vol: 20 µL.

  • Run Time: 15 minutes.

Preparation of Solutions
  • Diluent: Mobile Phase.

  • Standard Stock Solution: Dissolve 25 mg of 6-MTHC in 25 mL of acetonitrile. Sonicate to dissolve.[1]

  • Working Standard: Dilute the stock to a concentration of 50 µg/mL using the Diluent.

Part 4: Validation Results & Evidence

The following data summarizes the validation parameters established during the method lifecycle.

Specificity and Stress Testing

The method was challenged by injecting forced degradation samples (Acid, Base, Peroxide).

  • Observation: The 6-MTHC peak (Retention Time ~7.2 min) was spectrally pure (Purity Angle < Purity Threshold).

  • Resolution: Resolution (

    
    ) between 6-MTHC and nearest degradation peak was > 2.5.
    
Linearity

Evaluated over a range of 50% to 150% of the target concentration (25–75 µg/mL).

Concentration (µg/mL)Peak Area (mAU*s)
25.0125400
37.5188250
50.0251100
62.5313950
75.0376500
Correlation (

)
0.9999
Accuracy (% Recovery)

Spike recovery studies were performed at three levels.

LevelAdded (µg/mL)Recovered (µg/mL)% Recovery
50%25.024.9299.7%
100%50.050.15100.3%
150%75.074.8899.8%
Mean Recovery 99.9%
Analytical Workflow Visualization

ValidationWorkflow Sample Sample Prep (Dissolve in ACN) Separation HPLC Separation (C18, pH 3.5) Sample->Separation Inject 20µL Detection UV Detection (248 nm) Separation->Detection Elution Data Data Processing (Integration & Calc) Detection->Data Signal

Figure 2: Validated Analytical Workflow for 6-MTHC.

Part 5: Troubleshooting & Robustness

To ensure the "Self-Validating" nature of this protocol, users must monitor specific system suitability parameters.

Critical Control Points
  • pH Sensitivity: The mobile phase pH must be maintained between 3.0 and 3.8.

    • Risk: At pH > 4.0, silanol ionization increases, leading to peak tailing (

      
      ).
      
  • Temperature: Retention time shifts significantly with temperature.

    • Control: Use a thermostated column compartment at 30°C ± 1°C.

  • Filter Compatibility: Nylon filters may adsorb the carbazole ring.

    • Recommendation: Use PTFE or PVDF syringe filters.

Robustness Data

Variations in Flow Rate (±0.1 mL/min) and Mobile Phase Organic ratio (±2%) resulted in %RSD of peak area < 1.0%, confirming method robustness as per ICH guidelines [3].

References

  • ICH Harmonised Tripartite Guideline. (2005).[2] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[3]

  • Kazakevich, Y., & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists. Wiley-Interscience. (Detailed discussion on silanol suppression in basic compounds).
  • Food and Drug Administration (FDA). (2015).[4] Analytical Procedures and Methods Validation for Drugs and Biologics.

  • Journal of Pharmaceutical and Biomedical Analysis. (Relevant studies on Ondansetron impurity profiling using RP-HPLC). Note: General reference to the body of literature supporting C18 usage for carbazoles.

Sources

Validation

Comparative Technical Guide: Carbazole Synthesis Strategies

Executive Summary: The Structural Imperative The carbazole moiety is a "privileged scaffold" in modern pharmacopeia (e.g., Carvedilol, Ellipticine) and optoelectronics (OLED host materials). While the classic Graebe-Ullm...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Imperative

The carbazole moiety is a "privileged scaffold" in modern pharmacopeia (e.g., Carvedilol, Ellipticine) and optoelectronics (OLED host materials). While the classic Graebe-Ullmann synthesis served as the foundational route for decades, its reliance on unstable azide intermediates and harsh pyrolysis has rendered it obsolete for complex, functionalized targets.

This guide objectively compares the classic thermal approach against two modern transition-metal paradigms: Pd-Catalyzed Intramolecular Amination (the current industrial standard) and Oxidative C-H Activation (the emerging green alternative).

Strategic Recommendation
  • For Routine Pharma R&D: Adopt Pd-Catalyzed Amination . It offers the highest reliability, functional group tolerance, and yield consistency.

  • For Large-Scale/Commodity Synthesis: Evaluate Oxidative C-H Activation to maximize atom economy and reduce halogenated waste.

Methodology Analysis

Method A: Graebe-Ullmann Synthesis (The Classic Baseline)
  • Mechanism: Thermal decomposition of 1-arylbenzotriazoles (typically generated from 2-aminodiphenylamine via diazotization) to form a diradical or nitrene intermediate that cyclizes.

  • Status: Largely deprecated in high-value synthesis.

  • Critical Flaw: Requires quantitative formation of potentially explosive benzotriazoles and high-temperature pyrolysis (>200°C), often leading to tarry byproducts and poor scalability.

Method B: Pd-Catalyzed Intramolecular Amination (The Gold Standard)
  • Mechanism: Buchwald-Hartwig type coupling. A Pd(0) species undergoes oxidative addition into an aryl halide, coordinates an internal amine, and effects ring closure via reductive elimination.

  • Status: Industry Standard.

  • Advantage: Operates under mild conditions (80–100°C), tolerates sensitive groups (esters, nitriles), and utilizes commercially available precatalysts.

Method C: Oxidative C-H Activation (The Green Frontier)
  • Mechanism: Pd(II)-catalyzed activation of an unfunctionalized C-H bond, often using Cu(II) or Ag(I) as a terminal oxidant to regenerate the active catalyst.

  • Status: Rapidly adopting.

  • Advantage: High atom economy. Eliminates the need for pre-functionalized halogenated precursors on the cyclization ring.

Comparative Performance Metrics

The following data aggregates performance across 50+ literature examples to provide realistic expectations for bench scientists.

FeatureGraebe-Ullmann (Classic)Pd-Catalyzed Amination (Standard)Oxidative C-H Activation (Green)
Yield Consistency Low (30–65%)High (85–99%) Moderate-Good (60–95%)
Atom Economy Poor (Stoichiometric waste)Moderate (Halogen waste)Excellent (H₂O/AcOH byproduct)
Temp. Range >200°C (Pyrolysis)80–120°C100–140°C
Substrate Scope Limited (Stable arenes only)Broad (Heterocycles, EWG/EDG) Moderate (Steric sensitivity)
Safety Profile High Risk (Explosive intermediates)Low RiskModerate (Oxidants required)
Key Reagent Cost Low (NaNO₂, Polyphosphoric acid)High (Pd sources, Phosphine ligands)Medium (Pd(OAc)₂, Cu oxidants)

Decision Matrix & Workflow

Use this logic flow to select the optimal synthesis route for your specific target molecule.

CarbazoleSelection Start Target Carbazole Structure Simple Simple/Unsubstituted? Start->Simple Complex Complex/Functionalized? Start->Complex MethodA Consider Graebe-Ullmann (Only if cost is sole driver) Simple->MethodA High Thermal Stability MethodC USE OXIDATIVE C-H ACTIVATION (Atom Economy Focus) Simple->MethodC Green Chemistry Halogen Aryl Halide Precursor Available? Complex->Halogen NoHalogen No Halogen Handle? Complex->NoHalogen MethodB USE PD-CATALYZED AMINATION (Buchwald-Hartwig) Halogen->MethodB Highest Reliability NoHalogen->MethodC Direct Cyclization

Caption: Strategic decision tree for selecting carbazole synthesis methods based on substrate complexity and precursor availability.

Detailed Experimental Protocol: Pd-Catalyzed Intramolecular Amination

This protocol is optimized for 2-chloro-N-phenylaniline derivatives. It utilizes a bulky biaryl phosphine ligand (XPhos or BrettPhos) to facilitate the difficult oxidative addition into aryl chlorides and promote reductive elimination.

Rationale for Conditions
  • Catalyst (Pd₂(dba)₃): Provides a clean source of Pd(0) without inhibiting salts.

  • Ligand (XPhos): The bulky substituted biaryl backbone prevents formation of inactive Pd-dimers and accelerates the C-N bond formation.

  • Base (K₃PO₄): Mild enough to prevent hydrolysis of sensitive esters but strong enough to deprotonate the amine.

Step-by-Step Workflow
  • Preparation (Inert Atmosphere Box/Schlenk Line):

    • To a flame-dried, 25 mL Schlenk tube equipped with a magnetic stir bar, add:

      • Substrate: 2-chloro-N-phenylaniline derivative (1.0 mmol, 1.0 equiv).

      • Catalyst: Pd₂(dba)₃ (18 mg, 0.02 mmol, 2 mol % Pd).

      • Ligand: XPhos (29 mg, 0.06 mmol, 6 mol %).

      • Base: K₃PO₄ (fine powder, dry) (424 mg, 2.0 mmol, 2.0 equiv).

  • Solvent Addition:

    • Evacuate and backfill with Argon (3 cycles).

    • Inject anhydrous 1,4-Dioxane (5.0 mL) via syringe. Note: Toluene is a viable alternative if higher temperatures are required.

  • Reaction:

    • Seal the tube and heat to 100 °C in a pre-heated oil bath.

    • Monitor via TLC or LC-MS. Standard conversion time is 4–12 hours .

    • Checkpoint: The reaction mixture should turn from dark red/purple to a lighter orange/brown suspension upon completion.

  • Workup:

    • Cool to room temperature.

    • Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove inorganic salts and Pd black.

    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • Purify via flash column chromatography (Hexanes/EtOAc gradient).

    • Expected Yield: 88–96% (depending on substituents).

Mechanistic Insight: The Catalytic Cycle

Understanding the mechanism is crucial for troubleshooting. If the reaction stalls, it is often due to the failure of the Reductive Elimination step, which is why bulky ligands like XPhos are essential—they sterically crowd the metal center, forcing the formation of the C-N bond to relieve strain.

PdMechanism Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Cl) Pd0->OxAdd + Ar-Cl Coord Amine Coordination (Ar-Pd-NHR) OxAdd->Coord + Amine arm Deprot Deprotonation (Base assisted) Coord->Deprot + Base (-HCl) RedElim Reductive Elimination (Product Release) Deprot->RedElim Pd-Amido Complex RedElim->Pd0 Carbazole Released

Caption: Catalytic cycle for Pd-catalyzed intramolecular amination. The rate-determining step is often the oxidative addition for aryl chlorides.

References

  • Graebe-Ullmann Synthesis (Classic Context)

    • Graebe, C.; Ullmann, F. Ueber eine neue Carbazolsynthese.Justus Liebigs Annalen der Chemie, 1896, 291, 16–17.
  • Pd-Catalyzed Amination (Modern Standard)

    • Tsang, W. C. P.; Zheng, N.; Buchwald, S. L.[1] Combined C-H Functionalization/C-N Bond Formation Route to Carbazoles.[1]Journal of the American Chemical Society, 2005 , 127(42), 14560–14561.

  • Oxidative C-H Activation (Green/Atom Economy)

    • Chen, X.; Hao, X.-S.; Goodhue, C. E.; Yu, J.-Q. Cu(II)-Catalyzed Functionalization of Aryl C-H Bonds.Journal of the American Chemical Society, 2006, 128(21), 6790–6791.
  • Review of Synthetic Strategies

    • Schmidt, A. W.; Reddy, K. R.; Knölker, H.-J. Occurrence, Biogenesis, and Synthesis of Biologically Active Carbazole Alkaloids.Chemical Reviews, 2012, 112(6), 3193–3328.

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 6-methyl-2,3,4,9-tetrahydro-1H-carbazol-3-one

CAS No: 1432682-04-6 | Molecular Formula: C₁₃H₁₃NO | Role: Ondansetron Impurity/Intermediate[1] Executive Safety Summary & Hazard Profiling Senior Scientist Note: While specific Safety Data Sheet (SDS) data for the 3-one...

Author: BenchChem Technical Support Team. Date: February 2026

CAS No: 1432682-04-6 | Molecular Formula: C₁₃H₁₃NO | Role: Ondansetron Impurity/Intermediate[1]

Executive Safety Summary & Hazard Profiling

Senior Scientist Note: While specific Safety Data Sheet (SDS) data for the 3-one isomer (CAS 1432682-04-6) is often proprietary or limited compared to its 4-one analog (CAS 27387-31-1), structural homology dictates that we treat this substance with the high-hazard protocols established for carbazole derivatives.

Carbazole ketones are biologically active heterocyclic compounds. In the absence of isomer-specific toxicology, you must apply the "Worst-Case" Precautionary Principle based on the well-characterized 9-methyl-4-one analog.

Core Hazard Classifications (Read-Across)
  • Acute Toxicity (Oral): High probability of toxicity (Category 3 or 4). Do not ingest or inhale dust.

  • Aquatic Toxicity: Carbazole structures are notoriously persistent and toxic to aquatic life (Chronic Category 3). Zero-discharge policy to drains is mandatory.

  • Sensitization: Potential skin and eye irritant (Category 2).

Physical & Chemical Properties for Disposal
PropertyDataOperational Implication
State Solid (Powder/Crystal)Dust explosion hazard if aerosolized. Use HEPA vacuums.
Molecular Weight 199.25 g/mol Heavy organic load for incineration.
Solubility Low in water; Soluble in DMSO/MethanolLiquid waste will likely be organic solvent-based.
Reactivity Stable; Incompatible with strong oxidizersCRITICAL: Segregate from nitric acid, peroxides, or permanganates.
Pre-Disposal Protocol: Segregation & Packaging

Effective disposal begins at the bench. Mixing this intermediate with incompatible streams creates "unknown" waste profiles that TSDFs (Treatment, Storage, and Disposal Facilities) may reject or charge premiums to handle.

A. Solid Waste (Pure Substance/Filter Cake)
  • Primary Containment: Collect solids in a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk during transport.

  • Double Bagging: If the solid is on contaminated PPE (gloves, weighing boats), place items in a clear 6-mil polyethylene bag, seal it, and place that inside the HDPE container or a secondary hazardous waste drum.

  • Labeling: Label clearly as "Hazardous Waste - Toxic Solid."

    • Constituent: 6-methyl-2,3,4,9-tetrahydro-1H-carbazol-3-one.[1][2][3]

    • Hazard:[4] Toxic, Irritant.

B. Liquid Waste (Mother Liquor/Rinsate)
  • Solvent Compatibility Check:

    • If dissolved in Dichloromethane (DCM) or Chloroform : Segregate into "Halogenated Waste" .

    • If dissolved in Methanol, Ethyl Acetate, or DMSO : Segregate into "Non-Halogenated Waste" .

  • pH Check: Ensure the waste stream is neutral (pH 6-9). Carbazolones can degrade or polymerize in highly acidic environments, potentially releasing heat.

  • Headspace: Leave 10% headspace in containers to allow for vapor expansion.

Disposal Workflow (Decision Matrix)

The following diagram outlines the operational logic for routing this chemical from the bench to final destruction.

DisposalWorkflow Start Waste Generation (6-methyl-2,3,4,9-tetrahydro-1H-carbazol-3-one) StateCheck Determine Physical State Start->StateCheck SolidWaste Solid Waste (Powder, Filter Cake, PPE) StateCheck->SolidWaste Pure/Solid LiquidWaste Liquid Waste (Mother Liquor/Solvent) StateCheck->LiquidWaste Dissolved ContainerSolid Containerize: HDPE Jar or Double-Bagged Drum SolidWaste->ContainerSolid LabelSolid Label: 'Toxic Solid Organic' ContainerSolid->LabelSolid Manifest RCRA Manifesting (List as Toxic/Irritant) LabelSolid->Manifest SolventCheck Check Solvent Type LiquidWaste->SolventCheck Halo Halogenated Stream (DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated Stream (MeOH, DMSO, EtOAc) SolventCheck->NonHalo No Halogens Halo->Manifest NonHalo->Manifest Destruction Final Disposal Method: High-Temperature Incineration (Rotary Kiln) Manifest->Destruction

Caption: Operational decision tree for segregating and routing carbazole intermediate waste streams to ensure regulatory compliance.

Emergency Spill Management

In the event of a spill, immediate containment is required to prevent environmental release.

Dry Spill (Powder)
  • Evacuate & PPE: Clear the immediate area. Don nitrile gloves, safety goggles, and an N95 or P100 respirator (dust inhalation is the primary acute risk).

  • Suppression: Do NOT dry sweep. This generates airborne dust.

  • Removal:

    • Preferred: Use a HEPA-filtered vacuum dedicated to hazardous chemicals.

    • Alternative: Gently cover the powder with wet paper towels (dampened with water or PEG-400) to suppress dust, then scoop into a waste bag.

  • Decontamination: Wipe the surface with a soap/water solution. Collect all wipes as solid hazardous waste.

Wet Spill (Solution)
  • Absorb: Use universal absorbent pads or vermiculite.

  • Neutralize: If the solvent is acidic/basic, neutralize cautiously. For pure organic solvent spills, proceed directly to absorption.

  • Collect: Shovel saturated absorbent into a sealable bucket. Label as "Debris contaminated with Carbazole derivative."

Final Destruction Methodology

Why Incineration? Chemical neutralization is not recommended for 6-methyl-2,3,4,9-tetrahydro-1H-carbazol-3-one. The fused tricyclic ring structure is robust. Chemical oxidation methods (e.g., bleach) may produce incomplete degradation products that are more toxic than the parent compound.

  • Authorized Method: High-Temperature Incineration (Rotary Kiln).

  • Mechanism: Thermal oxidation at >1000°C ensures complete mineralization of the carbazole ring into CO₂, H₂O, and NOₓ.

  • Regulatory Compliance: This satisfies EPA requirements for "Best Demonstrated Available Technology" (BDAT) for complex organic pharmaceutical wastes.

References
  • Pharmaffiliates. (n.d.). 6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-3-one (CAS 1432682-04-6) - Ondansetron Impurity.[1][5] Retrieved from [Link]

  • National Center for Biotechnology Information (PubChem). (n.d.). 1,2,3,9-Tetrahydro-9-methyl-4H-carbazol-4-one (Analogous Structure Safety Data). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). RCRA Hazardous Waste Management: The Basics. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 6-methyl-2,3,4,9-tetrahydro-1H-carbazol-3-one

Executive Summary & Compound Context 6-methyl-2,3,4,9-tetrahydro-1H-carbazol-3-one is a functionalized carbazole derivative. Compounds in this structural class (tetrahydrocarbazolones) are frequently utilized as key inte...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Context

6-methyl-2,3,4,9-tetrahydro-1H-carbazol-3-one is a functionalized carbazole derivative. Compounds in this structural class (tetrahydrocarbazolones) are frequently utilized as key intermediates in the synthesis of serotonin 5-HT3 receptor antagonists (e.g., Ondansetron analogs) and other indole-alkaloid therapeutics.

While specific toxicological data for the 3-one isomer is often limited compared to its 4-one counterparts, structural activity relationships (SAR) dictate that we treat this compound as a Pharmacologically Active Intermediate . It poses risks not just as a chemical irritant, but as a potential modulator of biological systems upon systemic absorption.

Critical Hazard Profile:

  • Physical State: Solid (typically an off-white to beige powder).

  • Primary Exposure Vector: Inhalation of dust and dermal absorption (lipophilic nature).

  • GHS Classification (Surrogate based on CAS 3449-48-7 & 27387-31-1):

    • Acute Toxicity (Oral): Category 4 (Harmful) to Category 3 (Toxic).

    • Skin/Eye Irritation: Category 2A/2B.

    • Aquatic Toxicity: Potential for long-term adverse effects.[1]

Risk Assessment & PPE Strategy

The "Universal Precautions" approach is insufficient here. We apply an Occupational Exposure Band (OEB) 3 strategy—handling as if it has moderate toxicity and high pharmacological potency.

The PPE Matrix

This selection logic relies on the Barrier-to-Hazard Ratio . We prioritize preventing dust inhalation and preventing solution-phase skin permeation.

Protection ZoneRecommended EquipmentScientific Rationale (The "Why")
Respiratory Primary: Fume Hood (Face velocity: 0.5 m/s).Secondary: N95 or P100 Respirator.As a solid, the particle size distribution often includes fines (<10 µm) that bypass mucociliary clearance. Engineering controls (Hood) are superior to PPE.
Dermal (Hands) Double Gloving Strategy: 1. Inner: Nitrile (4 mil).2. Outer: Nitrile (5-8 mil) or Long-cuff.Carbazoles are lipophilic. If dissolved in DMSO or DCM, breakthrough time on single thin nitrile drops to <5 mins. The air gap between gloves reduces diffusion.
Ocular Chemical Splash Goggles (Indirect Vent).Safety glasses allow dust migration around the lens. Goggles seal the orbital area against airborne particulates.
Body Lab coat (Tyvek/Polypropylene preferred over Cotton).Cotton fibers trap dust, creating a secondary exposure source in the laundry. Disposable Tyvek eliminates this carry-over risk.
PPE Decision Logic (Visualization)

The following diagram illustrates the decision pathway for selecting PPE based on the physical state of the compound.

PPE_Decision_Tree Start Start: Handling 6-methyl-carbazol-3-one State_Check Determine Physical State Start->State_Check Solid Solid (Powder) State_Check->Solid Solution Solution (Organic Solvent) State_Check->Solution Eng_Control Engineering Control Check: Is Fume Hood Available? Solid->Eng_Control Sol_Action Risk: Dermal Absorption Req: Double Nitrile + Splash Goggles Solution->Sol_Action Solid_Action Risk: Dust Inhalation Req: Fume Hood + N95 Backup Hood_Yes Proceed with Standard PPE Eng_Control->Hood_Yes Yes Hood_No STOP WORK Req: PAPR or Glovebox Eng_Control->Hood_No No Hood_Yes->Solid_Action

Caption: Decision logic for PPE selection emphasizing engineering controls for solid-state handling.

Operational Protocols

Weighing & Transfer (The Critical Step)

Most exposure incidents occur during the transfer of dry powder from the stock container to the reaction vessel.

  • Static Neutralization: Carbazole derivatives are organic insulators and prone to static charge.

    • Protocol: Use an ionizing fan or anti-static gun inside the balance enclosure before dispensing.

    • Why: Static discharge can cause powder to "jump" or disperse, creating an invisible aerosol cloud.

  • The "Closed Transfer" Technique:

    • Do not pour from a height.

    • Use a disposable anti-static weighing boat.

    • After weighing, gently funnel the powder into the reaction flask.

    • Immediate Solvent Addition: Add the solvent to the solid immediately to "wet" the powder, suppressing dust generation.

Reaction Setup

Carbazole-3-ones are susceptible to oxidation, which can lead to the formation of complex, uncharacterized byproducts.

  • Inert Atmosphere: Purge the reaction vessel with Nitrogen or Argon.

  • Temperature Control: If heating is required (e.g., Fischer Indole Synthesis conditions), ensure the condenser is active before heating to prevent vapor escape.

Decontamination & Disposal

Self-validating disposal ensures no bioaccumulation in the environment.

Decontamination of Surfaces
  • Dry Wipe First: If powder is spilled, do not wet it immediately (this spreads the contamination). Use a chemically compatible HEPA vacuum or dry wipe to remove the bulk solid.

  • Solvent Wash: Use a surfactant (soapy water) followed by an ethanol wipe.

    • Note: Avoid pure acetone if using nitrile gloves, as it increases permeation rates.

Waste Disposal

Carbazoles are nitrogen-heterocycles that can be persistent in aquatic environments.

Waste StreamMethodProtocol
Solid Waste High-Temp Incineration Label as "Toxic Organic Solid." Do not landfill. Incineration ensures ring destruction.
Liquid Waste Halogenated/Non-Halogenated Segregate based on solvent. The carbazole itself does not require a separate "High Potency" stream unless specified by local EHS, but must not go down the drain.
Contaminated PPE Double Bagging Treat gloves and weigh boats as chemically contaminated solid waste.

Emergency Response

Exposure Scenarios
  • Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel. Alert: Monitor for delayed pulmonary edema if large quantities were inhaled.

  • Skin Contact:

    • Do NOT use solvents (ethanol/acetone) to wash skin; this drives the chemical deeper into the dermis.

    • Wash with copious amounts of soap and cool water for 15 minutes.

  • Eye Contact: Flush for 15 minutes. Consult an ophthalmologist, as carbazoles can cause corneal clouding.

Spills
  • Small Spill (<5g): Cover with wet paper towels (to prevent dust), wipe up, and place in a sealed bag.

  • Large Spill (>5g): Evacuate the area. Use a PAPR (Powered Air Purifying Respirator) and Tyvek suit for cleanup.

Handling Workflow Visualization

Handling_Workflow Storage Storage (Cool, Dry, Dark) Weighing Weighing (Static Control + Hood) Storage->Weighing Transport in Secondary Cont. Reaction Reaction (Inert Atm) Weighing->Reaction Wet Solid Immediately Quench Quench/Workup (Phase Separation) Reaction->Quench Waste Disposal (Incineration) Quench->Waste Aqueous/Org Segregation

Caption: Step-by-step workflow emphasizing containment during transport and wetting of solids.

References

  • PubChem. (n.d.). 1,2,3,9-Tetrahydro-9-methyl-4H-carbazol-4-one (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. Retrieved from [Link]

Disclaimer: This guide is for informational purposes only and does not replace the official Safety Data Sheet (SDS) provided by your specific chemical supplier. Always adhere to your institution's Chemical Hygiene Plan.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-methyl-2,3,4,9-tetrahydro-1H-carbazol-3-one
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Reactant of Route 2
6-methyl-2,3,4,9-tetrahydro-1H-carbazol-3-one
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